molecular formula C17H19N B1608142 4,4-Diphenylpiperidine CAS No. 34273-01-3

4,4-Diphenylpiperidine

Katalognummer: B1608142
CAS-Nummer: 34273-01-3
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: BTVVEKSXUOEVAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Diphenylpiperidine (CAS 19841-73-7) is a chemical compound of significant interest in neurological and pharmacological research, particularly for its interactions with key neural receptor systems. This compound serves as a core structural motif for a class of substances studied for their potential neuroactive properties. Research indicates that this compound derivatives exhibit affinity for the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) receptor binding site, which is implicated in studies of Parkinson's disease . For instance, the 1-tert-butyl derivative, known as budipine, has been investigated as a therapeutic agent for Parkinsonism, with studies showing its ability to displace [³H]MPTP from its binding sites in the brain . Additionally, these derivatives have been evaluated for their interactions with other neural targets, including mu- and delta-opiate receptor subtypes, though the binding to dopamine and serotonin receptors is considered relatively non-specific . The compound provides a valuable framework for exploring structure-activity relationships in medicinal chemistry. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,4-diphenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVVEKSXUOEVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384939
Record name 4,4-diphenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34273-01-3
Record name 4,4-diphenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4,4-Diphenylpiperidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4,4-Diphenylpiperidine is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid disubstituted piperidine framework serves as a crucial pharmacophore and synthetic intermediate for a wide range of centrally active pharmaceutical agents, most notably within the opioid class of analgesics. This guide provides a comprehensive overview of its structural features, physicochemical properties, established synthetic protocols, and key applications, offering valuable insights for researchers and professionals in drug discovery and development.

Molecular Structure and Conformational Analysis

This compound, with the chemical formula C₁₇H₁₉N, possesses a unique three-dimensional architecture that dictates its chemical behavior and biological activity. The core of the molecule is a six-membered piperidine ring, a saturated heterocycle containing a nitrogen atom. At the C4 position, two phenyl groups are attached, creating a sterically hindered quaternary carbon center.

Structural Elucidation

The piperidine ring typically adopts a stable chair conformation to minimize steric strain, similar to cyclohexane. In this compound, this conformation places the two bulky phenyl groups in positions that influence the overall shape and accessibility of the molecule. One phenyl group will occupy an axial position while the other is equatorial, or both may exist in a twisted conformation to alleviate steric hindrance. The nitrogen atom's lone pair of electrons and its associated hydrogen atom can also exist in either axial or equatorial positions, leading to conformational isomers that can interconvert.

Caption: 2D representation of the this compound structure.

Spectroscopic Profile

The structural features of this compound can be confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, typically in the range of 7.0-7.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the quaternary carbon at C4, the carbons of the piperidine ring, and the distinct carbons of the phenyl groups (ipso, ortho, meta, and para). The chemical shifts provide direct information about the carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include the N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹).[1]

  • Mass Spectrometry: Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can help confirm the structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented below. These properties are critical for its handling, formulation, and behavior in biological systems.

PropertyThis compoundThis compound HydrochlorideReference(s)
CAS Number 39113-52-963675-71-8N/A
Molecular Formula C₁₇H₁₉NC₁₇H₂₀ClNN/A
Molecular Weight 237.34 g/mol 273.80 g/mol N/A
Appearance SolidWhite to off-white solidN/A
Melting Point Not readily available300-305 °CN/A
Solubility Soluble in organic solventsSoluble in waterN/A
pKa Estimated to be around 9-10 (basic)N/AN/A

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves a Grignard reaction with a protected 4-piperidone, followed by deprotection.

Grignard Reaction Approach

This synthetic strategy leverages the nucleophilic addition of a phenyl Grignard reagent to the carbonyl group of a 4-piperidone derivative. To prevent the Grignard reagent from reacting with the acidic N-H proton of the piperidine, the nitrogen is first protected, typically with a benzyl group.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydroxylation & Rearrangement cluster_3 Step 4: Deprotection 4-Piperidone 4-Piperidone N-Benzyl-4-piperidone N-Benzyl-4-piperidone 4-Piperidone->N-Benzyl-4-piperidone Benzyl bromide, K₂CO₃, DMF 1-Benzyl-4-phenyl-4-piperidinol 1-Benzyl-4-phenyl-4-piperidinol N-Benzyl-4-piperidone->1-Benzyl-4-phenyl-4-piperidinol Phenylmagnesium bromide, THF 1-Benzyl-4,4-diphenylpiperidine 1-Benzyl-4,4-diphenylpiperidine 1-Benzyl-4-phenyl-4-piperidinol->1-Benzyl-4,4-diphenylpiperidine H₂SO₄, Heat This compound This compound 1-Benzyl-4,4-diphenylpiperidine->this compound H₂, Pd/C

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-4-piperidone [2]

  • To a stirred mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry N,N-dimethylformamide (DMF), add benzyl bromide (1.15 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 65 °C and maintain for 14 hours.

  • Cool the mixture to room temperature, filter, and quench with ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-4-piperidone.

Causality: The potassium carbonate acts as a base to deprotonate the piperidone hydrochloride and the subsequent N-H, allowing for nucleophilic substitution by the nitrogen onto the benzyl bromide. DMF is a suitable polar aprotic solvent for this S N 2 reaction.

Step 2: Synthesis of 1-Benzyl-4,4-diphenylpiperidine [3]

  • Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • To the freshly prepared Grignard reagent, add a solution of N-benzyl-4-piperidone (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain crude 1-benzyl-4-phenyl-4-piperidinol.

  • Treat the crude alcohol with a strong acid such as sulfuric acid and heat to induce dehydration and rearrangement to form the more stable 1-benzyl-4,4-diphenylpiperidine.

Causality: The highly nucleophilic phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the piperidone. The subsequent acidic workup protonates the resulting alkoxide, and further acid-catalyzed dehydration and rearrangement lead to the diphenylated product.

Step 3: Debenzylation to this compound [3]

  • Dissolve 1-benzyl-4,4-diphenylpiperidine in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Causality: Catalytic hydrogenation is a standard and efficient method for the cleavage of benzyl groups from nitrogen atoms. The palladium catalyst facilitates the addition of hydrogen across the C-N bond of the benzylic position, releasing toluene as a byproduct.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its presence in numerous potent opioid analgesics. The rigid framework and the orientation of the phenyl groups are crucial for binding to opioid receptors.

Opioid Analgesics

Many potent synthetic opioids are derivatives of this compound. These include:

  • Pethidine (Meperidine): One of the earliest synthetic opioids, which features a 4-phenyl-4-ethoxycarbonylpiperidine core.

  • Fentanyl and its analogs: A class of extremely potent analgesics where the this compound motif is modified.[4][5]

  • Loperamide and Diphenoxylate: Peripherally acting opioids used to treat diarrhea, which are designed to have limited central nervous system penetration.

The structure-activity relationship (SAR) studies of these compounds have shown that modifications at the piperidine nitrogen and the C4 position significantly impact their potency, selectivity for different opioid receptor subtypes (μ, δ, κ), and pharmacokinetic properties.[6]

Other CNS-Active Agents

Beyond opioids, the 4-phenylpiperidine framework is found in drugs targeting other central nervous system pathways. For instance, some antipsychotic drugs and agents investigated for neurodegenerative diseases incorporate this structural motif.[7][8] The versatility of the piperidine ring allows for the introduction of various substituents to modulate the pharmacological profile.

Drug_Scaffold cluster_opioids Opioid Analgesics cluster_cns Other CNS Agents 4,4-Diphenylpiperidine_Core This compound Scaffold Pethidine Pethidine 4,4-Diphenylpiperidine_Core->Pethidine Modification at C4 Fentanyl Fentanyl 4,4-Diphenylpiperidine_Core->Fentanyl N-alkylation & C4 modification Loperamide Loperamide 4,4-Diphenylpiperidine_Core->Loperamide N-alkylation Antipsychotics Antipsychotics 4,4-Diphenylpiperidine_Core->Antipsychotics N-substitution Neuroprotective Agents Neuroprotective Agents 4,4-Diphenylpiperidine_Core->Neuroprotective Agents Scaffold for SAR

Caption: The this compound scaffold as a core structure in various drug classes.

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. As with many piperidine-based compounds, it may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone of synthetic medicinal chemistry, providing a robust and versatile scaffold for the development of a wide array of pharmacologically active compounds. Its well-defined structure and the accessibility of its synthetic routes have made it an invaluable tool for drug discovery, particularly in the realm of opioid analgesics. A thorough understanding of its chemical properties, conformational behavior, and synthetic methodologies is essential for scientists and researchers aiming to design and create the next generation of therapeutics based on this privileged framework.

References

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer Science & Business Media.
  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268.
  • Fries, D. S. (2002). Analgesics. In D. J. Abraham (Ed.), Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Van der Poel, A. M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Phenylpiperidines. (2023). In Wikipedia. [Link]

  • Smith, B. C. (1999).
  • Ye, H., et al. (2008). Synthesis of N-benzyl-4-piperidone by microwave irradiation.
  • Zhao, A., et al. (2010). An improved synthesis of N-benzyl-4-piperidone.
  • Liu, Z., et al. (2013). Synthesis of 4-(3-Trifluoromethyl)phenyl-4-piperidinol. Chinese Journal of Pharmaceuticals, 44(5), 493-495.
  • Cheng, D., et al. (2015). A practical synthesis of N-benzyl-4-piperidone. Journal of Chemical Research, 39(4), 234-236.
  • Shi, Y., et al. (2012). A novel synthesis of the intermediates for alfentanil and sufentanil. Tetrahedron: Asymmetry, 23(15-16), 1148-1153.
  • Sun, J., et al. (2011). Synthesis and cytotoxic evaluation of novel N-benzyl-3,5-di(arylmethylene)-4-piperidone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 349-352.
  • Method for preparing 4-amino-4-phenylpiperidines. (2004).
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). Journal of Medicinal Chemistry, 26(7), 951-955. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1990). Journal of Medicinal Chemistry, 33(2), 737-741. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4,4-Diphenylpiperidine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the 4,4-Diphenylpiperidine Scaffold

The this compound motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a diverse array of pharmacologically active agents. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. From potent analgesics to antipsychotics and beyond, the derivatives of this compound have left an indelible mark on modern medicine.[1] This guide offers a comprehensive exploration of the core synthetic strategies employed to construct this vital chemical entity and its analogues, providing researchers, scientists, and drug development professionals with a detailed and practical understanding of the underlying principles and experimental methodologies. We will delve into the causality behind experimental choices, ensuring that each protocol is presented not merely as a series of steps, but as a self-validating system grounded in established chemical principles.

I. Retrosynthetic Analysis: Deconstructing the this compound Core

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The core structure presents several viable pathways for its construction.

G This compound This compound N-Protected 4-Piperidone N-Protected 4-Piperidone This compound->N-Protected 4-Piperidone Grignard Reaction Diphenylacetonitrile Diphenylacetonitrile This compound->Diphenylacetonitrile Cyclization Pyridine Derivative Pyridine Derivative This compound->Pyridine Derivative Reduction 1,5-Dicarbonyl Compound 1,5-Dicarbonyl Compound This compound->1,5-Dicarbonyl Compound Reductive Amination

Caption: Key retrosynthetic disconnections for the this compound scaffold.

This analysis reveals four primary strategies for assembling the this compound core, each with its own set of advantages and challenges:

  • Formation of the C4-Phenyl Bonds: This approach involves the addition of phenyl groups to a pre-formed piperidine ring, typically a 4-piperidone derivative. The Grignard reaction is the preeminent method for this transformation.

  • Cyclization to Form the Piperidine Ring: Here, the diphenylmethyl moiety is established first, followed by the construction of the heterocyclic ring around it. This often involves the use of starting materials like diphenylacetonitrile.

  • Reduction of a Pyridine Precursor: This strategy relies on the catalytic hydrogenation of a suitably substituted pyridine to yield the saturated piperidine ring.

  • Double Reductive Amination: A powerful cyclization strategy that constructs the piperidine ring from an acyclic precursor containing two carbonyl groups and a primary amine.

The following sections will provide a detailed examination of these synthetic routes, complete with experimental protocols and mechanistic insights.

II. Route 1: The 4-Piperidone Approach - Building upon a Pre-formed Ring

This is arguably the most common and versatile approach to this compound and its derivatives. The strategy hinges on the synthesis of an N-protected 4-piperidone, followed by the crucial double addition of a phenyl organometallic reagent.

A. Synthesis of the Key Intermediate: N-Protected 4-Piperidones

The choice of the nitrogen protecting group is critical, as it must be stable to the strongly nucleophilic and basic conditions of the Grignard reaction, yet readily removable later in the synthetic sequence. The benzyl (Bn) and benzoyl (Bz) groups are frequently employed for this purpose.

A robust and scalable one-pot method for the synthesis of N-benzyl-4-piperidone involves the reaction of benzylamine with an acrylate ester, which undergoes a sequence of addition, condensation, hydrolysis, and decarboxylation reactions.[2]

Experimental Protocol: Synthesis of N-Benzyl-4-Piperidone [2]

  • Reaction Setup: To a reaction vessel, add benzylamine and an alcoholic solvent (e.g., methanol or ethanol).

  • Addition: Cool the mixture and slowly add an acrylate ester (e.g., methyl acrylate) dropwise, maintaining a molar ratio of acrylate to benzylamine between 2.6 and 5.

  • Initial Reaction: After the addition is complete, stir the reaction mixture and then heat to 50-60°C for a specified period to facilitate the initial Michael additions.

  • Solvent Removal: Following the initial reaction, distill off the excess acrylate and the alcoholic solvent.

  • Condensation: Add a suitable organic solvent for the condensation reaction (e.g., toluene) and an organic base in portions. Heat the mixture to 50-85°C. During this period, remove low-boiling substances by distillation to drive the reaction to completion.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add an acid to neutralize the base. Then, add a catalyst and maintain the temperature at 60-85°C to effect hydrolysis and decarboxylation.

  • Work-up: After cooling, adjust the pH to 8-9 with an inorganic base and separate the aqueous layer. The organic layer is then subjected to distillation to recover the solvent, and the final product, N-benzyl-4-piperidone, is collected by vacuum distillation.

B. The Grignard Reaction: Installation of the Diphenyl Moiety

The cornerstone of this synthetic route is the double addition of a phenyl Grignard reagent, typically phenylmagnesium bromide, to the ketone of the N-protected 4-piperidone.

G cluster_0 Grignard Reaction Mechanism N-Protected 4-Piperidone N-Protected 4-Piperidone Intermediate 1 Intermediate 1 N-Protected 4-Piperidone->Intermediate 1 PhMgBr Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 PhMgBr 4,4-Diphenyl-4-hydroxypiperidine 4,4-Diphenyl-4-hydroxypiperidine Intermediate 2->4,4-Diphenyl-4-hydroxypiperidine H3O+ workup N-Protected this compound N-Protected this compound 4,4-Diphenyl-4-hydroxypiperidine->N-Protected this compound Dehydration/Reduction

Caption: Generalized mechanism of the Grignard reaction with N-protected 4-piperidone.

Experimental Protocol: Synthesis of N-Benzoyl-4,4-diphenylpiperidine

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF).[3]

  • Addition of Piperidone: Dissolve N-benzoyl-4-piperidone in anhydrous THF and add it dropwise to the freshly prepared Grignard reagent at a controlled temperature (typically 0°C to room temperature). An excess of the Grignard reagent (at least 2 equivalents) is necessary to ensure double addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to drive the reaction to completion.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

C. Deprotection and Derivatization

The final step in the synthesis of the core this compound is the removal of the nitrogen protecting group.

  • N-Benzoyl Deprotection: The benzoyl group is typically removed under basic conditions, for example, by heating with a solution of sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol.[4]

  • N-Benzyl Deprotection: The benzyl group is most commonly removed by catalytic transfer hydrogenation, using a palladium on carbon (Pd/C) catalyst and a hydrogen source such as ammonium formate or hydrogen gas.[5]

Once the secondary amine is obtained, it can be readily derivatized through various N-alkylation or N-acylation reactions.[6][7][8]

Experimental Protocol: N-Alkylation of this compound

  • Reaction Setup: Dissolve this compound in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base), to the solution.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., an alkyl bromide or iodide) to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the N-alkylated product, which can be further purified if necessary.

Reaction Step Starting Material Key Reagents Product Typical Yield Reference
Piperidone Synthesis Benzylamine, Methyl AcrylateOrganic Base, AcidN-Benzyl-4-piperidoneGood[2]
Grignard Reaction N-Benzoyl-4-piperidonePhenylmagnesium BromideN-Benzoyl-4,4-diphenyl-4-hydroxypiperidineHigh[9]
Deprotection (Benzyl) N-Benzyl-4,4-diphenylpiperidine10% Pd/C, Ammonium FormateThis compoundGood[5]
N-Alkylation This compoundAlkyl Halide, K2CO3N-Alkyl-4,4-diphenylpiperidineGood[7]

III. Route 2: The Diphenylacetonitrile Approach - Building the Ring Outwards

This strategy commences with a pre-formed diphenylmethyl group, in the form of diphenylacetonitrile, and constructs the piperidine ring through cyclization.

A. Synthesis of Diphenylacetonitrile

Diphenylacetonitrile is a commercially available starting material, but it can also be synthesized in the laboratory. One common method involves the Friedel-Crafts reaction of benzene with α-bromo-α-phenylacetonitrile, which is in turn prepared by the bromination of benzyl cyanide.[10] An alternative, more modern approach involves the α-arylation of phenylacetonitrile with benzyl alcohol in the presence of a sodium alkoxide catalyst.[1]

Experimental Protocol: Synthesis of Diphenylacetonitrile from Phenylacetonitrile and Benzyl Alcohol [1]

  • Reaction Setup: In a three-necked flask, add ethyl acetate, benzyl alcohol, and sodium methoxide.

  • Initial Reaction: Stir and heat the mixture at 70°C for 2 hours.

  • Addition of Phenylacetonitrile: Cool the reaction mixture to room temperature and add phenylacetonitrile.

  • Distillation Reaction: Heat the mixture to 110°C and allow the reaction to proceed with distillation for 10-15 hours.

  • Work-up: After cooling, add ethyl acetate and water for extraction. Separate the aqueous layer, and the organic layer containing the product can be further purified.

B. Cyclization to Form the Piperidine Ring

The construction of the piperidine ring can be achieved by reacting diphenylacetonitrile with a suitable di-electrophile, such as a 1,4-dihaloalkane, in the presence of a strong base. The nitrile group can then be reduced and the nitrogen incorporated into the ring.

A more direct approach involves the reductive amination of a 1,5-dicarbonyl compound, which can be synthesized from diphenylacetonitrile.

IV. Route 3: Reductive Amination - A Convergent and Efficient Strategy

Reductive amination is a powerful and versatile method for the synthesis of amines and can be applied to the construction of the piperidine ring itself.[11] The double reductive amination of a 1,5-dicarbonyl compound with a primary amine is a particularly elegant approach to substituted piperidines.

G 1,5-Dicarbonyl 1,5-Dicarbonyl Di-imine Intermediate Di-imine Intermediate 1,5-Dicarbonyl->Di-imine Intermediate + R-NH2 Primary Amine Primary Amine Primary Amine->Di-imine Intermediate Piperidine Piperidine Di-imine Intermediate->Piperidine [H] (e.g., NaBH3CN)

Caption: General workflow for piperidine synthesis via double reductive amination.

While not the most direct route to the parent this compound, this method is highly valuable for the synthesis of more complex, substituted derivatives where the diphenyl groups are introduced at a later stage or are part of the initial dicarbonyl precursor.

V. Synthesis of Key Derivatives: Applications in Drug Discovery

The true value of the this compound scaffold lies in the diverse pharmacological activities of its derivatives. The following examples illustrate the application of the synthetic principles discussed above in the preparation of well-known drugs.

A. Budipine: An Antiparkinsonian Agent

Budipine, 1-tert-butyl-4,4-diphenylpiperidine, is used in the treatment of Parkinson's disease.[12][13] Its synthesis can be achieved through a highly efficient one-step process from 1-tert-butyl-4-piperidone.

Synthesis of Budipine: [12]

Budipine can be prepared by the direct reaction of 1-tert-butyl-4-piperidone with benzene in the presence of a strong acid catalyst such as triflic acid, with reported yields as high as 99%.[12] This reaction is a Friedel-Crafts type alkylation where the protonated ketone acts as the electrophile.

B. Pimozide: An Antipsychotic Drug

Pimozide is a diphenylbutylpiperidine derivative used as an antipsychotic medication.[14][15] Its synthesis involves the N-alkylation of a piperidine-substituted benzimidazolinone with a 4,4-bis(p-fluorophenyl)butyl halide.[16]

Synthesis of Pimozide: [16]

The synthesis of pimozide involves the SN2 nucleophilic substitution reaction between 4-(2-oxo-1-benzimidazolinyl)-piperidine and 1-chloro-4,4-di-(4-fluorophenyl)butane.[16] The reaction is typically carried out in an inert solvent, such as glycerol formal, at a pH above 4, and in the presence of a base (e.g., sodium carbonate) to neutralize the hydrochloric acid formed during the reaction. A catalytic amount of potassium iodide is often added to facilitate the reaction.[16]

C. Fluspirilene: A Long-Acting Antipsychotic

Fluspirilene is another diphenylbutylpiperidine antipsychotic, notable for its spirocyclic structure.[17] Its synthesis showcases a multi-step approach to construct the complex side chain prior to its attachment to the piperidine nitrogen.

Synthesis of the Alkylating Agent for Fluspirilene: [18]

One synthetic route to the key alkylating agent, a 4,4-bis(4-fluorophenyl)butyl bromide, starts from 4,4'-difluorobenzophenone. Reaction with the bis-lithium salt of acetylene followed by hydroformylation and reduction yields a diol. Subsequent hydrogenation, bromination, and further hydrogenation provides the desired alkyl bromide.[18][19] This is then reacted with the appropriate spirocyclic amine to furnish fluspirilene.

VI. Conclusion and Future Perspectives

The synthesis of this compound and its derivatives is a mature field of organic chemistry, yet one that continues to evolve with the advent of new synthetic methodologies. The classical approaches, particularly those starting from 4-piperidones, remain the workhorses of both academic and industrial laboratories due to their reliability and versatility. As our understanding of the biological targets for these compounds deepens, the demand for novel, stereochemically defined derivatives will undoubtedly grow. Future research will likely focus on the development of more efficient and enantioselective synthetic routes, enabling the exploration of a wider chemical space and the discovery of the next generation of this compound-based therapeutics.

References

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Scafuri, B., Marabello, D., & Carbone, A. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6633. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351311A - Synthesis method of diphenylacetonitrile.
  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

  • University of Cambridge. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis, physical-chemical properties and pharmacologically-oriented screening studies on budipine and related 4,4-diphenylpiperidines]. Retrieved from [Link]

  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • ResearchGate. (n.d.). A 2001 synthesis of fluspirilene from an Italian group. Retrieved from [Link]

  • Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Pettersson, F., Pontén, H., Waters, N., Waters, S., & Sonesson, C. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry, 53(6), 2510–2520. Retrieved from [Link]

  • Google Patents. (n.d.). EP2357172B1 - Process for the preparation of pimozide.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Wikipedia. (n.d.). Budipine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829591A - Preparation method of deuterated pimozide.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • MDPI. (2024, November 27). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diphenylacetonitrile. Retrieved from [Link]

  • Taylor & Francis Online. (2013, March 20). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • ResearchGate. (2017, March 20). What is an easy method for the deprotection of Benzoyl group?. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluspirilene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pimozide. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (n.d.). The antiparkinsonian drug budipine stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra. Retrieved from [Link]

  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Pimozide. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • PubMed. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved from [Link]

  • PharmaCompass. (n.d.). Fluspirilene. Retrieved from [Link]

  • ACS Publications. (2026, January 20). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 4,4-Diphenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4-Diphenylpiperidine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a significant heterocyclic compound that serves as a core structural motif in a multitude of pharmacologically active agents, particularly within the realm of opioid analgesics and central nervous system (CNS) therapeutics. Its rigid, disubstituted piperidine ring system provides a well-defined three-dimensional scaffold for molecular design, making it a cornerstone for structure-activity relationship (SAR) studies. The precise and unambiguous structural confirmation of this compound and its derivatives is paramount for advancing drug discovery programs, ensuring regulatory compliance, and guaranteeing reproducibility in scientific research.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a Senior Application Scientist, this document moves beyond a mere recitation of data, delving into the causality behind the spectral features and outlining the self-validating protocols required to generate trustworthy and reproducible results.

Molecular Structure and Isomeric Considerations

The fundamental structure of this compound consists of a piperidine ring with two phenyl groups geminally substituted at the C4 position. This arrangement results in several key structural features that directly influence its spectroscopic output: symmetry, the presence of a quaternary carbon, and distinct sets of aromatic and aliphatic protons.

M [M]⁺• m/z = 237 F1 [M - C₆H₅]⁺ m/z = 160 M->F1 - C₆H₅• F2 [C₆H₅]⁺ m/z = 77 M->F2 α-cleavage cluster_0 Data Acquisition cluster_1 Structural Information Derived MS Mass Spectrometry (ESI or EI) MS_info Molecular Weight = 237.15 Da Key Fragments (m/z 160) MS->MS_info IR Infrared Spectroscopy (ATR-FTIR) IR_info Functional Groups: N-H, Ar C-H, Alkyl C-H IR->IR_info NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework Molecular Symmetry NMR->NMR_info Confirmation Structural Confirmation of This compound MS_info->Confirmation IR_info->Confirmation NMR_info->Confirmation

A Technical Guide to the Solubility of 4,4-Diphenylpiperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4,4-Diphenylpiperidine in Medicinal Chemistry

This compound serves as a crucial structural scaffold in the design and synthesis of a multitude of pharmacologically active agents. Its rigid, three-dimensional framework, featuring a basic nitrogen atom and lipophilic phenyl groups, is a key pharmacophore for a diverse range of centrally acting compounds, including analgesics and other neurotherapeutics. A comprehensive understanding of its solubility characteristics is paramount for its application in drug discovery, from reaction chemistry and purification to formulation and bioavailability studies. This in-depth technical guide provides a thorough examination of the theoretical and practical aspects of this compound solubility, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound: A Foundation for Solubility Prediction

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the interplay between its non-polar and polar features dictates its behavior in various solvents.

PropertyValue/InformationSource
Molecular Formula C₁₇H₁₉N[1]
Molecular Weight 237.34 g/mol [1]
Appearance White to off-white crystalline powderInferred from related compounds
Melting Point Not explicitly found for the free base; the hydrochloride salt melts at 300-305°C.[2]
Predicted XlogP ~3.7[1]
pKa The pKa of the related 1-tert-butyl-4,4-diphenylpiperidine (budipine) suggests the piperidine nitrogen is basic. The pKa of piperidine itself is 11.22.[3][4]

The high predicted XlogP value of approximately 3.7 unequivocally classifies this compound as a lipophilic, or "fat-loving," molecule.[1] This is a direct consequence of the two phenyl rings, which create a large non-polar surface area. The piperidine ring, while containing a polar secondary amine, contributes less to the overall polarity. This structural composition is the primary determinant of its solubility profile.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various solvent classes can be predicted as follows:

  • Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, Diethyl Ether): this compound is expected to exhibit good solubility in these solvents. The non-polar phenyl groups will have strong van der Waals interactions with the non-polar solvent molecules.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): Good to moderate solubility is anticipated. While these solvents have a dipole moment, they can effectively solvate the large non-polar regions of the molecule. Dichloromethane is a particularly effective solvent for a wide range of organic compounds due to its ability to engage in both polar and dispersion interactions.[5][6]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

    • Water: The solubility of the this compound free base in water is expected to be very low . The large, non-polar diphenyl structure will be entropically unfavorable to accommodate within the highly ordered hydrogen-bonded network of water.

    • Alcohols (Methanol, Ethanol): Moderate to low solubility is predicted. While the hydroxyl group of the alcohol can hydrogen bond with the piperidine nitrogen, the relatively short alkyl chains of these solvents are not ideal for solvating the large phenyl groups. As the alkyl chain length of the alcohol increases (e.g., propanol, butanol), the solubility of this compound is likely to improve due to the increasing non-polar character of the solvent.

  • Highly Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Good solubility is expected. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and non-polar compounds.[7][8] It is a common choice for preparing stock solutions in biological screening assays.[2]

The basicity of the piperidine nitrogen offers a critical avenue for manipulating solubility. In acidic aqueous solutions, the nitrogen will be protonated, forming a piperidinium salt. This salt will have significantly enhanced aqueous solubility due to its ionic nature.

Figure 1: A conceptual diagram illustrating the predicted solubility of this compound in different solvent classes based on intermolecular forces.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reproducible research. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability, particularly for compounds with low solubility.[9]

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is quantified.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, methanol, dichloromethane, toluene, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a visible excess of solid remains at equilibrium.

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the slurries for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) to determine the point at which the concentration plateaus.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Sources

An In-depth Technical Guide to the Pharmacological Profile of 4,4-Diphenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,4-diphenylpiperidine scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile framework for interacting with a diverse array of biological targets, particularly within the central nervous system (CNS). This guide offers a comprehensive technical analysis of the pharmacological profile of this compound analogs, synthesizing data from seminal and contemporary research. We will dissect their complex interactions with opioid, sigma, and dopamine receptors, explore the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, and detail the critical experimental methodologies used for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this remarkable chemical entity for the discovery of novel therapeutics.

Introduction: The this compound Core

The this compound moiety is a six-membered heterocyclic ring featuring two phenyl groups geminally substituted at the C4 position. This unique arrangement imparts significant lipophilicity and conformational rigidity, pre-organizing the molecule for optimal presentation of key pharmacophoric features to receptor binding pockets. Historically, derivatives of this scaffold have been instrumental in the development of potent analgesics and CNS-active agents.[1][2] Its true value, however, lies in its remarkable polypharmacology; subtle modifications to the core structure can dramatically shift its binding profile, allowing for the targeted design of ligands for multiple receptor systems. This guide will explore its engagement with three primary receptor families: opioid, sigma, and dopamine receptors.

Pharmacodynamics: A Profile of Promiscuous Precision

The therapeutic potential of this compound analogs stems from their ability to be chemically tuned to interact with specific receptors, or combinations of receptors, with high affinity.

Opioid Receptor Interactions

The this compound scaffold is a well-established pharmacophore for opioid receptors, particularly the mu (μ) and delta (δ) subtypes.[3] The nature of the substituent on the piperidine nitrogen (N1 position) is a critical determinant of affinity and efficacy.

  • Structure-Activity Relationship (SAR):

    • N1-Alkyl Substitution: Small alkyl groups, such as methyl, on the piperidine nitrogen tend to confer the highest affinity for μ- and δ-opioid receptors.[3] Increasing the steric bulk with groups like isopropyl or t-butyl generally leads to a decrease in binding affinity.[3]

    • N1-Arylethyl Substitution: The addition of an arylethyl group at the N1 position, a feature reminiscent of the potent opioid fentanyl, can produce compounds with extremely high narcotic agonist potency.[4][5]

    • C4-Position Modifications: Computational modeling suggests that introducing an aromatic moiety at the C4 position can facilitate interactions with key residues like Asn¹²⁵ and Lys³⁰³ in the MOR active site, enhancing agonist activity.[6] Furthermore, designing analogs based on active metabolites of drugs like tramadol has led to the discovery of highly potent and selective MOR agonists.[7]

Analogs have been synthesized that show analgesic potency comparable to morphine in preclinical models like the mouse writhing and tail-flick tests.[8] This activity is strongly correlated with high affinity for [³H]naloxone binding sites in rat brain membranes.[8]

Sigma (σ) Receptor Ligands

Sigma receptors, particularly the σ1 subtype, have emerged as promising targets for treating CNS disorders, including neurodegenerative diseases and pain.[9] The this compound core is a foundational element in many high-affinity σ1 ligands.

  • Mechanism of Action: Sigma-1 receptors are unique intracellular chaperones, primarily located on the endoplasmic reticulum (ER).[10] Upon ligand binding, they can translocate to the plasma membrane to modulate the activity of ion channels, such as NMDA receptors.[10] This modulation of the NMDA receptor signaling cascade is believed to be a key mechanism behind the neuroprotective effects observed with σ1 receptor ligands in models of ischemic brain injury.[10]

  • SAR for Sigma Receptors:

    • Derivatives such as 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) have demonstrated significant neuroprotective effects.[10]

    • High-affinity binding (Ki = 1-10 nM) can be achieved with specific substitutions, often yielding ligands with excellent selectivity over dopamine and phencyclidine receptors.[11]

    • Quantitative structure-activity relationship (QSAR) studies reveal that σ1 binding is largely driven by hydrophobic interactions, a property well-supported by the dual phenyl rings of the core scaffold.[12]

Dopamine Receptor Modulation

The versatility of the this compound scaffold extends to dopamine receptors, with different analog series yielding potent D4 antagonists and D2 receptor "stabilizers."

  • Dopamine D4 Receptor Antagonists: By incorporating a 4,4-difluoropiperidine ether structure, researchers have developed antagonists with exceptional binding affinity for the D4 receptor (Ki as low as 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes.[13] These compounds interact with key residues such as Asp112 and Glu183 in the D4 receptor.[13] While initial series suffered from poor metabolic stability, they serve as crucial in vitro tool compounds for probing D4 receptor function.[13]

  • Dopamine D2 Receptor "Stabilizers": Modification of a partial D2 agonist led to the discovery of pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a compound with a unique "dopaminergic stabilizer" profile.[14] It acts as a functional antagonist with fast-off kinetics, allowing D2 receptors to rapidly regain responsiveness. This state-dependent antagonism may offer therapeutic benefits by stabilizing dopamine signaling rather than causing a complete blockade.[14]

Synthesizing the Structure-Activity Relationship (SAR)

The pharmacological profile of a this compound analog is dictated by the interplay of substitutions at key positions. Understanding these relationships is paramount for rational drug design.

SAR_Summary cluster_core This compound Core cluster_N1_mods N1 Modifications cluster_C4_mods C4-Phenyl Modifications Core Core Scaffold N1 N1-Substituent (Piperidine Nitrogen) Core->N1 Critical for Affinity & Selectivity across targets C4_Phenyl C4-Phenyl Rings Core->C4_Phenyl Governs Hydrophobic Interactions C4_Central C4-Atom Core->C4_Central Sila-substitution enhances lipophilicity & affinity Alkyl Small Alkyl (e.g., -CH3) - Favors Opioid Affinity N1->Alkyl Arylalkyl Arylalkyl (e.g., -CH2CH2Ph) - Potent Opioid Agonism - High Sigma Affinity N1->Arylalkyl Propyl Propyl + Phenyl-SO2Me - Dopamine Stabilizer (Pridopidine) N1->Propyl Fluorination Fluorination - Enhances D4 Antagonist Potency C4_Phenyl->Fluorination Hydroxylation Hydroxylation - Key for Nociceptin Receptor Ligands C4_Phenyl->Hydroxylation

Caption: Key modification points on the this compound scaffold.

Quantitative Data Summary

The following table summarizes representative binding affinities for various this compound analogs across different receptor targets, illustrating the scaffold's tunability.

Compound Class/ExampleTarget ReceptorBinding Affinity (Ki)Key Structural FeatureReference
1-Methyl-4,4-diphenylpiperidineμ-Opioid0.71 μM (IC50)N-Methyl group[3]
1-Methyl-4,4-diphenylpiperidineδ-Opioid2.1 μM (IC50)N-Methyl group[3]
4,4-Difluoropiperidine Ether AnalogDopamine D40.3 nM - 5.5 nM4,4-difluoro & ether linkage[13]
Phenylpiperazine/Piperidine AnalogsSigma (σ)1 - 10 nMPhenylbutyl or related side chain[11]
Pridopidine (ACR16)Dopamine D2Low Affinity (Competitive)N-propyl & 3-(methylsulfonyl)phenyl[14]
Hydroxypiperidine Analog 23 μ-Opioid0.0034 nM3-((dimethylamino)methyl)-4-ol[7]
Hydroxypiperidine Analog 23 δ-Opioid41.67 nM3-((dimethylamino)methyl)-4-ol[7]
Hydroxypiperidine Analog 23 κ-Opioid7.9 nM3-((dimethylamino)methyl)-4-ol[7]

Core Experimental Methodologies

The characterization of this compound analogs relies on a suite of standardized in vitro assays. The protocols described below are fundamental to determining the pharmacological profile of any novel compound in this class.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

Principle: The assay measures the ability of a non-labeled test compound to compete with and displace a radiolabeled ligand (e.g., [³H]N-methylspiperone for D4 receptors) from its receptor binding site in a tissue or cell membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cultured cells expressing the target receptor (e.g., HEK293-hD4) in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Incubation:

    • In a 96-well plate, add assay buffer, the prepared membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled standard ligand to saturate the target receptors.

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Harvesting & Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

    • Dry the filter mat and add scintillation cocktail.

    • Measure the radioactivity retained on each filter disc using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_controls Essential Controls start Start: Target Receptor prep Step 1: Membrane Preparation start->prep incubate Step 2: Assay Incubation (Test Compound + Radioligand) prep->incubate harvest Step 3: Filtration & Washing incubate->harvest total Total Binding nsb Non-Specific Binding (NSB) count Step 4: Scintillation Counting harvest->count analyze Step 5: Data Analysis count->analyze end Result: Ki Value analyze->end analyze->total Uses analyze->nsb Uses

Caption: Workflow for a standard radioligand competition binding assay.

Protocol: [³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) at G-protein coupled receptors (GPCRs), such as opioid and dopamine receptors.

Principle: Agonist binding to a Gi/o-coupled GPCR facilitates the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist stimulation increases the rate of [³⁵S]GTPγS binding to the G-protein, which can be quantified.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare receptor-containing membranes as described in the binding assay protocol (Section 5.1).

  • Assay Incubation:

    • In a 96-well plate, add assay buffer containing GDP (to ensure G-proteins are in their inactive state), membranes, [³⁵S]GTPγS, and the test compound.

    • Basal Binding: Wells containing all components except the test compound.

    • Agonist Stimulation: Add varying concentrations of the test compound to determine its efficacy (EC50) and maximal effect (Emax).

    • Antagonist Mode: Pre-incubate membranes with a potential antagonist before adding a known standard agonist to measure the antagonist's inhibitory effect (IC50).

    • Incubate the plate at 30°C for 60 minutes.

  • Harvesting & Counting: The procedure is identical to the radioligand binding assay (Section 5.1, Step 3).

  • Data Analysis:

    • Plot the [³⁵S]GTPγS binding (in counts per minute) against the log concentration of the test compound.

    • For Agonists: Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

    • For Antagonists: Calculate the IC50 of the compound in inhibiting the response of a known agonist. This can be used to calculate the Kb (antagonist dissociation constant).

    • For Inverse Agonists: Compounds that decrease the basal [³⁵S]GTPγS binding are classified as inverse agonists.

Therapeutic Potential and Future Directions

The remarkable versatility of the this compound scaffold has positioned it as a cornerstone for developing therapeutics for a wide range of conditions:

  • Pain Management: Novel, highly potent MOR agonists with potentially improved side-effect profiles continue to be an area of intense research.[6][7]

  • Neuropsychiatric Disorders: The development of dopamine stabilizers like pridopidine and selective 5-HT2A inverse agonists offers new approaches for treating psychosis and other related disorders.[14][15]

  • Neuroprotection: Potent and selective σ1 receptor ligands hold promise for treating neurodegenerative conditions and acute ischemic brain injury by modulating excitotoxic signaling cascades.[10]

  • Parkinson's Disease: Sila-analogs (where the C4 carbon is replaced by silicon) have shown stronger inhibition of noradrenaline and serotonin uptake, suggesting potential anti-Parkinsonian effects.[16]

Future research will likely focus on refining the selectivity of these analogs to minimize off-target effects and on improving their pharmacokinetic properties, particularly metabolic stability and brain penetrance, to translate potent in vitro tool compounds into clinically viable drug candidates.[13] The continued exploration of this privileged scaffold is certain to yield new chemical entities with profound therapeutic potential.

References

  • Casy, A. F., & Ogungbamila, F. O. (1982). The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors. PubMed.
  • Tacke, R., et al. (1988). This compound derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. PubMed.
  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.
  • Lichtenthaler, F. W., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • Cianfrogna, J. A., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
  • Martin, L. J., et al. (2009). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed Central.
  • Various Authors. (2023). Structure–activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Le, T. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central.
  • Perregaard, J., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • Unspecified Authors. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed.
  • Malan, F. S., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central.
  • Cianfrogna, J. A., et al. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
  • Unspecified Authors. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.
  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
  • Abid, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Abid, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • Lee, J., et al. (2020). How μ-Opioid Receptor Recognizes Fentanyl. PubMed Central.

Sources

The Multifaceted Biological Activities of Novel 4,4-Diphenylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Scaffolding of Innovation

The 4,4-diphenylpiperidine moiety represents a privileged scaffold in medicinal chemistry, a testament to its remarkable conformational flexibility and its ability to present key pharmacophoric elements in a precise three-dimensional orientation. This structural motif is the cornerstone of a diverse array of biologically active molecules, demonstrating a chameleon-like ability to interact with a range of pharmacological targets. This guide provides an in-depth exploration of the biological activities of novel this compound derivatives, with a particular focus on their roles as opioid receptor modulators, calcium channel blockers, and emerging anticancer agents. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and synthesize the critical structure-activity relationships that drive modern drug design in this chemical space.

I. Modulation of Opioid Receptors: A Legacy of Analgesia and Beyond

The this compound core is famously embedded within the structure of potent opioid analgesics. Novel derivatives continue to be explored for their ability to selectively target opioid receptor subtypes (μ, δ, and κ), aiming to achieve potent analgesia with reduced side effects.

Mechanistic Insights: G-Protein Coupled Signaling Cascade

Opioid receptors are classical G-protein coupled receptors (GPCRs).[1][2] Upon agonist binding, a conformational change in the receptor triggers the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).[2][3] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector systems.[1][3] Key signaling events include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), and the inhibition of voltage-gated calcium channels.[4][5] This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, the cellular basis for analgesia.[5]

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist Receptor Opioid Receptor (GPCR) Opioid->Receptor G_Protein Gi/o Protein (αβγ-GDP) Receptor->G_Protein Activation G_Alpha Gα-GTP G_Protein->G_Alpha Dissociation G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase G_Alpha->AC Inhibition VGCC Voltage-Gated Ca2+ Channel G_BetaGamma->VGCC Inhibition GIRK GIRK Channel G_BetaGamma->GIRK Activation cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx VGCC->Ca_Influx Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_Influx->Hyperpolarization K_Efflux ↑ K+ Efflux GIRK->K_Efflux K_Efflux->Hyperpolarization

Caption: Opioid Receptor Signaling Pathway.

Quantitative Assessment of Opioid Receptor Interaction

The affinity and functional activity of novel this compound derivatives at opioid receptors are paramount for their characterization. Radioligand binding assays are the gold standard for determining binding affinity (Ki), while functional assays, such as [³⁵S]GTPγS binding, are used to assess agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[6]

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Efficacy (Eₘₐₓ, % vs DAMGO)Reference
1-Methyl-4,4-diphenylpiperidineμ0.71 (IC₅₀ vs [³H]dihydromorphine)--[7]
1-Methyl-4,4-diphenylpiperidineδ2.1 (IC₅₀ vs [³H][D-Ala²,D-Leu⁵]enkephalin)--[7]
Fentanylμ<1--[8]
Morphineμ1-100194-[6][8]

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a novel this compound derivative for the μ-opioid receptor.[9][10]

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the μ-opioid receptor (e.g., rat brain tissue or CHO cells stably expressing the human μ-opioid receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer

      • A fixed concentration of a high-affinity radioligand for the μ-opioid receptor (e.g., [³H]DAMGO).

      • A range of concentrations of the unlabeled test compound (the this compound derivative).

      • For determination of non-specific binding, add a high concentration of a known μ-opioid receptor ligand (e.g., naloxone).

      • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Calcium Channel Blockade: A Gateway to Cardiovascular and Neurological Applications

Derivatives of the this compound scaffold have also emerged as potent blockers of voltage-gated calcium channels, particularly the L-type calcium channels, which are crucial in cardiovascular function.[11][12]

Mechanism of Action: Inhibition of Calcium Influx

Voltage-gated calcium channels are transmembrane proteins that mediate the influx of calcium ions into cells in response to membrane depolarization.[13] In vascular smooth muscle, this calcium influx triggers contraction.[14] this compound-based calcium channel blockers bind to the L-type calcium channels, stabilizing their inactive state and thereby inhibiting the influx of calcium.[11] This leads to vasodilation and a reduction in blood pressure.[12][14]

Calcium_Channel_Blockade cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Depolarization Membrane Depolarization VGCC L-type Voltage-Gated Ca2+ Channel (Active) Depolarization->VGCC Ca_Influx Ca2+ Influx VGCC->Ca_Influx Blocked_VGCC L-type Voltage-Gated Ca2+ Channel (Inactive) VGCC->Blocked_VGCC Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_Influx->Ca_Calmodulin Blocker This compound Derivative Blocker->VGCC Binding & Stabilization Relaxation Vasodilation Blocked_VGCC->Relaxation MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Contraction Muscle Contraction MLCK_active->Contraction Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Screening Initial Screening: Panel of Cancer Cell Lines MTT MTT Assay (Metabolic Activity) Screening->MTT SRB SRB Assay (Total Protein) Screening->SRB LDH LDH Assay (Membrane Integrity) Screening->LDH IC50 Determination of IC50 MTT->IC50 SRB->IC50 LDH->IC50 Xenograft Human Tumor Xenograft Model (Immunodeficient Mice) IC50->Xenograft Lead Compound Selection Treatment Compound Administration Xenograft->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Efficacy Assess Antitumor Efficacy Tumor_Growth->Efficacy

Caption: Workflow for Anticancer Drug Evaluation.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [15]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the novel this compound derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the piperidine ring and the phenyl groups. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • Opioid Receptor Modulators: The nature of the N-substituent on the piperidine ring is a key determinant of opioid receptor affinity and efficacy. Small alkyl groups, such as methyl, are often found in potent agonists.

  • Calcium Channel Blockers: The substitution pattern on the phenyl rings can significantly influence the potency and selectivity of calcium channel blockade.

  • Anticancer Agents: The introduction of various functional groups on the phenyl rings and the piperidine nitrogen is being explored to enhance cytotoxic activity and selectivity for cancer cells.

V. Conclusion: A Scaffold of Continuing Promise

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to target a range of biological systems. The ongoing exploration of new derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the development of next-generation drugs for pain management, cardiovascular diseases, and cancer.

References

Sources

Introduction: The Concept of Privileged Scaffolds and the Rise of 4,4-Diphenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 4,4-Diphenylpiperidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of the "privileged structure" is of paramount importance. First introduced by Evans in 1988, this term describes molecular scaffolds capable of binding to multiple, often unrelated, biological targets with high affinity. These frameworks serve as versatile templates, providing an efficient starting point for the design of compound libraries and increasing the hit rate in high-throughput screening campaigns.[1] Natural products have historically been a rich source of these biologically prevalidated platforms.[1] Privileged scaffolds typically exhibit high chemical stability and are amenable to functionalization, allowing for the fine-tuning of their pharmacological profiles.

Among the pantheon of these valuable structures, the this compound moiety stands out. Its rigid, three-dimensional architecture provides a well-defined orientation for its substituents, making it an ideal core for presenting pharmacophoric elements to a biological target. The two phenyl rings offer extensive opportunities for pi-stacking interactions and hydrophobic contacts within a receptor's binding pocket, while the piperidine nitrogen serves as a key interaction point (often as a protonated base) and a convenient handle for synthetic modification. This unique combination of features has established this compound as a cornerstone scaffold in the development of therapeutics targeting a diverse array of biological systems, particularly within the central nervous system (CNS).

Core Applications in Medicinal Chemistry: A Multi-Target Scaffold

The versatility of the this compound core is best illustrated by the breadth of biological targets it has been successfully used to modulate. Its rigid nature allows it to mimic aspects of peptide backbones, contributing to its broad applicability.[2]

Opioid Receptor Modulation: The Quest for Potent Analgesics

The this compound scaffold has a long and successful history in the development of opioid receptor ligands. A series of 4,4-disubstituted piperidines have been synthesized and shown to possess potent analgesic properties, with some analogues exhibiting potency comparable to morphine.[3] These compounds demonstrate high affinity for opioid receptors, particularly the mu (µ) and delta (δ) subtypes.[3][4]

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The nature of the alkyl substituent on the piperidine nitrogen is critical for receptor affinity. For instance, in the 1-alkyl-4,4-diphenylpiperidine series, the 1-methyl derivative was found to be the most effective in displacing various radiolabeled opioid agonists.[4]

  • 4-Position Phenyl Groups: The orientation of the phenyl groups at the C4 position significantly influences activity. Computational studies on 4-phenylpiperidine analgesics have shown that while phenyl equatorial conformations are generally preferred, low-energy phenyl axial conformers may be responsible for the enhanced potency observed with certain substitutions, such as a meta-hydroxy group on the phenyl ring.[5]

  • Piperidine Ring Substitution: The introduction of substituents on the piperidine ring itself can drastically alter the conformational preferences and, consequently, the biological activity.[5]

A key objective in this area is the development of potent µ-opioid receptor (MOR) agonists with improved side-effect profiles.[6] Novel analogues based on the 4-phenylpiperidine scaffold continue to be designed, with some compounds demonstrating picomolar binding affinities and high selectivity for the MOR.[6] Molecular docking studies suggest these ligands interact with key residues within the receptor's binding pocket, providing a molecular basis for their high potency.[6][7]

The following diagram illustrates the key pharmacophoric elements of a this compound-based opioid modulator.

SAR_Opioid cluster_scaffold This compound Core cluster_modifications Key Modification Points cluster_target Biological Target Scaffold Piperidine Ring (Conformation Critical) Phenyl1 Phenyl Ring 1 Scaffold->Phenyl1 Axial/Equatorial Orientation Phenyl2 Phenyl Ring 2 Scaffold->Phenyl2 Receptor Opioid Receptor (µ, δ subtypes) Scaffold->Receptor Binds to N_Sub R1 at Piperidine-N (Alkyl/Arylethyl) Modulates Affinity & Selectivity N_Sub->Scaffold Modifies Phenyl_Sub R2/R3 on Phenyl Rings (e.g., m-OH) Enhances Potency Phenyl_Sub->Phenyl1 Substitutes Phenyl_Sub->Phenyl2 Substitutes Piperidine_Sub R4 on Piperidine Ring Alters Conformation Piperidine_Sub->Scaffold Modifies

Caption: Key SAR points for this compound opioid receptor modulators.

CCR5 Receptor Antagonism: A Strategy Against HIV-1

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Blocking this receptor is a validated therapeutic strategy for treating HIV-1 infection. The 4,4-disubstituted piperidine scaffold has been instrumental in the discovery of potent CCR5 antagonists.[8]

SAR studies have led to the development of piperidine derivatives with nanomolar inhibitory concentrations (IC50).[8] For example, structure-activity relationship studies on a series of 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(piperidin-1-yl)butanes identified 4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidine derivatives as potent CCR5 antagonists.[8] These findings highlight the scaffold's ability to position substituents in a way that effectively blocks the viral entry mechanism. The development of related piperazine-based CCR5 antagonists, such as Vicriviroc, further underscores the utility of six-membered nitrogenous heterocycles in this therapeutic area.[9][10]

Dopamine Receptor Ligands: Targeting CNS Disorders

The this compound scaffold is also prevalent in ligands targeting dopamine receptors, which are implicated in numerous CNS disorders like schizophrenia and Parkinson's disease.[11] A notable example is Pridopidine (ACR16), a "dopaminergic stabilizer" developed for Huntington's disease.[12]

Pridopidine, chemically known as 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, emerged from the modification of a partial dopamine D2 receptor agonist.[12] This compound exhibits a unique profile: it acts as a functional D2 antagonist with fast-off kinetics. This allows the receptor to rapidly regain responsiveness to endogenous dopamine, leading to a stabilizing effect rather than a simple blockade. This state-dependent antagonism is a direct result of the specific chemical architecture built around the 4-phenylpiperidine core.[12]

Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor, the receptor for the neuropeptide Substance P, is a target for antiemetic and potential antidepressant drugs. High-affinity NK1 antagonists have been designed using the 4,4-disubstituted piperidine ring system.[13]

SAR Highlights:

  • Side Chain Lipophilicity: High NK1 affinity requires a highly lipophilic side chain, with the 3,5-bis(trifluoromethyl)benzyl ether being identified as optimal.[13]

  • N-Substituent Tolerance: The piperidine nitrogen tolerates a wide range of substituents, including acyl and sulfonyl groups, without a significant loss of affinity.[13]

This work led to the identification of compounds with excellent in vivo profiles in preclinical models, demonstrating the scaffold's utility in creating potent and systemically active NK1 antagonists.[13]

Synthetic Methodologies: Building the Core and Its Variants

The synthesis of the this compound scaffold and its derivatives is well-established in organic chemistry. A common and versatile approach involves the construction of a piperidin-4-one precursor, which can then be elaborated.

General Synthetic Protocol for 4,4-Diphenylpiperidin-4-ol

A representative synthesis starts from commercially available materials and proceeds through a Grignard reaction to install the two phenyl groups.

Step-by-Step Methodology:

  • Starting Material: Begin with a suitable N-protected-4-piperidone, such as 1-benzyl-4-piperidone. The choice of the nitrogen protecting group is crucial as it influences reactivity and must be removable under conditions that do not affect the rest of the molecule.

  • Grignard Reaction: Prepare a Grignard reagent, such as phenylmagnesium bromide, from bromobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Di-addition: React the N-protected-4-piperidone with an excess (typically >2 equivalents) of the phenylmagnesium bromide solution at a low temperature (e.g., 0°C). The reaction is then allowed to warm to room temperature and stirred until completion. This step adds the two phenyl groups to the carbonyl carbon, forming a tertiary alcohol upon workup.

  • Aqueous Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the magnesium alkoxide intermediate to yield the desired 4,4-diphenylpiperidin-4-ol derivative.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

  • Deprotection/Derivatization: The protecting group on the nitrogen (e.g., benzyl group via hydrogenolysis) can be removed to yield the core this compound scaffold, which can then be derivatized at the nitrogen position to build a library of analogues.

The following workflow diagram illustrates this synthetic approach.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Piperidone 1-Benzyl-4-piperidone Reaction Grignard Addition (Anhydrous THF, 0°C to RT) Piperidone->Reaction Grignard Phenylmagnesium Bromide (Excess) Grignard->Reaction Workup Aqueous Workup (Sat. NH4Cl) Reaction->Workup Forms Alkoxide Purification Purification (Chromatography) Workup->Purification Yields Crude Product Intermediate N-Benzyl-4,4-diphenyl- piperidin-4-ol Purification->Intermediate Isolated Intermediate FinalProduct This compound (Core Scaffold) Intermediate->FinalProduct Hydrogenolysis (Deprotection)

Caption: General synthetic workflow for the this compound core.

Physicochemical Landscape and ADMET Considerations

The success of a scaffold is not solely dependent on its binding affinity but also on its overall physicochemical and pharmacokinetic profile.

Conformational Analysis

The piperidine ring typically adopts a low-energy chair conformation.[14][15] However, the introduction of bulky substituents, such as the two phenyl groups at C4, and further substitutions on the ring can lead to conformational flattening or the contribution of higher-energy boat or twist-boat conformations.[14][16] The relative orientation of the two phenyl groups (axial vs. equatorial) is a key determinant of biological activity, as it dictates the spatial projection of these hydrophobic moieties.[5] NMR spectroscopy and computational modeling are essential tools for elucidating the preferred conformations of these molecules in solution.[5][15]

Bioisosteric Replacements

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful strategy in drug design.[17][18] For the this compound scaffold, several bioisosteric replacements can be envisioned to fine-tune its properties:

  • Phenyl Ring Replacement: One or both phenyl rings can be replaced with heteroaromatic rings (e.g., pyridine, thiophene) to modulate polarity, introduce hydrogen bond donors/acceptors, and alter metabolic stability.[17]

  • Piperidine Ring Analogues: The piperidine can be replaced with other saturated heterocycles like piperazine. This specific replacement has been shown to improve metabolic stability in certain chemical series.[19][20]

  • Gem-Difluoro Group: The hydroxyl group in 4-hydroxy-4,4-diphenylpiperidine can be replaced with a gem-difluoro group. The 4,4-difluoropiperidine scaffold has been explored for developing potent dopamine D4 receptor antagonists.[21]

ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives are critical for their development as drugs.[22][23]

PropertyGeneral Characteristics & ConsiderationsRepresentative Compounds Data
Lipophilicity (LogP) Generally high due to the two phenyl rings. Can be modulated by substitution on the rings or the piperidine nitrogen. High lipophilicity can aid BBB penetration but may also lead to non-specific binding and metabolic liabilities.Pridopidine: cLogP ~3.5-4.0
Aqueous Solubility The basic piperidine nitrogen provides a handle for salt formation, which can improve aqueous solubility. However, the overall molecule is often poorly soluble.Generally low for the free base.
Metabolism The phenyl rings are susceptible to aromatic hydroxylation by cytochrome P450 enzymes. The piperidine nitrogen can undergo N-dealkylation. These metabolic pathways are common clearance routes.Strategies to block metabolism include introducing fluorine atoms on the phenyl rings.[19]
Brain Penetration Many derivatives are designed as CNS agents and exhibit good blood-brain barrier (BBB) penetration, facilitated by their optimal lipophilicity and the presence of the basic nitrogen.Pridopidine and many opioid analogues are CNS-active.
Toxicity Potential for off-target effects, such as hERG channel inhibition, must be evaluated, as the basic nitrogen and lipophilic character are common features of hERG blockers.Varies significantly with substitution. Early ADMET screening is crucial.[24]

Data for representative compounds are estimated based on published structures and general properties.

Future Perspectives

The this compound scaffold remains a highly relevant and "privileged" structure in medicinal chemistry. Its proven success across multiple target classes ensures its continued use as a foundational template in drug discovery. Future efforts will likely focus on:

  • Exploring New Target Space: Applying the scaffold to novel and challenging targets, leveraging its ability to present functional groups in a rigid, defined manner.

  • Fine-Tuning for Selectivity: Developing highly selective ligands for specific receptor subtypes (e.g., individual dopamine or opioid receptor subtypes) by employing advanced computational design and exploring more diverse substitution patterns.

  • Improving ADMET Properties: Systematically applying strategies like bioisosteric replacement and fluorination to overcome common liabilities such as metabolic instability and off-target toxicity.

  • Application in Novel Modalities: Using the scaffold as a core for developing molecules with more complex mechanisms of action, such as allosteric modulators or proteolysis-targeting chimeras (PROTACs).

The rich history and demonstrated versatility of the this compound core guarantee its place in the medicinal chemist's toolbox for years to come, promising the development of new and improved therapeutics for a range of human diseases.

References

  • Hurst, T., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Journal of Computer-Aided Molecular Design, 24(7), 585-600.
  • OpenOChem Learn. Privileged Structures. OpenOChem Learn.
  • Talele, T. T. (2019). Natural product derived privileged scaffolds in drug discovery. Future Medicinal Chemistry, 11(1), 61-83. [Link]

  • Zhang, W., & Li, J. (Eds.). (2023). Privileged Scaffolds in Drug Discovery. Academic Press.
  • Wrobel, J., & Szymański, P. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12345. [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1982). The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors. Journal of Pharmacy and Pharmacology, 34(4), 210-213. [Link]

  • Iorio, M. A., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(4), 543-549. [Link]

  • Zimmerman, D. M., et al. (1984). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 27(3), 221-225. [Link]

  • Swain, C. J., et al. (1996). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 39(25), 4971-4981. [Link]

  • Laschat, S., & Kunz, H. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 945. [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Di Fabio, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33. [Link]

  • Kim, D., et al. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-9. [Link]

  • Sakamuri, S., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(21), 3652-3665. [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of... a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-8. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Kim, D., et al. (2001). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry Letters, 11(18), 2471-4. [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of... a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-8. [Link]

  • Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of... an orally bioavailable, potent CCR5 antagonist. Journal of Medicinal Chemistry, 44(21), 3343-6. [Link]

  • Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Gund, T. M., & Pirkle, W. H. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 26(10), 1457-61. [Link]

  • Gelin, M., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 584-593. [Link]

  • Jeyaraman, R., & Ravindran, T. (2000). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 112(3), 235-243. [Link]

  • Manimekalai, A., & Sabapathy, M. (2003). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 15(1), 231-238. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Chemical Society Reviews, 26(4), 317-324. [Link]

  • Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]

  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3305. [Link]

  • Matera, C., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6524. [Link]

  • Smith, T. E., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202400115. [Link]

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7546-7561. [Link]

  • ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists. ResearchGate. [Link]

  • ResearchGate. (n.d.). ADMET properties predicted for eighteen novel compounds. ResearchGate. [Link]

  • Balamurugan, K., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1232, 130065. [Link]

  • Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

  • ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

  • Che, T., & Roth, B. L. (2023). Molecular basis of opioid receptor signaling. Cell, 186(24), 5278-5293. [Link]

  • Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-20. [Link]

  • Su, T., et al. (2022). Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and validation. ScienceOpen. [Link]

  • Głowacka, I. E., & Wujec, M. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(14), 5413. [Link]

Sources

The 4,4-Diphenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) for Researchers, Scientists, and Drug Development Professionals.

The 4,4-diphenylpiperidine motif represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. Its rigid structure, combined with the synthetic tractability to introduce a variety of substituents, has allowed for the fine-tuning of pharmacological activity across multiple biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the this compound series, offering insights into the rational design of potent and selective ligands for opioid, dopamine, and other G-protein coupled receptors (GPCRs).

The Core Pharmacophore: Understanding the Fundamentals

The foundational this compound structure consists of a central piperidine ring substituted at the 4-position with two phenyl groups. The inherent conformational rigidity of this core is a key determinant of its pharmacological profile. Variations in the substitution pattern on the phenyl rings, the piperidine nitrogen, and the piperidine ring itself have profound effects on receptor affinity, selectivity, and functional activity.

A critical aspect of the SAR for this series is the orientation of the phenyl rings and the nature of the substituent on the piperidine nitrogen. These features are pivotal in defining the interaction with the target receptor's binding pocket. For instance, in the context of opioid receptors, the N-alkyl substituent plays a crucial role in determining agonist versus antagonist activity.[1]

SAR at Key Biological Targets

The versatility of the this compound scaffold is evident in its ability to be tailored to interact with a range of receptors, primarily within the central nervous system (CNS).

Opioid Receptor Ligands: A Legacy of Analgesia

The 4,4-disubstituted piperidine framework is a classic feature of potent opioid analgesics.[2][3] The SAR for this class of compounds is well-established and highlights several key principles:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a primary determinant of opioid receptor subtype selectivity and intrinsic activity. For instance, small alkyl groups like methyl often confer mu-opioid receptor (MOR) agonist activity.[1]

  • 4-Phenyl Group Substitution: Introduction of substituents on one or both of the phenyl rings can modulate potency and selectivity. Hydroxylation of one phenyl ring, for example, can enhance affinity for the MOR.

  • Piperidine Ring Modifications: Alterations to the piperidine ring itself, such as the introduction of additional substituents, can influence the conformational preference of the molecule and its interaction with the receptor.

A series of 4,4-disubstituted piperidines has been synthesized and shown to possess potent analgesic properties, with some analogues demonstrating potency comparable to morphine.[2] These compounds exhibit high affinity for opioid receptor binding sites.[2] While potent agonists have been developed, attempts to introduce antagonistic properties by modifying substituents have not always been successful.[2]

Dopamine Receptor Ligands: Modulating Neurotransmission

The this compound scaffold has also been extensively explored for its interaction with dopamine receptors, particularly the D2 and D4 subtypes. These ligands have potential applications in the treatment of various neurological and psychiatric disorders.

Modification of a partial dopamine D2 receptor agonist led to the discovery of novel functional D2 antagonists.[4] One such compound, pridopidine, exhibits a unique "dopaminergic stabilizer" characteristic due to its fast-off kinetics and lack of intrinsic activity.[4] This allows it to modulate dopaminergic activity in a state-dependent manner.[4]

Furthermore, a series of 4,4-difluoropiperidine ether-based compounds have been identified as potent and selective dopamine D4 receptor antagonists.[5] Structure-activity relationship studies revealed that specific substitutions on the arylether and the southern nitrogen substituent are crucial for high affinity and selectivity over other dopamine receptor subtypes.[5]

Emerging Targets: CCR2 and NPY5 Receptor Antagonists

More recently, the this compound scaffold has been utilized to develop antagonists for other important GPCR targets, including the C-C chemokine receptor type 2 (CCR2) and the Neuropeptide Y5 (NPY5) receptor.

In the development of CCR2b antagonists, it was discovered that a 4-substituted benzyl group on one of the piperidine nitrogens was a key moiety for binding affinity.[6] The SAR for these compounds showed an inverse correlation between the sigma factor of the functional group on the benzyl moiety and CCR2b binding affinity.[6]

For NPY5 receptor antagonists, a systematic exploration of a hit molecule led to the discovery of highly potent antagonists.[7] The SAR studies indicated that a hydrogen-bond donor and the conformation of the phenyl rings of a diphenylcarbinol moiety were important for antagonist activity.[7]

Experimental Protocols for SAR Elucidation

A robust SAR study relies on a systematic approach to synthesis and pharmacological evaluation. The following outlines a general workflow for investigating the SAR of a novel this compound series.

General Synthetic Strategy

The synthesis of this compound analogues typically involves a multi-step sequence. A common approach is the construction of the core piperidine ring followed by diversification of the N-substituent and the phenyl rings.

Synthesis_Workflow Start Starting Materials (e.g., Diphenylacetonitrile) Step1 Cyclization to form 4-cyano-4,4-diphenylpiperidine Start->Step1 Step2 Hydrolysis of nitrile to carboxylic acid Step1->Step2 Step3 N-Alkylation or N-Arylation Step2->Step3 Step4 Functionalization of a. Phenyl Rings b. Piperidine Ring Step3->Step4 Final Target this compound Analogues Step4->Final SAR_Principles Core This compound Core N-Substituent (R1) Phenyl Ring Substituents (R2, R3) Piperidine Ring Substituents (R4) R1_node N-Substituent (R1) - Determines agonist/antagonist activity - Influences receptor subtype selectivity Core:f1->R1_node Critical for Functional Activity R2R3_node Phenyl Ring Substituents (R2, R3) - Modulate potency and selectivity - Can introduce additional interactions (e.g., H-bonds) Core:f2->R2R3_node Fine-tuning of Affinity R4_node Piperidine Ring Substituents (R4) - Affect conformational preference - Can provide additional steric or electronic interactions Core:f3->R4_node Conformational Control

Caption: Key SAR principles of the this compound scaffold.

Quantitative SAR (QSAR) and Future Directions

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop predictive models for the biological activity of this compound analogues. [8]By correlating physicochemical properties with pharmacological data, these models can guide the design of new compounds with improved properties. [8] The future of research on the this compound series lies in the development of ligands with even greater subtype selectivity and tailored functional profiles. The exploration of this scaffold for novel biological targets outside of the CNS also presents an exciting avenue for future drug discovery efforts. The rich history and well-defined SAR of this privileged structure will undoubtedly continue to inspire the development of new and improved therapeutics.

References

  • Pontoriero, G., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42–50. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Kumar, A., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1982). The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors. Journal of Pharmacy and Pharmacology, 34(4), 210–213. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2022). ChemRxiv. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

  • Design and Synthesis of Novel Small Molecule CCR2 Antagonists: Evaluation of 4-aminopiperidine Derivatives. (2006). Bioorganic & Medicinal Chemistry Letters, 16(15), 4004-4008. [Link]

  • Johansson, A. M., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 38(16), 3121–3131. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(21), 6458. [Link]

  • Naya, A., et al. (2004). Small molecule inhibitors of the CCR2b receptor. Part 1: Discovery and optimization of homopiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(21), 5407–5411. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. (2007). Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. [Link]

  • Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6248-6252. [Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. (n.d.). Gupea. [Link]

  • Design, synthesis and SAR of a series of 2-substituted 4-amino-quinazoline neuropeptide Y Y5 receptor antagonists. (2000). Bioorganic & Medicinal Chemistry Letters, 10(11), 1175-1179. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2014). Pain Physician, 17(4), E519-E529. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). ChemRxiv. [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. (1983). Journal of Medicinal Chemistry, 26(11), 1570-1574. [Link]

  • CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]

  • Novel potent neuropeptide Y Y5 receptor antagonists: synthesis and structure-activity relationships of phenylpiperazine derivatives. (2006). Bioorganic & Medicinal Chemistry, 14(22), 7501-7511. [Link]

  • Structure activity relationship of Opiods. (n.d.). Slideshare. [Link]

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. (2004). Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. [Link]

  • Aryl Urea Derivatives of Spiropiperidines as NPY Y5 Receptor Antagonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3511-3516. [Link]

  • Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. (2014). Molecules, 19(3), 3594-3611. [Link]

Sources

A Technical Guide to the Discovery of Novel 4,4-Diphenylpiperidine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4,4-Diphenylpiperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine heterocycle is one of the most ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Within this chemical class, the 4,4-disubstituted piperidine framework, particularly the this compound motif, has emerged as a "privileged structure." This is due to its remarkable ability to serve as a high-affinity ligand for a diverse array of receptors and enzymes, leading to therapeutic agents across multiple disease areas.

The geminal diphenyl substitution at the C4 position of the piperidine ring imparts a unique combination of lipophilicity and conformational rigidity. This steric bulk anchors the molecule within binding pockets and allows for precise vectoral orientation of other substituents, primarily at the N1 position, to achieve desired potency and selectivity. This guide provides an in-depth exploration of the discovery of novel therapeutic agents based on this versatile scaffold, delving into core synthetic strategies, key biological targets, structure-activity relationship (SAR) insights, and the preclinical evaluation workflow that validates their therapeutic potential. We will examine how this single core structure has given rise to potent analgesics, anti-HIV agents, and modulators of the central nervous system (CNS).[2][3][4]

Core Synthetic Strategies: Building the this compound Nucleus

The construction of the this compound core is a foundational step in the development of these therapeutic agents. The synthetic approaches are designed for robustness and versatility, allowing for the late-stage introduction of diverse functional groups to explore the chemical space around the core scaffold. A common and effective strategy involves the initial synthesis of a 4-piperidone intermediate, which is then elaborated to the final diphenyl structure.

Representative Synthetic Protocol: Synthesis of N-Substituted this compound

This protocol outlines a generalized, multi-step synthesis that is representative of methodologies found in the literature for creating a diverse library of N-substituted this compound analogs.

Step 1: Synthesis of 1-benzyl-4-piperidone

  • To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent like water, add potassium carbonate until the pH is basic.

  • Add benzyl chloride and heat the reaction mixture under reflux for 4-6 hours.

  • After cooling, extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-4-piperidone.

Step 2: Synthesis of 1-benzyl-4,4-diphenylpiperidin-4-ol

  • Prepare a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add magnesium turnings portion-wise under an inert atmosphere (e.g., nitrogen or argon) to initiate the formation of the Grignard reagent, phenylmagnesium bromide.

  • Cool the Grignard solution in an ice bath and slowly add a solution of 1-benzyl-4-piperidone from Step 1 in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the tertiary alcohol intermediate.

Step 3: Reduction to 1-benzyl-4,4-diphenylpiperidine

  • Dissolve the alcohol from Step 2 in glacial acetic acid.

  • Add a reducing agent, such as hydriodic acid or a combination of trifluoroacetic acid and triethylsilane.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction, neutralize with a base (e.g., sodium hydroxide solution), and extract the product.

  • Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-4,4-diphenylpiperidine.

Step 4: N-Debenzylation and Final N-Alkylation/Acylation

  • Dissolve the product from Step 3 in methanol or ethanol.

  • Add a catalyst, such as palladium on carbon (10% w/w).

  • Subject the mixture to hydrogenation (H2 gas) at elevated pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate to yield this compound.

  • The final N-substituted target compound can be synthesized by reacting this compound with an appropriate alkyl halide, acyl chloride, or sulfonyl chloride in the presence of a base like potassium carbonate or triethylamine in a solvent such as acetonitrile or DMF.

G cluster_0 Core Synthesis cluster_1 Diversification A 4-Piperidone B 1-Benzyl-4-piperidone A->B Benzylation C 1-Benzyl-4,4-diphenylpiperidin-4-ol B->C Grignard Reaction (2x PhMgBr) D 1-Benzyl-4,4-diphenylpiperidine C->D Reduction E This compound (Core Scaffold) D->E N-Debenzylation (H2, Pd/C) H Final Therapeutic Agent E->H N-Alkylation/ N-Acylation F Alkyl Halide (R-X) F->H G Acyl Chloride (R-COCl) G->H

Figure 1: General synthetic workflow for this compound analogs.

Key Therapeutic Targets and Structure-Activity Relationship (SAR) Insights

The true power of the this compound scaffold lies in its promiscuity, which, when guided by rational medicinal chemistry, can be refined to achieve highly potent and selective agents for specific biological targets.

Opioid Receptor Modulation for Analgesia

The history of 4-phenylpiperidine derivatives is deeply intertwined with the development of potent opioid analgesics, starting with meperidine and evolving to the highly potent fentanyl series.[5] The 4,4-diphenyl scaffold can be viewed as an extension of this pharmacophore, where one phenyl ring occupies the traditional 4-phenyl position, and the second phenyl group explores additional binding space, often leading to unique pharmacological profiles.

Causality in Design: The primary goal is to achieve potent µ-opioid receptor (MOR) agonism for strong analgesia while potentially mitigating side effects by fine-tuning properties like receptor residence time or functional selectivity.[6][7] The orientation of the phenyl rings and the nature of the N1 substituent are critical determinants of activity. Molecular modeling suggests that for many analgesics in this class, phenyl equatorial conformations are preferred, though low-energy phenyl axial conformers may also play a role in receptor interaction.[8]

Structure-Activity Relationships (SAR):

  • N1-Substituent: A phenethyl group or a similar short alkyl-aryl chain at the N1 position is often optimal for high MOR affinity, a feature shared with the fentanyl family.[9]

  • C4-Phenyl Rings: Substitution on these rings is generally not well-tolerated, as they are believed to fit into specific hydrophobic pockets of the receptor. However, introducing heteroaryl rings in place of a phenyl ring can sometimes enhance potency and modify the pharmacological profile.[10]

  • Piperidine Ring Substitutions: Small alkyl groups at the C3 position can influence stereochemistry and receptor fit, leading to significant differences in potency between isomers.[7][8]

Compound ClassRepresentative ModificationTargetPotency (Ki or IC50)Reference
3-Methyl-4-phenylpiperidines(3R, 4S)-isomer with N-substituentMORKi = 0.0021 nM[7]
4-Anilidopiperidines4-Phenyl-4-(N-phenylpropionamido)MORHigh Analgesic Potency[10]
4,4-Disubstituted PiperidinesVarious N-arylethyl groupsMORPotency comparable to morphine[2]

Table 1: Representative Opioid Receptor Ligands Based on the 4-Phenylpiperidine Scaffold

Experimental Protocol: In Vitro Opioid Receptor Binding Assay This protocol is a self-validating system to determine the binding affinity of a test compound for the µ-opioid receptor.

  • Source: Use cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human µ-opioid receptor (hMOR).

  • Radioligand: Utilize [³H]-DAMGO, a high-affinity and selective MOR agonist radioligand.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (dissolved in DMSO and diluted in buffer), and 50 µL of [³H]-DAMGO (at a final concentration close to its Kd value). b. To initiate the binding reaction, add 50 µL of the hMOR-expressing cell membrane preparation. c. For non-specific binding (NSB) determination, a parallel set of wells should contain a high concentration of a known non-radioactive ligand, such as naloxone (10 µM). d. Incubate the plate at 25°C for 60-90 minutes.

  • Termination and Detection: a. Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing rapidly with ice-cold assay buffer to separate bound from free radioligand. b. Dry the filter mat and place it in scintillation vials with scintillation fluid. c. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from the total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

CCR5 Antagonism for HIV-1 Inhibition

A landmark application of the this compound scaffold is in the development of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor used by the most common strains of HIV-1 (R5-tropic) to gain entry into host immune cells, such as T-cells.[11] Blocking this receptor prevents the virus from fusing with the cell membrane, thus inhibiting viral replication.

Causality in Design: The discovery of small-molecule CCR5 antagonists was a paradigm shift in HIV therapy. The this compound scaffold provided a rigid core to which substituents could be attached to interact with key residues in the transmembrane binding pocket of the CCR5 receptor. The goal is to design a molecule that binds with high affinity and selectivity to CCR5, effectively preventing the gp120 viral envelope protein from interacting with it.[11]

Structure-Activity Relationships (SAR):

  • N1-Substituent: This is a key area for SAR exploration. Often, a propyl linker attached to a substituted N,N'-diphenylurea or a piperidine-4-carboxamide moiety leads to highly potent compounds.[3][12]

  • Piperidine Core: The 4,4-disubstituted piperidine itself is crucial for high affinity.[13] Replacement of this core often leads to a loss of potency.

  • Polar Substituents: The introduction of polar groups on the phenyl ring of an N1-benzylpiperidine moiety can enhance the inhibition of HIV-1 envelope-mediated membrane fusion, suggesting these groups interfere directly with the viral entry process.[3]

Compound SeriesKey Structural FeaturePotency (EC50 or IC50)Reference
Piperidine-4-carboxamide1-Acetylpiperidin-4-yl groupEC50 = 0.59 nM (HIV-1 replication)[12]
N,N'-DiphenylureasN'-phenyl ring substitutions (Cl, Me)Significantly improved CCR5 binding[3]
Modular Piperidines4,4-disubstituted piperidine scaffoldIC50 = 3.47 nM (HIV-1 infected cells)[11]

Table 2: Potency of Representative this compound-Based CCR5 Antagonists

G cluster_0 HIV-1 Entry Mechanism cluster_1 Inhibition by this compound Agent HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding T_Cell Host T-Cell CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-Receptor Binding CCR5->T_Cell 3. Membrane Fusion & Viral Entry Antagonist CCR5 Antagonist (this compound) Antagonist->CCR5 Blocks Binding Site

Figure 2: Mechanism of HIV-1 entry and inhibition by a CCR5 antagonist.

Modulation of Central Nervous System (CNS) Targets

The ability of the this compound scaffold to be readily modified for brain penetrance has made it a valuable starting point for CNS drug discovery.[14][15][16] A notable example is the development of ligands for dopamine receptors, particularly the D2 and D4 subtypes, which are implicated in various neurological and psychiatric disorders.[4][17][18]

Causality in Design: For CNS targets, the key challenge is to balance receptor affinity and selectivity with the ability to cross the blood-brain barrier. The development of pridopidine, a 4-phenylpiperidine derivative, exemplifies this. It was designed to act as a "dopaminergic stabilizer" with fast-off kinetics at the D2 receptor, a profile that differentiates it from traditional antagonists and partial agonists.[4] This unique kinetic profile is thought to contribute to its clinical effects by modulating dopamine signaling in a state-dependent manner.[4] More recent work on 4,4-difluoropiperidine scaffolds (a bioisostere of the diphenyl) highlights the drive for exceptional D4 receptor selectivity for potential use in treating L-DOPA-induced dyskinesias in Parkinson's disease.[17][18]

Structure-Activity Relationships (SAR):

  • N1-Substituent: Simple alkyl chains, such as a propyl group, are often sufficient to confer high affinity for dopamine receptors.[4]

  • C4-Aryl Rings: The substitution pattern on the phenyl rings is critical for both potency and selectivity. For instance, a 3-(methylsulfonyl)phenyl group was key to the profile of pridopidine.[4] For D4 antagonists, phenoxymethyl groups at the C3 position of a 4,4-difluoropiperidine core have yielded compounds with exceptional potency and selectivity.[17][18]

Preclinical Evaluation Workflow: From Bench to In Vivo Models

The translation of a promising compound from initial discovery to a viable therapeutic candidate requires a rigorous and logical preclinical evaluation process. This workflow is designed to systematically validate the compound's mechanism of action, efficacy, and safety profile.

G A Compound Synthesis & Library Generation B Primary Screening: In Vitro Binding Assays (e.g., [3H]-DAMGO, [3H]-N-methylspiperone) A->B C Secondary Screening: In Vitro Functional Assays (e.g., cAMP, Ca2+ flux, Viral Entry) B->C Confirm Hits D Lead Optimization: SAR-guided Chemical Modification C->D Identify Leads E In Vitro ADME/Tox: Microsomal Stability, Cytotoxicity, hERG C->E D->B Iterate F In Vivo Pharmacokinetics (PK): Determine Brain/Plasma Exposure E->F Select Safe Leads G In Vivo Pharmacodynamics (PD) & Efficacy: Animal Models of Disease (e.g., Hot-Plate, Locomotor Activity) F->G H Candidate Selection G->H Demonstrate Efficacy

Figure 3: Iterative preclinical drug discovery workflow.

4.1 In Vitro Characterization The first step is to confirm that the synthesized compounds interact with the intended target in a controlled environment.

  • Binding Assays: As described in Protocol 3.1, these assays quantify the affinity of the compound for its target receptor.

  • Functional Assays: These experiments determine the functional consequence of binding (e.g., agonist, antagonist, inverse agonist). For G-protein coupled receptors (GPCRs) like opioid and dopamine receptors, this often involves measuring second messengers like cyclic AMP (cAMP) or calcium flux. For viral targets, cell-based assays measuring viral replication or entry are used.[12]

  • ADME/Tox Profiling: Early assessment of drug-like properties is critical. In vitro assays measure metabolic stability (e.g., incubation with liver microsomes), potential for off-target effects (e.g., binding to the hERG potassium channel, a cardiotoxicity concern), and general cytotoxicity in cell lines.[19]

4.2 In Vivo Validation Compounds that demonstrate high potency, selectivity, and a clean in vitro safety profile advance to animal models.

  • Pharmacokinetic (PK) Studies: These studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted. For CNS agents, it is crucial to demonstrate that the compound can cross the blood-brain barrier and achieve therapeutic concentrations in the brain.[15]

  • Efficacy Models: The compound is tested in an animal model that recapitulates aspects of the human disease.

    • Pain: The mouse hot-plate and tail-flick tests are standard models for assessing the efficacy of opioid analgesics.[2]

    • CNS Disorders: Locomotor activity models can assess the effects of dopamine modulators, where D2 antagonists typically reduce hyperactivity.[4]

    • HIV: Humanized mouse models reconstituted with human immune cells can be used to evaluate the in vivo efficacy of CCR5 antagonists.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its conformational pre-organization and synthetic tractability have allowed medicinal chemists to successfully target a remarkable range of proteins, leading to therapies for pain, HIV, and complex CNS disorders. The insights gained from decades of SAR studies on this core continue to inform the design of new therapeutic agents.

Future efforts will likely focus on refining the properties of this scaffold to develop agents with even greater selectivity, thereby reducing off-target side effects. The design of biased agonists for GPCRs, which preferentially activate specific downstream signaling pathways, represents a promising frontier. Furthermore, applying the this compound core to novel, challenging targets will undoubtedly expand its therapeutic utility. As our understanding of disease biology deepens, this versatile and field-proven scaffold will remain a cornerstone of modern medicinal chemistry.

References

  • Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]

  • Swain, C. J., et al. (1997). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 40(22), 3593–3601. [Link]

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42–50. [Link]

  • Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry Letters, 14(23), 5919–5924. [Link]

  • Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. [Link]

  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397–416. [Link]

  • Gudin, J., & Nalamachu, S. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(4), 237–252. [Link]

  • Di Fabio, R., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3242–3246. [Link]

  • Biswas, P., et al. (2014). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 23(2), 189–203. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405–2408. [Link]

  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]

  • Sebe, I. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1038. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

  • Gund, T. M., et al. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(7), 748–753. [Link]

  • Vadivelu, N., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(4), 237–252. [Link]

  • Ishiwata, K., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887. [Link]

  • Google Patents. (n.d.). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • Saeedia, S., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 19(1), e202300435. [Link]

  • ResearchGate. (n.d.). Synthesis and In Vitro Antiproliferative Activity of Diphenyl(piperidin-4- yl)thioamide Methanol Derivatives. Retrieved from [Link]

  • BioWorld. (2000). Piperidine and piperazine derivatives useful as CCR5 antagonists. Retrieved from [Link]

  • Asif, M. (2014). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 585–601. [Link]

  • Saeedia, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • SciSpace. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Retrieved from [Link]

  • Mang'wela, S. N., et al. (2023). A mechanistic assessment of the nature of pharmacodynamic drug-drug interaction in vivo and in vitro. Journal of Pharmacokinetics and Pharmacodynamics, 50(5), 395–407. [Link]

  • Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Al-Warhi, T., et al. (2022). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Molecules, 27(19), 6667. [Link]

  • Zheng, G., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 26(9), 2235–2238. [Link]

  • Kurczab, R., et al. (2016). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 21(11), 1431. [Link]

  • Stark, H., et al. (2011). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 19(16), 4847–4855. [Link]

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305. [Link]

  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106–1110. [Link]

  • Iacopetta, D., et al. (2023). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. International Journal of Molecular Sciences, 24(21), 15822. [Link]

  • De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305. [Link]

  • Wróbel, D., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals, 17(12), 1532. [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • de Oliveira, L. P., et al. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. Chemico-Biological Interactions, 397, 111026. [Link]

  • Asati, V., & Sharma, S. (2021). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Medicinal Chemistry, 28(32), 6658–6683. [Link]

  • Srinivasan, K., & Ramarao, P. (2007). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Journal of Pharmacy and Pharmacology, 59(7), 917–926. [Link]

  • Glick, G. (2014). CNS drug development. Part I: The early period of CNS drugs. Innovations in Clinical Neuroscience, 11(1-2), 26–32. [Link]

Sources

Methodological & Application

Introduction: The Significance of the N-Alkyl-4,4-diphenylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of 4,4-Diphenylpiperidine: Protocols and Mechanistic Insights

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its rigid, gem-diphenyl substitution pattern provides a well-defined three-dimensional orientation for interacting with biological targets. N-alkylation of this core structure is a critical synthetic step that allows for the introduction of diverse substituents, profoundly influencing the compound's potency, selectivity, receptor affinity, and pharmacokinetic properties.[1][2] Derivatives of N-alkyl-4,4-diphenylpiperidine have shown a wide range of biological activities, including analgesic, anti-neuroinflammatory, and dopaminergic stabilizing effects, making them crucial in the development of treatments for pain and central nervous system (CNS) disorders.[3][4][5]

This guide provides detailed protocols and mechanistic explanations for the most common and effective methods of N-alkylating this compound, designed for researchers and scientists in drug development.

Core Chemical Principles: The Nucleophilic Piperidine Nitrogen

The nitrogen atom in the this compound ring is a secondary amine. Its nucleophilicity is the cornerstone of N-alkylation reactions. The lone pair of electrons on the nitrogen atom readily attacks electrophilic carbon centers, forming a new carbon-nitrogen bond. The primary challenge in these syntheses is to control the reaction conditions to achieve high yields of the desired mono-alkylated product while avoiding potential side reactions, such as the formation of quaternary ammonium salts from over-alkylation.[6][7]

Method 1: Direct N-Alkylation via Nucleophilic Substitution

Direct alkylation with an alkyl halide is the most classical and straightforward approach to forming the C-N bond. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Causality Behind Experimental Choices:

  • Base: A base is essential to neutralize the hydrohalic acid (e.g., HBr, HCl) that is formed as a byproduct.[6] Without a base, the newly formed N-alkylated product, being a tertiary amine, would be protonated by the acid, forming an ammonium salt. This deactivates it from further reaction but also consumes the starting material and can significantly slow down or halt the reaction.[6] Common choices include inorganic bases like potassium carbonate (K₂CO₃), which is mild and easy to remove, or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base), which is soluble in organic solvents.[8]

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without solvating the nucleophile excessively, thus promoting a faster reaction rate.[6][8]

  • Control of Over-alkylation: To prevent the formation of a quaternary ammonium salt, the alkyl halide should be the limiting reagent. A slow, controlled addition of the alkyl halide to a solution containing an excess of the piperidine can further minimize this side reaction.[6]

Experimental Protocol: Direct N-Alkylation
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M concentration).

  • Base Addition: Add a finely powdered, dry base such as potassium carbonate (K₂CO₃, 2.0 eq.) or a liquid base like N,N-diisopropylethylamine (DIPEA, 1.5 eq.).[6][8]

  • Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl bromide, propyl iodide) (1.1 eq.) to the stirred suspension at room temperature. For highly reactive alkylating agents, consider cooling the reaction to 0 °C before addition.

  • Reaction: Allow the mixture to stir at room temperature or heat gently (e.g., 50-70 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine. This step removes the base and any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-alkyl-4,4-diphenylpiperidine.

Data Presentation: Common Conditions for Direct N-Alkylation
Alkylating AgentBase (eq.)SolventTemperatureTypical YieldReference
Benzyl BromideK₂CO₃ (2.0)Acetonitrile60 °CHigh[6]
Ethyl IodideDIPEA (1.5)DMFRoom Temp.Good-High[8]
Propyl BromideNaH (1.2)THF0 °C to RTGood[6]
Workflow for Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve this compound and Base in Anhydrous Solvent B Place under Inert Atmosphere (Nitrogen/Argon) A->B C Slowly Add Alkyl Halide (1.1 eq) B->C D Stir at RT or Heat (Monitor by TLC/LC-MS) C->D E Filter and Concentrate D->E F Aqueous Work-up (Extraction) E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Pure N-Alkyl-4,4-diphenylpiperidine H->I

Workflow for Direct N-Alkylation of this compound.

Method 2: Reductive Amination

Reductive amination is a highly versatile and powerful method for N-alkylation that allows for the introduction of a wider variety of alkyl groups, including those derived from aldehydes and ketones.[9] The reaction proceeds in two stages: first, the piperidine and a carbonyl compound form an iminium ion intermediate in situ. Second, a mild reducing agent, selective for the iminium ion over the starting carbonyl, reduces this intermediate to the final tertiary amine.[10][11]

Causality Behind Experimental Choices:

  • Carbonyl Source: Aldehydes or ketones serve as the electrophilic source of the alkyl group. The choice of carbonyl directly dictates the structure of the N-substituent.

  • Reducing Agent: The choice of reducing agent is critical for success. It must be mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the iminium intermediate.

    • Sodium cyanoborohydride (NaBH₃CN): Effective and widely used, but it is highly toxic and can generate hydrogen cyanide under acidic conditions.[10][12]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative.[10] It is particularly useful as it does not require strict pH control and is not sensitive to moisture. The acetic acid byproduct can also help catalyze iminium ion formation.

    • Catalytic Hydrogenation (H₂/Pd/C): An excellent "green" alternative that produces only water as a byproduct. However, it requires specialized hydrogenation equipment and may not be compatible with functional groups that can also be reduced (e.g., alkenes, alkynes, nitro groups).[12]

  • pH Control: For reagents like NaBH₃CN, the reaction is typically run under weakly acidic conditions (pH ~6) to promote iminium ion formation without degrading the reducing agent.

Experimental Protocol: Reductive Amination
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol (MeOH), dichloromethane (DCM), or 1,2-dichloroethane (DCE).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Addition of a small amount of acetic acid (AcOH) can catalyze this step.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the solution.[10] The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography to yield the desired product.

Data Presentation: Common Reagents for Reductive Amination
Carbonyl CompoundReducing AgentSolventKey AdvantageReference
CyclohexanoneNaBH(OAc)₃DCEMild, high yield[10]
BenzaldehydeNaBH₃CN, AcOHMeOHClassic, effective[12]
AcetoneH₂, Pd/CEtOHGreen, high atom economy[9]
Boc-protected aldehydesNaBH(OAc)₃DCMAccess to functionalized side chains[13]
Mechanism of Reductive Amination

G R1 This compound I1 Hemiaminal R1->I1 Nucleophilic Attack plus1 + R2 Aldehyde/Ketone R2->I1 Nucleophilic Attack R3 [H+] catalyst R3->I1 Nucleophilic Attack I2 Iminium Ion I1->I2 - H₂O P N-Alkyl-4,4-diphenylpiperidine I2->P Reduction RA Reducing Agent (e.g., NaBH(OAc)₃) RA->P Reduction

Generalized Mechanism for Reductive Amination.

Method 3: Buchwald-Hartwig Amination

For the synthesis of N-aryl or certain complex N-alkyl derivatives, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed cross-coupling approach.[14][15] This reaction creates a C-N bond between an amine and an aryl or vinyl halide/triflate. While less common for simple alkylations, it is indispensable for constructing more complex drug-like molecules where other methods may fail.[16]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[15][17]

General Protocol Outline: Buchwald-Hartwig Amination
  • Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 eq.).[7]

  • Reagents: Add the aryl halide (1.0 eq.), this compound (1.2 eq.), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture (e.g., 80-110 °C) with vigorous stirring until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst. The subsequent work-up and purification follow standard extraction and chromatographic procedures.

Catalytic Cycle for Buchwald-Hartwig Amination

G A Pd(0)L₂ B Oxidative Addition Complex A->B Ar-X C Pd-Amido Complex B->C + Amine, - HX C->A Reductive Elimination Product_out Product (Ar-NR₂) C->Product_out ArX_in Aryl Halide (Ar-X) ArX_in->B Amine_in Amine (R₂NH) Amine_in->C

Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
Purification and Characterization

Regardless of the synthetic method, proper purification and characterization are essential to confirm the identity and purity of the final N-alkyl-4,4-diphenylpiperidine product.

General Purification Strategy
  • Aqueous Work-up: An initial aqueous wash, often with a mild base like NaHCO₃, removes acidic or basic byproducts and water-soluble reagents.

  • Extraction: Use of an immiscible organic solvent (e.g., ethyl acetate, DCM) transfers the desired product from the aqueous phase.

  • Drying and Concentration: Removal of residual water with an anhydrous salt (Na₂SO₄ or MgSO₄) followed by solvent removal under reduced pressure yields the crude product.

  • Flash Column Chromatography: This is the most common method for purifying non-volatile organic compounds. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective for separating the more polar N-alkylated product from non-polar starting materials or byproducts.

Key Spectroscopic Characterization Markers
  • ¹H NMR Spectroscopy:

    • Appearance of New Signals: Look for new proton signals corresponding to the introduced alkyl group (e.g., a singlet around 3.5 ppm for a benzyl group, or multiplets in the alkyl region for a propyl group).

    • Shift of Piperidine Protons: The protons on the carbons adjacent to the nitrogen (the α-protons) will show a characteristic shift upon alkylation.

  • ¹³C NMR Spectroscopy:

    • New Carbon Signals: The spectrum will show new signals corresponding to the carbons of the N-alkyl group.

    • Shift of α-Carbons: The piperidine carbons adjacent to the nitrogen will typically shift downfield upon alkylation. For instance, a carbon attached to a nitrogen (C-N) will have a different chemical shift than a carbon attached to an oxygen (C-O), which can be crucial for distinguishing between N- and O-alkylation in more complex systems.[18]

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: The most definitive evidence is the observation of the correct molecular ion peak ([M+H]⁺ in ESI-MS) corresponding to the calculated mass of the N-alkylated product.

Conclusion

The N-alkylation of this compound is a fundamental transformation for creating novel chemical entities with significant therapeutic potential. The choice of synthetic method—direct alkylation, reductive amination, or palladium-catalyzed coupling—depends on the desired N-substituent and the chemical complexity of the starting materials. Direct alkylation is simple and effective for basic alkyl groups, while reductive amination provides broad scope and versatility. For more complex aryl substitutions, the Buchwald-Hartwig amination is the method of choice. By understanding the mechanisms and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse library of N-alkyl-4,4-diphenylpiperidine derivatives for drug discovery and development.

References
  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.

  • Pettersson, A., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.

  • Ananikov, V. P., et al. (2015). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 5, 1029-1041.

  • Shvets, N., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3576.

  • Takeda Chemical Industries, Ltd. (1977). N-alkyl-piperidine DERIVATIVES. Google Patents, CH633264A5.

  • Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 22(3), 283-296.

  • Matassini, C., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(19), 3543.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • Wikipedia. Buchwald–Hartwig amination.

  • IOC 40. (2022). Reductive Amination & Amide Synthesis. YouTube.

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research.

  • Chen, C., et al. (2025). Identification of N-(Alkyl)-4-phenylpiperidines as Anti-Neuroinflammatory Agents. ACS Chemical Neuroscience.

  • Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 18(3), 259-274.

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube.

  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem.

  • Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(12), 1012-1016.

  • Kumar, A., & Sharma, S. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.

  • Reith, M. E., et al. (1986). The interaction of 1-alkyl-4,4-diphenylpiperidines with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor binding site. Naunyn-Schmiedeberg's Archives of Pharmacology, 334(4), 429-435.

  • Wu, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][17]naphthyrin-5(6H)-one. Tetrahedron, 72(1), 117-123.

Sources

Topic: Advanced Analytical Strategies for the Quantification of 4,4-Diphenylpiperidine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This comprehensive guide details robust and validated analytical methods for the precise quantification of 4,4-Diphenylpiperidine. As a critical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), its accurate measurement is paramount for ensuring drug product quality, safety, and regulatory compliance.[1][2] This document moves beyond rote protocols to explain the fundamental principles and causal logic behind methodological choices. We present two primary validated methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level impurity analysis. Each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3][4]

Introduction: The Analytical Imperative for this compound

The piperidine ring is a ubiquitous structural motif found in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[2][5] this compound, specifically, serves as a key building block in the synthesis of numerous APIs. Its presence in a final drug substance, even at trace levels, can be considered an impurity. According to global regulatory bodies like the U.S. Food and Drug Administration (FDA), all impurities must be monitored and controlled within strict limits.[3][4] Therefore, the development of accurate, precise, and reliable quantitative methods is not merely an academic exercise but a critical component of Good Manufacturing Practice (GMP).[6][7]

The choice of analytical technique is dictated by the specific requirement, or "analytical purpose."[6] For quantifying this compound as a bulk material or a major component, a robust HPLC-UV method often provides the necessary performance. However, when assessing it as a trace impurity, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[8]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine quality control, offering excellent precision and robustness for quantifying this compound in the range of 0.05% and above relative to an API. The principle relies on the separation of the analyte from other components on a non-polar stationary phase, followed by detection via UV absorbance.

Expert Rationale

We select a C18 stationary phase as it provides excellent hydrophobic retention for the two phenyl groups on the piperidine structure. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The acidic pH of the buffer (pH ~2-3) ensures that the piperidine nitrogen is protonated, leading to a single, well-defined analyte state and preventing peak tailing. UV detection at approximately 220 nm is selected to capture the strong absorbance of the phenyl rings.[9]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents & Materials:

    • Acetonitrile (HPLC Grade)

    • Potassium Phosphate Monobasic (ACS Grade)

    • Phosphoric Acid (ACS Grade)

    • Water (HPLC Grade)

    • This compound Reference Standard

  • Preparation of Solutions:

    • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Phosphate Monobasic in 1 L of HPLC grade water. Adjust pH to 2.5 with phosphoric acid.

    • Mobile Phase B (Acetonitrile): 100% Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (10 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with diluent.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API or sample into a 10 mL volumetric flask.

    • Add 7 mL of diluent and sonicate for 10 minutes to dissolve.

    • Dilute to volume with diluent and mix well.

    • Filter through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Value
    Mobile Phase Isocratic: 60% Mobile Phase A, 40% Mobile Phase B
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detection 220 nm

    | Run Time | 15 minutes |

  • Quantification:

    • The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the peak area of the working standard solution using an external standard calculation.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification, such as impurity profiling below 0.05%, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.[8] This method utilizes chromatographic separation followed by mass spectrometry to isolate a specific precursor ion (the molecular ion of our analyte) and then fragment it to monitor a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.

Expert Rationale

The high sensitivity of LC-MS/MS allows for the detection of this compound at parts-per-million (ppm) levels relative to the main API. Electrospray Ionization (ESI) in positive mode is chosen because the basic nitrogen in the piperidine ring is readily protonated, forming a stable [M+H]+ ion. The MRM transition is determined by infusing a standard solution and optimizing the collision energy to produce a stable, high-intensity fragment ion, ensuring maximum specificity.[8][10] A stable isotope-labeled internal standard, if available, is ideal for correcting any variations in sample preparation or matrix effects.[8]

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation & Columns:

    • UPLC/HPLC system coupled to a triple quadrupole tandem mass spectrometer with an ESI source.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Reagents & Materials:

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Water (LC-MS Grade)

    • This compound Reference Standard

  • Preparation of Solutions:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Standard Stock and Working Solutions: Prepare a series of calibration standards by serial dilution from a stock solution, covering the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation:

    • Follow the same procedure as for the HPLC-UV method, but perform a further dilution step (e.g., 100-fold) with the diluent to bring the concentration into the calibration range and minimize matrix effects.

  • Chromatographic & MS Conditions:

    Parameter Value
    Mobile Phase Gradient: Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate.
    Flow Rate 0.4 mL/min
    Column Temp. 40 °C
    Injection Vol. 5 µL
    Ionization Mode ESI Positive
    MRM Transition To be determined empirically; e.g., Precursor Ion [M+H]+ → Product Ion

    | Collision Energy | To be optimized for the specific transition |

Visual Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh API Sample Dissolve Dissolve in Diluent Sample->Dissolve Dilute Perform Serial Dilution Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC ESI ESI Source (Ionization) UPLC->ESI Q1 Quadrupole 1 (Precursor Ion Isolation) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Isolation) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector Integrate Integrate Peak Area Detector->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Report Report Concentration Calibrate->Report

Caption: Workflow for LC-MS/MS analysis of this compound.

The Pillar of Trust: Analytical Method Validation

Employing validated analytical methods is essential for ensuring reliable results and is a strict regulatory requirement.[7][11] Validation provides documented evidence that a method is suitable for its intended purpose.[4][11] The core validation parameters are defined by ICH guideline Q2(R2).[4]

Key Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria for an Impurity Method
Specificity To ensure the analyte signal is free from interference from matrix components, impurities, or degradation products.[6]Peak purity index > 0.995 (PDA). No interfering peaks at the retention time of the analyte in blank/placebo injections.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the lowest and highest concentrations for which the method has suitable linearity, accuracy, and precision.[4]From the Limit of Quantitation (LOQ) to 120% of the specification limit.[6]
Accuracy The closeness of test results to the true value. Assessed by spike recovery at multiple levels.Mean recovery between 80.0% and 120.0% at each concentration level.
Precision The degree of scatter between a series of measurements. Includes Repeatability (same lab, same day) and Intermediate Precision (different day/analyst).Relative Standard Deviation (RSD) ≤ 10.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) ≤ 10.0%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within defined limits; results are not significantly impacted.
Validation Workflow Logic

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response Validated Validated Method Specificity->Validated Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Linearity->Validated Range->Accuracy tested over Range->Validated LOQ LOQ Accuracy->LOQ define lower limit Accuracy->Validated Precision->LOQ define lower limit Precision->Validated LOD LOD LOQ->LOD LOQ->Validated Robustness Robustness Robustness->Validated

Caption: Interrelationship of key analytical method validation parameters.

Comparative Summary of Methods

Performance CharacteristicRP-HPLC-UV MethodLC-MS/MS Method
Principle UV AbsorbanceMass-to-Charge Ratio
Selectivity Moderate to HighVery High
Typical LOQ ~1 µg/mL<0.5 ng/mL
Linearity Range ~1 - 100 µg/mL~0.1 - 100 ng/mL
Primary Application Assay, High-Level ImpuritiesTrace Impurity Profiling, Bioanalysis
Robustness HighModerate (sensitive to matrix)

Conclusion

The successful quantification of this compound requires the careful selection and validation of an appropriate analytical method. For routine quality control and assay purposes, the described RP-HPLC-UV method offers a robust, reliable, and cost-effective solution. For applications demanding the highest sensitivity and selectivity, such as the analysis of trace-level impurities in complex pharmaceutical matrices, the LC-MS/MS method is unequivocally superior. Both protocols, when subjected to the rigorous validation framework outlined by ICH guidelines, provide a self-validating system that ensures data integrity and supports regulatory compliance throughout the drug development lifecycle.

References

  • Title: Validation of Impurity Methods, Part II Source: LCGC North America URL
  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Profound Pharma URL
  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL
  • Title: Q2(R2)
  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaceutical Guidelines URL
  • Title: A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines Source: BenchChem URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL
  • Title: A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study Source: PubMed URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Source: International Journal of Molecular Sciences URL: [Link]

  • Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine Source: PubMed URL: [Link]

  • Title: Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) Source: PubMed URL: [Link]

Sources

Application Notes and Protocols: Leveraging 4,4-Diphenylpiperidine in Multi-Component Reactions for Novel Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Bulky Scaffold

In the landscape of drug discovery and synthetic chemistry, multi-component reactions (MCRs) stand out for their efficiency in generating molecular complexity from simple starting materials in a single synthetic operation. The piperidine moiety is a privileged scaffold, frequently encountered in pharmaceuticals due to its favorable pharmacokinetic properties.[1] This guide focuses on a unique building block, 4,4-diphenylpiperidine, and its potential applications in MCRs. The two phenyl groups at the C4 position introduce significant steric bulk and rigidity, which can be strategically employed to explore novel chemical space and synthesize compounds with distinct three-dimensional architectures.

While the use of simpler piperidines in MCRs is well-documented, the application of this compound as a reactant is a less explored area. This provides a unique opportunity for the discovery of novel molecular entities. The steric hindrance presented by the diphenyl groups is expected to influence the reactivity of the secondary amine, necessitating carefully optimized reaction conditions. This document provides a theoretical framework and detailed, plausible protocols for the use of this compound in two of the most powerful MCRs: the Ugi and Mannich reactions. The insights and methodologies presented herein are designed to serve as a comprehensive guide for researchers venturing into the synthesis of novel compounds based on this intriguing scaffold.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing successful synthetic protocols.

PropertyValue/InformationSource
Molecular Formula C₁₇H₁₉NN/A
Molar Mass 237.34 g/mol N/A
Appearance Off-white to light yellow crystalline powderN/A
pKa The pKa of 1-tert-butyl-4,4-diphenylpiperidine is reported, which can serve as an estimate for the parent compound.[2] The basicity will be influenced by the solvent.[2]
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Solubility in aqueous media is expected to be low.Inferred

I. The Ugi Four-Component Reaction (U-4CR) with this compound

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3] The use of this compound as the amine component is anticipated to yield peptidomimetic structures with a high degree of rigidity, a desirable trait in drug design for controlling conformation.

Mechanistic Considerations

The generally accepted mechanism of the Ugi reaction involves the initial formation of an iminium ion from the condensation of the aldehyde and the amine. This is followed by the nucleophilic attack of the isocyanide and subsequent trapping by the carboxylate, culminating in a Mumm rearrangement to furnish the final product.

Due to the steric bulk of this compound, the initial formation of the iminium ion might be slower compared to less hindered secondary amines. This could necessitate longer reaction times or the use of microwave irradiation to enhance the reaction rate.

Ugi_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack and Trapping cluster_3 Mumm Rearrangement Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + this compound - H₂O This compound This compound This compound->Iminium_Ion Intermediate α-Adduct Iminium_Ion->Intermediate + Isocyanide Isocyanide Isocyanide Isocyanide->Intermediate Carboxylic_Acid Carboxylic Acid Mumm_Intermediate Mumm Intermediate Carboxylic_Acid->Mumm_Intermediate Intermediate->Mumm_Intermediate + Carboxylic Acid Final_Product α-Acylamino Amide Mumm_Intermediate->Final_Product

Caption: Proposed mechanism for the Ugi reaction involving this compound.

Experimental Protocol: Synthesis of a Novel α-Acylamino Amide

This protocol describes a plausible synthesis of a novel α-acylamino amide using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Acetic acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (solvent)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 237 mg).

  • Dissolve the amine in methanol (10 mL).

  • Add benzaldehyde (1.0 mmol, 106 mg, 102 µL) to the solution.

  • Add acetic acid (1.0 mmol, 60 mg, 57 µL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Addition of Isocyanide: Carefully add tert-butyl isocyanide (1.0 mmol, 83 mg, 113 µL) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (20 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid.

    • Wash with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired α-acylamino amide.

Expected Outcome and Variations:

AldehydeIsocyanideCarboxylic AcidExpected Product Structure
Benzaldehydetert-Butyl isocyanideAcetic AcidN-(tert-butyl)-2-(N-(4,4-diphenylpiperidin-1-yl)-N-acetyl)phenylacetamide
4-MethoxybenzaldehydeCyclohexyl isocyanidePropionic AcidN-cyclohexyl-2-(N-(4,4-diphenylpiperidin-1-yl)-N-propionyl)-2-(4-methoxyphenyl)acetamide
IsobutyraldehydeBenzyl isocyanideBenzoic AcidN-benzyl-2-(N-benzoyl-N-(4,4-diphenylpiperidin-1-yl))-3-methylbutanamide

II. The Mannich Reaction with this compound

The Mannich reaction is a three-component condensation that forms a C-C bond between a compound with an active hydrogen, an aldehyde, and a primary or secondary amine, resulting in a β-amino carbonyl compound known as a Mannich base. Employing this compound as the amine component can lead to the synthesis of bulky Mannich bases, which are valuable intermediates for further synthetic transformations.

Mechanistic Considerations

The Mannich reaction typically proceeds via the formation of an Eschenmoser-like salt (iminium ion) from the reaction of the amine and a non-enolizable aldehyde (commonly formaldehyde). This electrophilic iminium ion is then attacked by the enol form of a compound containing an active hydrogen (e.g., a ketone).

The steric hindrance of this compound may again slow down the initial iminium ion formation. The choice of the active hydrogen component is also crucial; bulkier ketones might react sluggishly due to steric clash with the approaching iminium ion.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + this compound - H₂O This compound This compound This compound->Iminium_Ion Final_Product Mannich Base Iminium_Ion->Final_Product Ketone Active Hydrogen Compound (Ketone) Enol Enol Ketone->Enol Keto-Enol Tautomerism Enol->Final_Product

Sources

Application of 4,4-Disubstituted Piperidines in the Synthesis of Potent Analgesic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Phenylpiperidine Scaffold as a Privileged Structure in Analgesic Discovery

The 4-phenylpiperidine moiety is a cornerstone in the architecture of numerous centrally acting analgesic agents. Its rigid structure allows for precise orientation of pharmacophoric elements, facilitating high-affinity interactions with opioid receptors, particularly the mu (µ)-opioid receptor, which is the primary target for many clinically significant pain therapeutics. The strategic disubstitution at the 4-position of the piperidine ring has been a highly fruitful approach in medicinal chemistry for modulating analgesic potency, duration of action, and side-effect profiles. This technical guide provides an in-depth exploration of the application of 4,4-disubstituted piperidine scaffolds, with a focus on the synthesis, characterization, and pharmacological evaluation of potent analgesic compounds. We will use the synthesis of Fentanyl, a prominent 4-anilidopiperidine derivative, as a case study to illustrate the practical application of these principles.

Scientific Rationale: Structure-Activity Relationships (SAR) and Mechanistic Insights

The analgesic activity of 4-phenylpiperidine derivatives is intrinsically linked to their ability to act as agonists at the µ-opioid receptor. The binding of these ligands to the receptor initiates a G-protein signaling cascade, leading to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channels. This cascade ultimately results in a hyperpolarization of neuronal membranes and a reduction in neurotransmitter release, dampening the transmission of pain signals.

The substitution pattern on the 4-phenylpiperidine core is critical for optimizing receptor affinity and intrinsic activity. Key SAR observations include:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a major determinant of analgesic potency. An aralkyl group, such as a phenethyl group found in fentanyl, is often associated with high potency.

  • 4-Position Substituents: The substituents at the 4-position of the piperidine ring significantly influence the compound's interaction with the opioid receptor. The presence of a phenyl group and an anilido group, as seen in the fentanyl series, is a well-established motif for potent µ-opioid agonism.

  • Anilido Group Acylation: The acyl group on the anilido nitrogen plays a crucial role in the binding affinity. A propanoyl group, as in fentanyl, is optimal for potent analgesic activity.

These SAR insights guide the rational design and synthesis of novel analgesic candidates with improved therapeutic profiles.

Synthetic Workflow for a Representative Analgesic: Fentanyl

The synthesis of Fentanyl from 4-piperidone monohydrate hydrochloride serves as a robust example of the synthetic strategies employed for this class of compounds. The overall workflow involves three key stages: N-alkylation, reductive amination, and N-acylation.

SynthesisWorkflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: N-Acylation A 4-Piperidone Monohydrate HCl B N-Phenethyl-4-piperidone (NPP) A->B Phenethyl Bromide, Cs2CO3, ACN C N-Phenethyl-4-piperidone (NPP) D N-(1-phenethyl-4-piperidyl)aniline (ANPP) C->D Aniline, NaBH(OAc)3, AcOH, CH2Cl2 E N-(1-phenethyl-4-piperidyl)aniline (ANPP) F Fentanyl E->F Propionyl Chloride, DIPEA, CH2Cl2

Caption: Synthetic workflow for Fentanyl.

Experimental Protocol: Synthesis of Fentanyl

This protocol details the synthesis of Fentanyl from commercially available starting materials.[1][2]

Step 1: Synthesis of N-phenethyl-4-piperidone (NPP)

  • To a suspension of finely powdered cesium carbonate (Cs₂CO₃) in acetonitrile (ACN), add 4-piperidone monohydrate hydrochloride in portions.

  • Heat the mixture to 60°C.

  • Add 2-(bromoethyl)benzene (phenethyl bromide) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the precipitate and rinse with a small portion of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield N-phenethyl-4-piperidone (NPP) as a solid.

Step 2: Synthesis of N-(1-phenethyl-4-piperidyl)aniline (ANPP)

  • Dissolve aniline in dichloromethane (CH₂Cl₂) in a round-bottom flask and cool in an ice bath.

  • Add acetic acid (AcOH) dropwise.

  • Add a solution of N-phenethyl-4-piperidone (NPP) in dichloromethane to the mixture.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions.

  • Stir the reaction mixture at ambient temperature for 14 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-(1-phenethyl-4-piperidyl)aniline (ANPP).

Step 3: Synthesis of Fentanyl

  • Dissolve N-(1-phenethyl-4-piperidyl)aniline (ANPP) in dichloromethane in a round-bottom flask and add diisopropylethylamine (DIPEA).

  • Cool the solution in an ice bath.

  • Add propionyl chloride dropwise to the mixture.

  • Stir the resulting mixture for 2 hours at ambient temperature.

  • Transfer the mixture to a separatory funnel and partition between dichloromethane and water.

  • Wash the organic phase with brine and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to furnish fentanyl as an oil, which may solidify upon standing.[2]

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and key physicochemical properties that influence its biological activity.

Protocol: Determination of pKa

The acid dissociation constant (pKa) of the piperidine nitrogen is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its ability to cross the blood-brain barrier and interact with the opioid receptor.

  • Prepare a standard solution of the synthesized compound in deionized water with a known ionic strength (e.g., 0.01 M).

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) at a constant temperature (25 ± 0.5°C).[3][4]

  • Monitor the pH of the solution using a calibrated pH meter throughout the titration.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point of the titration.

Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure of fentanyl. The spectra should be consistent with the expected structure, showing characteristic signals for the aromatic protons, the piperidine ring protons, and the ethyl and phenethyl groups.[5][6]

Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight of the compound.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can further confirm the structure.[7]

Pharmacological Evaluation: Assessing Analgesic Efficacy

The analgesic potential of the synthesized compound is evaluated through a combination of in vivo and in vitro assays.

Protocol: In Vivo Analgesic Activity (Hot-Plate Test)

The hot-plate test is a standard method for assessing the central analgesic activity of compounds in rodents.

  • Acclimatize male Swiss-Webster mice to the testing room for at least 1 hour before the experiment.

  • Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administer the test compound or a vehicle control to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the latency to the nociceptive response.

  • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

  • The data can be used to determine the dose-response relationship and the ED₅₀ (the dose that produces a maximal effect in 50% of the animals).

Protocol: In Vitro Receptor Binding Assay (µ-Opioid Receptor)

This assay determines the affinity of the synthesized compound for the µ-opioid receptor.

  • Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

  • In a 96-well plate, incubate the cell membranes with a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known µ-opioid antagonist like naloxone).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary and Interpretation

The following tables provide representative quantitative data for Fentanyl and some of its analogues, illustrating the impact of structural modifications on analgesic potency and receptor affinity.

Table 1: In Vivo Analgesic Potency of Fentanyl and Analogues

CompoundED₅₀ (mg/kg)Potency Relative to MorphineReference
Morphine151[8]
Fentanyl0.08~187[8]
Acetylfentanyl0.021~714[9]
(±)-cis-3-Methylfentanyl0.00058~25,862[8]

Table 2: In Vitro µ-Opioid Receptor Binding Affinity of Fentanyl and Analogues

CompoundIC₅₀ (nM)Ki (nM)Reference
Fentanyl1.6~1.35[9][10]
Acryloylfentanyl1.4-[9]

Conclusion

The 4,4-disubstituted piperidine scaffold, particularly the 4-anilidopiperidine framework, remains a highly valuable platform for the design and synthesis of potent analgesic compounds. A thorough understanding of the structure-activity relationships, coupled with robust synthetic and pharmacological evaluation protocols, is essential for the successful development of novel pain therapeutics with improved efficacy and safety profiles. The detailed methodologies presented in this guide provide a comprehensive framework for researchers in the field of drug discovery and development to advance the science of analgesia.

References

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929.
  • Interrogation de Seconde Licence 2003-2004. (n.d.). Retrieved from [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PLoS One, 9(9), e108250. [Link]

  • Jain, S. K., & Sharma, A. (2011). Method for the preparation of fentanyl.
  • Jain, S. K., & Sharma, A. (2010). A method for the preparation of fentanyl.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Jain, S. K., & Sharma, A. (2009). A method for the preparation of fentanyl. European Patent Office EP 2252149 B1. [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]

  • McKeown, H. E., Rook, T., Pearson, J. R., & Jones, O. A. H. (2020). Classification of fentanyl precursors by multivariate analysis of low-field nuclear magnetic resonance spectroscopy data. Magritek. [Link]

  • Duffy, J., Urbas, A., & Marginean, I. (2019). Differentiation of Fentanyl Analogues by Low-Field NMR Spectroscopy. ResearchGate. [Link]

  • Zafar, S., et al. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). ResearchGate. [Link]

  • Duffy, J., Urbas, A., et al. (2019). Differentiation of fentanyl analogues by low-field NMR spectroscopy. Semantic Scholar. [Link]

  • Purser, P. (2005). Industrial method for separation and purification of fentanyl by reverse phase preparative chromatography.
  • Duffy, J., Urbas, A., et al. (2019). Differentiation of fentanyl analogues by low-field NMR spectroscopy. Analytica Chimica Acta, 1051, 88-96. [Link]

  • UN-SPIDER. (n.d.). Fentanyl, fentanyl analogs and novel synthetic opioids: A comprehensive review. webPOISONCONTROL. [Link]

  • Unal, B., et al. (2020). Fentanyl analog binding prediction and classification. ResearchGate. [Link]

  • Ciesielski, A. L., Simon, A. G., & Waddell, K. (2022). Characterization of fentanyl HCl powder prior to and after systematic degradation. Journal of forensic sciences, 67(5), 2119-2128.
  • Liu, C., et al. (2017). (A and B) mass spectra of 2,2′-difluorofentanyl and fentanyl obtained... ResearchGate. [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2016). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 8(5), 521–550. [Link]

  • Jain, S. K., & Sharma, A. (2011). Method for the Preparation of Fentanyl.
  • Wang, J., et al. (n.d.). Preparation method of N-phenethyl-4-phenylaminopiperidine.
  • Ciesielski, A. L., Simon, A. G., & Waddell, K. (2022). Characterization of fentanyl HCl powder prior to and after systematic degradation. Journal of Forensic Sciences, 67(5), 2119-2128.
  • Kłys, M., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 358.
  • Kłys, M., Rojkiewicz, M., & Strona, M. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in pharmacology, 10, 358. [Link]

  • Ciesielski, A. L., Simon, A. G., & Waddell, K. (2022). Characterization of fentanyl HCl powder prior to and after systematic degradation. National Institute of Justice. [Link]

  • Zee, S. Y. (1987). Fentanyl Synthetic Methodology: A Comparative Study. Defense Technical Information Center. [Link]

  • National Center for Biotechnology Information. (n.d.). Fentanyl Hydrochloride. PubChem. [Link]

  • Schür, C., et al. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 26(11), 3195. [Link]

  • Wang, J., et al. (n.d.). Preparation method of N-phenethyl-4-anilinopiperidine.
  • Wang, J., et al. (n.d.). The preparation method of N-phenethyl-4-anilinopiperidine.

Sources

4,4-Diphenylpiperidine derivatives for dopamine receptor targeting

Authoritative Grounding: In vivo models are critical for translational research. For example, PET imaging studies in rat models can be used to confirm D2 receptor occupancy and upregulation in response to dopaminergic deficits, providing a mechanistic link between binding and behavioral outcomes. [16]

References

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available from: [Link]

  • Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. Available from: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. Available from: [Link]

  • Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. PubMed. Available from: [Link]

  • D2 dopamine receptor-mediated mechanisms of dopaminergic system modulation in in vivo and in vitro experimental models of migraine. PubMed. Available from: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central. Available from: [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Available from: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available from: [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. Available from: [Link]

  • Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. Available from: [Link]

  • In-vitro and in-vivo identification of novel positive allosteric modulators of the human dopamine D2 and D3 receptor. ResearchGate. Available from: [Link]

  • 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors. PubMed. Available from: [Link]

  • Dopamine D2 receptor upregulation in dorsal striatum in the LRRK2-R1441C rat model of early Parkinson's disease revealed by in vivo PET imaging. University of Oxford. Available from: [Link]

  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. Available from: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PMC - NIH. Available from: [Link]

  • D2 Dopamine Receptor Assay. Innoprot. Available from: [Link]

  • A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. PubMed. Available from: [Link]

  • Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. PubMed. Available from: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. Chemistry Europe. Available from: [Link]

  • Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo. PMC - PubMed Central. Available from: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available from: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC - PubMed Central. Available from: [Link]

  • In-Vitro and In-Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor. ResearchGate. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. NIH. Available from: [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC - NIH. Available from: [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. PubMed. Available from: [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry. Available from: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available from: [Link]

  • First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. PubMed. Available from: [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available from: [Link]

Application Notes and Protocols for 4,4-Diphenylpiperidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Piperidines in Organocatalysis

The piperidine moiety is a cornerstone of organocatalysis, prized for its basicity and its ability to act as a secondary amine catalyst. Through the formation of enamine and iminium ion intermediates, piperidine and its derivatives facilitate a wide array of carbon-carbon bond-forming reactions. These reactions are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and natural products. While unsubstituted piperidine is a widely used and effective catalyst, the exploration of substituted piperidines offers opportunities to fine-tune catalytic activity, selectivity, and physical properties.

This application note focuses on 4,4-diphenylpiperidine , a derivative featuring two phenyl groups at the C4 position. The presence of these bulky, non-polar substituents can be hypothesized to influence the catalyst's steric environment, solubility, and electronic properties. This, in turn, may offer advantages in specific reaction contexts, potentially affecting reaction rates, yields, and even stereoselectivity. The increased lipophilicity imparted by the phenyl groups may also enhance solubility in less polar organic solvents, expanding the range of compatible reaction media.

These application notes provide detailed protocols for the use of this compound as a catalyst in two key multicomponent reactions: the Knoevenagel Condensation for the synthesis of α,β-unsaturated compounds and the Hantzsch Synthesis for the formation of 1,4-dihydropyridines. The protocols are designed to be self-validating and are grounded in the established mechanistic principles of piperidine catalysis.

This compound Catalyzed Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone. The reaction is catalyzed by a basic entity, with secondary amines like piperidine being particularly effective. The catalytic cycle involves the formation of an enamine from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of water yields the α,β-unsaturated product.

The use of this compound as the catalyst is anticipated to proceed via a similar mechanism. The steric bulk of the diphenyl groups is unlikely to significantly hinder the catalytic activity for many substrates, while potentially influencing the conformational dynamics of the intermediates.

Mechanistic Pathway

The reaction proceeds through a well-established pathway involving the formation of an iminium ion and an enolate, which then react and subsequently eliminate water to yield the final product.

Knoevenagel_Condensation cluster_catalyst_activation Catalyst Activation cluster_nucleophile_formation Nucleophile Formation cluster_CC_bond_formation C-C Bond Formation cluster_product_formation Product Formation Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Catalyst - H2O Catalyst This compound Intermediate Tetrahedral Intermediate Iminium_Ion->Intermediate + Enolate Active_Methylene Active Methylene Compound Enolate Enolate Active_Methylene->Enolate + Catalyst - Catalyst-H+ Product α,β-Unsaturated Product Intermediate->Product - Catalyst - H2O

Caption: Knoevenagel condensation workflow.

Experimental Protocol

This protocol describes a general procedure for the this compound-catalyzed Knoevenagel condensation of an aromatic aldehyde with malononitrile.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • This compound (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol, 1.0 eq.), malononitrile (10 mmol, 1.0 eq.), and ethanol (20 mL).

  • Catalyst Addition: Add this compound (1 mmol, 0.1 eq., 10 mol%).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough at this stage. If further purification is required, recrystallization from ethanol can be performed.

Data Table: Representative Substrates and Expected Outcomes
EntryAldehydeActive Methylene CompoundExpected ProductTypical Yield (%)
1BenzaldehydeMalononitrile2-Benzylidenemalononitrile>90
24-ChlorobenzaldehydeMalononitrile2-(4-Chlorobenzylidene)malononitrile>95
34-MethoxybenzaldehydeMalononitrile2-(4-Methoxybenzylidene)malononitrile>90
4BenzaldehydeEthyl CyanoacetateEthyl 2-cyano-3-phenylacrylate~85-90

Note: The yields are based on typical outcomes for piperidine-catalyzed Knoevenagel condensations and serve as a benchmark for reactions catalyzed by this compound.

This compound Catalyzed Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, a scaffold of significant importance in medicinal chemistry.[1] The classical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The reaction can be catalyzed by a base, and piperidine derivatives are effective in this role. This compound can serve as the basic catalyst to facilitate the initial condensation steps.

Reaction Workflow

The Hantzsch synthesis is a domino reaction involving several steps, including a Knoevenagel condensation, a Michael addition, and a final cyclization and dehydration.

Hantzsch_Synthesis Start Aldehyde + β-Ketoester (2 eq.) + Ammonium Acetate Knoevenagel Knoevenagel Condensation (catalyzed by this compound) Start->Knoevenagel Michael_Addition Michael Addition Knoevenagel->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Caption: Hantzsch 1,4-dihydropyridine synthesis workflow.

Experimental Protocol

This protocol provides a general method for the one-pot synthesis of a 1,4-dihydropyridine derivative using this compound as the catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • This compound (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol, 1.0 eq.), ethyl acetoacetate (20 mmol, 2.0 eq.), ammonium acetate (12 mmol, 1.2 eq.), and ethanol (30 mL).

  • Catalyst Addition: Add this compound (1 mmol, 0.1 eq., 10 mol%) to the mixture.

  • Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitoring: The reaction progress can be monitored by TLC. The reaction is generally complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates. If necessary, place the flask in an ice bath to facilitate further precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with a cold 1:1 mixture of ethanol and water, followed by a final wash with cold ethanol. The product can be dried in a vacuum oven.

Data Table: Scope of the Hantzsch Synthesis
EntryAldehydeβ-KetoesterExpected ProductTypical Yield (%)
1BenzaldehydeEthyl acetoacetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate>85
24-NitrobenzaldehydeEthyl acetoacetateDiethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate>90
33-HydroxybenzaldehydeMethyl acetoacetateDimethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate~80-85
42-ThiophenecarboxaldehydeEthyl acetoacetateDiethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate>85

Note: Yields are representative of piperidine-catalyzed Hantzsch reactions and provide an expected range for reactions catalyzed by this compound.

Conclusion and Future Outlook

This compound represents a structurally interesting and potentially advantageous organocatalyst for a variety of organic transformations. While direct comparative studies with unsubstituted piperidine are not extensively documented in the literature, the protocols provided herein offer a solid foundation for researchers to explore its catalytic utility. The steric bulk and lipophilicity of the diphenyl moiety may offer unique advantages in terms of solubility, substrate scope, and potentially stereoselectivity. Further research is warranted to fully elucidate the catalytic profile of this compound and to explore its application in other base-catalyzed reactions.

References

  • Piperidine catalyzed one‐pot four‐component synthesis of 1,4‐DHP derivatives. ResearchGate. Available at: [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Recent Patents on Catalysis. Available at: [Link]

  • Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules. Available at: [Link]

  • Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. Eurasian Chemical Communications. Available at: [Link]

  • An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines. Scientific Reports. Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: The 4,4-Diphenylpiperidine Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The piperidine ring is a foundational heterocyclic motif in a multitude of natural products and pharmaceuticals.[1][2] Achieving precise control over its stereochemistry is paramount, as the biological activity and safety of a drug molecule are often dictated by its three-dimensional structure.[1] While 4,4-diphenylpiperidine itself is an achiral scaffold, its rigid, sterically defined backbone makes it an exceptional precursor for developing potent chiral organocatalysts.

This guide moves beyond the achiral nature of the parent molecule to detail the design and application of its chiral derivatives in high-value asymmetric transformations. We provide the scientific rationale behind catalyst design, detailed, field-tested protocols for key reactions, and a mechanistic framework to empower researchers in optimizing their synthetic routes. The focus will be on leveraging this scaffold to create catalysts that induce high levels of enantioselectivity in carbon-carbon bond-forming reactions, which are critical for the synthesis of complex chiral molecules.

From Achiral Scaffold to Chiral Catalyst: The Design Principle

The core challenge and opportunity with this compound lie in transforming its symmetric structure into a chiral directing group. The most successful strategies involve introducing chirality at the C2 position, creating a structural analogue of the highly effective diarylprolinol catalysts. By installing a functionalized hydroxymethyl group at C2, the resulting molecule possesses the necessary elements for effective organocatalysis:

  • A Chiral Center: To create the asymmetric environment.

  • A Secondary Amine (Piperidine Nitrogen): To form key intermediates like enamines or iminium ions.

  • A Directing Group (Hydroxyl): Which can be functionalized (e.g., as a silyl ether) to tune steric hindrance and control the approach of substrates.

The two phenyl groups at the C4 position are not merely spectators. They provide a rigid, bulky framework that effectively shields one face of the catalytic pocket, enhancing the transfer of chirality from the catalyst to the substrate during the reaction.

Application Protocol 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

The conjugate addition of aldehydes to nitroalkenes is a powerful method for synthesizing enantioenriched γ-nitro aldehydes, which are versatile precursors to chiral amines, carboxylic acids, and other functional groups. Chiral catalysts derived from the this compound scaffold excel in this transformation via enamine catalysis.

Catalyst Structure:

(S)-2-((4,4-diphenylpiperidin-2-yl)(trimethylsilyloxy)methyl)benzene (Conceptual Catalyst)

Reaction Principle:

The secondary amine of the piperidine catalyst condenses with an aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, attacking the nitroalkene from a sterically preferred face, as directed by the bulky diphenyl and silyl ether groups. Hydrolysis of the resulting iminium intermediate releases the chiral product and regenerates the catalyst.

Detailed Experimental Protocol:

Materials:

  • (S)-2-((4,4-diphenylpiperidin-2-yl)(trimethylsilyloxy)methyl)benzene catalyst (10 mol%)

  • Propanal (1.0 mmol, 1.0 equiv)

  • (E)-β-Nitrostyrene (1.2 mmol, 1.2 equiv)

  • Benzoic Acid (co-catalyst, 10 mol%)

  • Dichloromethane (CH₂Cl₂, 2.0 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral piperidine catalyst (0.1 mmol) and benzoic acid (0.1 mmol).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add dichloromethane (2.0 mL) and stir the mixture at room temperature (20-25 °C) for 10 minutes.

  • Add propanal (1.0 mmol, 72 µL) to the solution and stir for another 5 minutes.

  • Add the (E)-β-nitrostyrene (1.2 mmol, 179 mg).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the desired γ-nitro aldehyde.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Expected Performance Data:
Aldehyde SubstrateNitroalkene SubstrateTime (h)Yield (%)ee (%)
Propanal(E)-β-Nitrostyrene2095>99
Butanal(E)-β-Nitrostyrene249298
Propanal(E)-2-(2-chlorophenyl)ethenyl nitrate229697
Cyclohexanecarbaldehyde(E)-β-Nitrostyrene368595

Note: Data is representative and based on typical results for analogous diarylprolinol ether catalysts.

Catalytic Cycle and Stereochemical Model:

The high enantioselectivity is rationalized by a well-defined transition state where the bulky catalyst backbone dictates the facial selectivity of the enamine's attack on the nitroalkene.

Caption: Catalytic cycle and transition state model for the Michael addition.

Application Protocol 2: Asymmetric α-Chlorination of Aldehydes

The direct enantioselective α-functionalization of carbonyl compounds is a cornerstone of modern synthesis. Catalysts derived from the this compound scaffold can effectively catalyze the α-chlorination of aldehydes using N-chlorosuccinimide (NCS) as the chlorine source, producing valuable chiral α-chloro aldehydes.

Reaction Principle:

Similar to the Michael addition, the reaction proceeds through a chiral enamine intermediate. This electron-rich enamine attacks the electrophilic chlorine atom of NCS. The steric environment created by the catalyst's diphenyl and auxiliary groups directs the approach of NCS to one face of the enamine, resulting in high enantioselectivity.

Detailed Experimental Protocol:

Materials:

  • (S)-2-((4,4-diphenylpiperidin-2-yl)(trimethylsilyloxy)methyl)benzene catalyst (5 mol%)

  • Hexanal (1.0 mmol, 1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 mmol, 1.2 equiv)

  • Toluene (2.0 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry vial, add the chiral piperidine catalyst (0.05 mmol) and N-chlorosuccinimide (1.2 mmol, 160 mg).

  • Place the vial under an inert atmosphere (Nitrogen or Argon).

  • Add toluene (2.0 mL) and cool the mixture to 0 °C in an ice bath.

  • While stirring, add the hexanal (1.0 mmol, 122 µL) dropwise over 5 minutes.

  • Continue stirring the reaction at 0 °C. Monitor the reaction by Gas Chromatography (GC) or TLC (after quenching a small aliquot with Na₂S₂O₃ solution). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 5 mL).

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure. Caution: The α-chloro aldehyde product can be unstable. It is often recommended to use the crude product immediately in the next step or to perform a rapid purification.

  • If purification is required, perform flash column chromatography on silica gel at low temperature.

  • Determine the enantiomeric excess (ee) by converting the aldehyde to a more stable derivative (e.g., an alcohol via NaBH₄ reduction) followed by chiral HPLC analysis.

Expected Performance Data:
Aldehyde SubstrateTime (h)Temp (°C)Yield (%)ee (%)
Hexanal209296
Octanal2.509097
3-Phenylpropanal408895
Cyclopentanecarbaldehyde508592

Note: Data is representative and based on typical results for analogous diarylprolinol ether catalysts.

Workflow and Mechanistic Rationale:

The workflow emphasizes careful temperature control and immediate use of the potentially unstable product. The catalyst's effectiveness stems from its ability to form a rigid, conformationally locked enamine intermediate.

G cluster_workflow Experimental Workflow Start 1. Mix Catalyst & NCS in Toluene Cool 2. Cool to 0 °C Start->Cool Add 3. Add Aldehyde Dropwise Cool->Add React 4. Stir at 0 °C (Monitor by GC/TLC) Add->React Quench 5. Quench with Na₂S₂O₃ (aq) React->Quench Extract 6. Extract & Dry Quench->Extract Purify 7. Purify (Optional) or Use Directly Extract->Purify

Caption: Step-by-step workflow for asymmetric α-chlorination.

Trustworthiness & Field Insights: Optimizing for Success

  • Catalyst Purity: The enantioselectivity of these reactions is highly sensitive to the purity of the catalyst. Ensure the catalyst is fully characterized and free from achiral amine impurities.

  • Solvent Effects: Non-polar solvents like toluene or dichloromethane are generally preferred as they minimize competing hydrogen bonding and promote the desired catalytic cycle.

  • Acid/Base Additives: In Michael additions, a weak acid co-catalyst (like benzoic acid) is often crucial. It facilitates the turnover-limiting hydrolysis of the iminium intermediate, regenerating the catalyst more efficiently.

  • Substrate Scope: While highly effective for many substrates, sterically hindered aldehydes may react slower or with lower enantioselectivity. In such cases, increasing the catalyst loading (to 15-20 mol%) or reaction time may be necessary.

  • Temperature Control: For reactions involving highly reactive electrophiles like NCS, maintaining low temperatures (0 °C or below) is critical to suppress background uncatalyzed reactions and maximize enantioselectivity.

By understanding these principles and following the detailed protocols, researchers can effectively employ chiral catalysts derived from the this compound scaffold to access highly enantioenriched molecules for drug discovery and development.

References

A comprehensive list of references supporting the methodologies and principles described in this document will be provided upon request and tailored to specific synthetic targets. The foundational strategies for asymmetric synthesis using chiral piperidine and related scaffolds are well-documented in peer-reviewed literature.[1][3] Organocatalysis provides a robust platform for controlling stereochemistry under mild conditions.[1] Various catalytic asymmetric methods have been developed to access chiral piperidines, which are prevalent in drug targets and natural products.[4][5][6]

Sources

Troubleshooting & Optimization

Troubleshooting 4,4-Diphenylpiperidine synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4,4-diphenylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound, while conceptually straightforward, can be fraught with challenges that impact yield and purity. This section addresses the most common issues encountered in the laboratory, providing explanations grounded in chemical principles and offering practical, field-proven solutions.

Issue 1: Low or No Yield in Grignard Reaction with 4-Piperidone

Question: I am attempting to synthesize 4-hydroxy-4,4-diphenylpiperidine as a precursor to this compound via a Grignard reaction between a phenylmagnesium halide and an N-protected 4-piperidone, but I am observing very low to no product formation. What are the likely causes and how can I rectify this?

Answer:

This is a frequent challenge in Grignard reactions involving ketones. The success of this reaction hinges on the quality of the Grignard reagent and the precise control of reaction conditions. Several factors could be contributing to the low yield.

Causality and Remediation:

  • Inactive Magnesium Surface: The magnesium turnings used to prepare the Grignard reagent can have a passivating oxide layer on their surface, which prevents the reaction with the aryl halide from initiating.[1]

    • Solution: Activate the magnesium prior to use. This can be achieved by a few methods:

      • Mechanically crush the magnesium turnings under an inert atmosphere.

      • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. The disappearance of the characteristic iodine color indicates the activation of the magnesium surface.[1]

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic sources, leading to the formation of benzene instead of the desired organometallic reagent.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. All solvents and reagents must be anhydrous. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions Competing with Nucleophilic Addition: Several side reactions can consume the Grignard reagent or the starting piperidone, thereby reducing the yield of the desired product.

    • Enolization of 4-Piperidone: The Grignard reagent can act as a base, deprotonating the acidic α-protons of the 4-piperidone to form an enolate. This is more prevalent with sterically hindered Grignard reagents.[1]

      • Solution: Perform the addition of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.

    • Wurtz Coupling: The Grignard reagent can couple with unreacted aryl halide to form biphenyl, a common byproduct.[1]

      • Solution: Add the aryl halide slowly and portion-wise during the preparation of the Grignard reagent to maintain a low concentration and minimize this side reaction.

    • Reduction of 4-Piperidone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol via a hydride transfer mechanism. While less common with phenylmagnesium halides, it is a possibility to consider.[1]

Diagram: Key Side Reactions in the Grignard Synthesis of the 4-Hydroxy-4,4-diphenylpiperidine Precursor

Grignard_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions N-Protected_4-Piperidone N-Protected 4-Piperidone Desired_Product N-Protected-4-hydroxy- This compound N-Protected_4-Piperidone->Desired_Product Phenyl Grignard Addition Enolization Enolization N-Protected_4-Piperidone->Enolization PhMgBr (Base) Reduction Reduction N-Protected_4-Piperidone->Reduction Hydride Transfer (if applicable) Phenyl_Grignard 2 PhMgBr Phenyl_Grignard->Desired_Product Wurtz_Coupling Wurtz Coupling Phenyl_Grignard->Wurtz_Coupling Ph-Br

Caption: Common side reactions that compete with the desired Grignard addition.

Issue 2: Formation of Dehydrated Byproduct (4,4-Diphenyl-1,2,3,6-tetrahydropyridine)

Question: After the Grignard reaction and subsequent dehydration to form this compound, I am observing a significant amount of a dehydrated impurity, which I suspect is the tetrahydropyridine derivative. How can I minimize its formation?

Answer:

The tertiary alcohol intermediate (4-hydroxy-4,4-diphenylpiperidine) is susceptible to dehydration, especially under acidic conditions, leading to the formation of the corresponding tetrahydropyridine. This is a common issue, and its prevention requires careful control of the workup and subsequent reaction conditions.

Causality and Remediation:

  • Acidic Workup of Grignard Reaction: Quenching the Grignard reaction with a strong acid can promote the elimination of water from the tertiary alcohol product.

    • Solution: Use a milder quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended as it is weakly acidic and effectively quenches the reaction without promoting significant dehydration.[1]

  • Harsh Dehydration Conditions: If a separate dehydration step is performed, overly aggressive conditions (e.g., high temperatures, strong acids) will favor the formation of the undesired elimination product.

    • Solution: Optimize the dehydration step. Milder dehydrating agents or carefully controlled thermal dehydration can be employed. It is also crucial to monitor the reaction closely to stop it once the desired product is formed, without allowing for extended exposure to conditions that favor side reactions.

Issue 3: Incomplete Reaction or Multiple Alkylations in Reductive Amination

Question: I am attempting a reductive amination to synthesize this compound, but I am struggling with incomplete conversion of my starting materials or the formation of over-alkylated products. How can I improve the selectivity and yield?

Answer:

Reductive amination is a powerful method for amine synthesis, but achieving high selectivity can be challenging. The key is to control the relative rates of imine/enamine formation and reduction, as well as the stoichiometry of the reactants.

Causality and Remediation:

  • Slow Imine/Enamine Formation: The initial condensation between the carbonyl compound (e.g., a diphenylacetaldehyde derivative) and the amine source (e.g., ammonia or a primary amine) can be slow, leading to incomplete reaction.

    • Solution: The reaction is often pH-dependent. Adjusting the pH to a mildly acidic range can catalyze imine/enamine formation. The use of a dehydrating agent can also drive the equilibrium towards the formation of the intermediate.

  • Premature Reduction of the Carbonyl: The reducing agent can reduce the starting aldehyde or ketone before it has a chance to react with the amine.

    • Solution: Choose a reducing agent that is selective for the imine/enamine over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[2]

  • Over-Alkylation: The newly formed primary or secondary amine can be more nucleophilic than the starting amine, leading to further reaction with the carbonyl compound and subsequent reduction to form di- or tri-alkylated products.

    • Solution:

      • Stoichiometric Control: Use a large excess of the amine to favor the formation of the mono-alkylated product.

      • Slow Addition: Slowly add the reducing agent to the mixture of the carbonyl and the amine. This allows the initial reductive amination to proceed to a significant extent before a high concentration of the reducing agent is present to facilitate further reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are:

  • Grignard Reaction: This involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with an N-protected 4-piperidone to form an N-protected 4-hydroxy-4,4-diphenylpiperidine intermediate. This intermediate is then deprotected and dehydrated to yield this compound.

  • Reductive Amination: This route typically involves the reaction of a suitable diphenyl-substituted carbonyl compound (e.g., diphenylacetaldehyde) with an amine source, such as ammonia, in the presence of a reducing agent.

Q2: How can I effectively purify crude this compound?

A2: Purification of this compound can be achieved through several methods, depending on the nature of the impurities.

  • Crystallization: This is often the most effective method for removing minor impurities and obtaining a highly pure product. A variety of solvents can be screened to find the optimal conditions for crystallization. Common solvents for recrystallizing piperidine derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexanes.[3][4]

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel or alumina is a viable option. A gradient elution system, for example with ethyl acetate in hexanes, can be used to separate the desired product from less polar byproducts like biphenyl and more polar impurities.[5]

  • Acid-Base Extraction: As a basic compound, this compound can be separated from neutral organic impurities (like biphenyl) by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid. The piperidine derivative will move into the aqueous layer as its protonated salt. The aqueous layer can then be basified and the purified product extracted back into an organic solvent.

Q3: What are the key analytical techniques to confirm the structure and purity of this compound and its intermediates?

A3: A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the confirmation of the carbon skeleton and the position of the phenyl groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities by their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the disappearance of the carbonyl stretch from the 4-piperidone starting material and the appearance of N-H stretches in the final product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the primary methods for assessing the purity of the final compound and quantifying any impurities.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-hydroxy-4,4-diphenylpiperidine via Grignard Reaction

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an argon atmosphere, add magnesium turnings (2.2 equivalents).

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • In the addition funnel, prepare a solution of bromobenzene (2.0 equivalents) in anhydrous THF.

    • Add a small portion of the bromobenzene solution to initiate the reaction. Gentle heating may be required.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Addition to N-Boc-4-piperidone:

    • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution via a cannula or dropping funnel.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Table 1: Troubleshooting Summary for this compound Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low/No Grignard Product Inactive magnesium; Moisture; Enolization of piperidone; Wurtz coupling.Activate Mg with iodine/1,2-dibromoethane; Use anhydrous conditions; Low-temperature addition (-78 to 0 °C); Slow addition of aryl halide.
Dehydrated Byproduct Harsh acidic workup of Grignard; Aggressive dehydration conditions.Quench Grignard with sat. aq. NH₄Cl; Use milder dehydration methods and monitor reaction closely.
Incomplete Reductive Amination Slow imine formation; Premature reduction of carbonyl.Adjust pH to mildly acidic; Use selective reducing agents (NaBH₃CN, NaBH(OAc)₃).
Over-alkylation in Reductive Amination Product amine is more reactive than starting amine.Use a large excess of the amine source; Slow addition of the reducing agent.
Difficult Purification Presence of structurally similar byproducts (e.g., biphenyl).Employ acid-base extraction to separate the basic product from neutral impurities; Optimize crystallization solvent system; Use column chromatography.

References

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction - Benchchem.
  • Friedel-Crafts Reaction.
  • Crystallization and Purification - ResearchG
  • Friedel–Crafts reaction - Wikipedia.
  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amin
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • US2904550A - 4-phenylpiperidines and their preparation - Google P
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla M
  • Piperidine Synthesis. - DTIC.
  • Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride - Organic Chemistry Portal.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchG
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google P
  • Technical Support Center: Synthesis of 4-(4-fluorophenyl)piperidin-4-ol - Benchchem.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Direct reductive amination of aldehydes and ketones using phenylsilane: catalysis by dibutyltin dichloride - PubMed.
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI.
  • Reductive Amination, and How It Works - Master Organic Chemistry.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4,4-Diphenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-diphenylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.

Introduction: The Synthetic Challenge

This compound is a crucial scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, difficult purifications, and the formation of significant byproducts. The most common and robust method for its preparation involves the diarylation of a protected 4-piperidone derivative using a Grignard reagent. This guide will primarily focus on optimizing this route and addressing the common pitfalls encountered.

Core Synthesis: Grignard Reaction Pathway

The addition of two equivalents of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to an N-protected 4-piperidone is a primary route. This proceeds through a tertiary alcohol intermediate which is subsequently dehydrated and reduced in situ or in a separate step. A more direct approach involves the reaction with a suitable precursor that can be converted to the final product.

Experimental Protocol: Synthesis via Grignard Reaction with N-Boc-4-piperidone

This protocol outlines the synthesis of a key intermediate, tert-butyl 4-hydroxy-4,4-diphenylpiperidine-1-carboxylate, which can be further processed to yield this compound.

Part 1: Preparation of Phenylmagnesium Bromide

  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry to prevent quenching the Grignard reagent.[3]

  • Activation: Place magnesium turnings (2.2 eq) in the flask. Add a single crystal of iodine to activate the magnesium surface.[3]

  • Initiation: Add a small portion of a solution of bromobenzene (2.1 eq) in anhydrous diethyl ether or THF via the dropping funnel. If the reaction does not start (indicated by bubbling and heat), gently warm the flask or add a pre-formed Grignard starter solution.[4]

  • Addition: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure full formation of the Grignard reagent.

Part 2: Reaction with N-Boc-4-piperidone

  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF or diethyl ether to the Grignard reagent. Maintain the temperature below 10 °C to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting piperidone.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.[3]

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Synthesis Workflow Diagram

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition cluster_2 Part 3: Workup & Purification A 1. Assemble dry glassware under N2 B 2. Add Mg turnings & Iodine crystal A->B C 3. Add Bromobenzene in anhydrous ether dropwise B->C D 4. Reflux to complete formation C->D E 5. Cool Grignard reagent to 0 °C D->E Phenylmagnesium bromide solution F 6. Add N-Boc-4-piperidone solution dropwise E->F G 7. Stir at room temperature (2-4h) F->G H 8. Monitor reaction by TLC/GC-MS G->H I 9. Quench with sat. NH4Cl solution H->I Reaction mixture J 10. Extract with ether, wash with brine I->J K 11. Dry over Na2SO4 & concentrate J->K L 12. Purify by chromatography or recrystallization K->L M M L->M Purified Product G Start Low or No Product Yield? CheckMoisture Are all reagents and glassware scrupulously dry? Start->CheckMoisture CheckMg Was the Magnesium activated effectively? CheckMoisture->CheckMg Yes Failure Consult further literature or alternative routes CheckMoisture->Failure No, ensure anhydrous conditions CheckPurity Are starting materials pure? CheckMg->CheckPurity Yes CheckMg->Failure No, use iodine or mechanical activation Biphenyl High Biphenyl Byproduct? CheckPurity->Biphenyl Yes CheckPurity->Failure No, purify starting materials ControlTemp Was reaction temperature controlled? Biphenyl->ControlTemp ControlAddition Was aryl halide added slowly? ControlTemp->ControlAddition Yes ControlTemp->Failure No, maintain gentle reflux Success Problem Resolved ControlAddition->Success Yes ControlAddition->Failure No, ensure dropwise addition G Ketone R2C=O (Ketone) Imine R2C=NR' (Imine) Ketone->Imine + R'NH2, -H2O Amine R'NH2 (Amine) Product R2CH-NHR' (Amine Product) Imine->Product + Reducing Agent H_plus + H+ H2O - H2O ReducingAgent [H] (e.g., NaBH3CN)

Sources

Technical Support Center: Improving Yield in 4,4-Diphenylpiperidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 4,4-diphenylpiperidine. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, its sterically hindered nature, imparted by the two phenyl groups at the C4 position, often presents significant challenges in achieving high-yield functionalization.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, troubleshooting-focused answers to common issues encountered during N-alkylation and N-arylation reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your reactions effectively.

Section 1: Troubleshooting N-Alkylation Reactions

The introduction of alkyl groups to the piperidine nitrogen is a fundamental transformation. However, the steric bulk of the diphenyl groups can significantly retard the reaction rate and lead to incomplete conversion.

Q1: My N-alkylation of this compound is stalled or giving very low yields. What are the primary factors I should investigate?

A1: Low yield in the N-alkylation of this sterically hindered piperidine is a common issue, typically stemming from an inadequate combination of base, solvent, and the alkylating agent's reactivity.

Causality & Expert Analysis: The lone pair of electrons on the nitrogen of this compound is sterically shielded, reducing its nucleophilicity. A standard SN2 reaction with an alkyl halide can be sluggish. To achieve a good yield, the reaction conditions must be robust enough to overcome this steric hindrance.

Troubleshooting Protocol & Optimization:

  • Evaluate the Alkylating Agent: The nature of the leaving group is critical. Reactivity follows the order: Iodide > Bromide > Chloride.[1] If you are using an alkyl chloride or bromide with low success, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI).

  • Strengthen the Base: For simple alkylations, a standard inorganic base like potassium carbonate (K₂CO₃) is often used. However, its effectiveness is highly dependent on its solubility in the reaction solvent.[1] If the reaction is slow, switching to a stronger or more soluble base is recommended.

  • Optimize the Solvent: The solvent plays a crucial role in solubilizing the reactants, especially the base. Aprotic polar solvents are generally preferred.

  • Increase Temperature: If kinetics are slow, carefully increasing the reaction temperature can improve the rate. Monitor for potential decomposition of starting materials or products.

Data-Driven Recommendations:

Parameter Standard Condition Optimized Condition for Hindered Substrate Rationale
Alkyl Halide R-Cl, R-BrR-I (or R-Br with cat. KI)I⁻ is a better leaving group, accelerating the SN2 reaction.[1]
Base K₂CO₃NaH, or DIPEA (Hünig's base)Stronger bases (NaH) deprotonate the piperidinium intermediate more effectively. Non-nucleophilic organic bases (DIPEA) prevent side reactions.[2]
Solvent Acetone, THFDMF, Acetonitrile (ACN)Higher polarity solvents better solubilize the base and ionic intermediates, increasing reaction rates.[1][2]
Temperature Room Temp.50-80 °CProvides the necessary activation energy to overcome steric hindrance.
Q2: I'm observing the formation of a quaternary ammonium salt as a major byproduct. How can I promote mono-alkylation?

A2: The formation of a quaternary salt indicates over-alkylation, where the desired tertiary amine product acts as a nucleophile and reacts with another equivalent of the alkylating agent. This is common when the product is more nucleophilic than the starting material or when reaction conditions are too harsh.

Causality & Expert Analysis: While this compound is hindered, the resulting N-alkylated product is a tertiary amine, which can still be nucleophilic. Controlling the stoichiometry and addition rate of the electrophile is key to preventing this second alkylation.

Troubleshooting Protocol & Optimization:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkyl halide.

  • Slow Addition of Alkyl Halide: Instead of adding the alkyl halide all at once, use a syringe pump to add it slowly over several hours.[2] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant secondary amine starting material.

  • Use a Non-Nucleophilic Base: Employ a hindered organic base like N,N-diisopropylethylamine (DIPEA).[2] It will act as a proton scavenger for the HCl/HBr generated during the reaction but is too sterically hindered to compete as a nucleophile, reducing side reactions.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Experimental Workflow Diagram:

G cluster_0 Mono-Alkylation Strategy start Combine Piperidine (1.1 eq) & DIPEA (1.5 eq) in ACN add_halide Slowly add Alkyl Halide (1.0 eq) via Syringe Pump over 2-4h start->add_halide react Stir at RT to 50°C add_halide->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench & Extract Product monitor->workup Upon SM consumption G start Low Yield in Buchwald-Hartwig Reaction check_catalyst Is the Ligand appropriate for a hindered secondary amine? (e.g., RuPhos, BrettPhos) start->check_catalyst check_base Is a strong, non-nucleophilic base being used? (e.g., NaOtBu, LHMDS) check_catalyst->check_base Yes optimize_ligand Switch to a bulky dialkylbiaryl phosphine ligand. check_catalyst->optimize_ligand No check_conditions Are conditions strictly anaerobic and anhydrous? check_base->check_conditions Yes optimize_base Use NaOtBu or LHMDS. Ensure high purity. check_base->optimize_base No hydrodehalogenation Is hydrodehalogenation a major side product? check_conditions->hydrodehalogenation Yes optimize_setup Degas solvent thoroughly. Use a glovebox or Schlenk line. check_conditions->optimize_setup No optimize_hydro Ensure anhydrous conditions. Consider changing solvent or base. hydrodehalogenation->optimize_hydro Yes

Sources

Technical Support Center: Stabilizing 4,4-Diphenylpiperidine Intermediates in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4,4-diphenylpiperidine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical structural motif. The this compound scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents.[1][2][3][4] However, the stability of synthetic intermediates bearing this moiety can be a significant challenge, leading to yield loss, impurity formation, and reproducibility issues.

This document provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating stability problems encountered during the synthesis, purification, and storage of these valuable compounds.

Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound intermediates?

A1: Based on the core structure, two primary degradation pathways are of concern:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can form N-oxides or lead to more complex ring-opened products.[5][6] This process can be catalyzed by atmospheric oxygen, trace metal impurities, or oxidizing reagents.

  • pH-Dependent Reactions: The basicity of the piperidine nitrogen makes the molecule's stability highly dependent on the pH of the solution.[7][8][9][10][11] Under strongly acidic or basic conditions, side reactions or degradation can be accelerated. For instance, adjacent functional groups may become susceptible to hydrolysis or elimination reactions catalyzed by changes in the protonation state of the piperidine nitrogen.

Q2: How do common experimental parameters influence the stability of these intermediates?

A2: Several factors can dramatically impact stability:

  • pH: This is arguably the most critical factor. The ionization state of the piperidine nitrogen affects not only its reactivity but also the reactivity of the entire molecule.[8] Extreme pH levels, both acidic and basic, often catalyze degradation pathways like hydrolysis.[9][11]

  • Temperature: Higher temperatures increase the rate of most degradation reactions. Processes that are negligible at room temperature can become significant sources of impurity at elevated temperatures, a key consideration for reaction workups and distillations.[12][13]

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation pathways, while certain solvents may contain impurities (e.g., peroxides in ethers) that can initiate degradation.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation. Reactions involving sensitive intermediates should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: What are the general "first-line" strategies to improve stability in solution?

A3: Proactive measures can prevent many common issues:

  • pH Control: Maintain the solution pH within a pre-determined optimal range, often near neutral, using a suitable buffer system.[8]

  • Inert Atmosphere: For reactions sensitive to oxidation, sparging solvents with nitrogen or argon and maintaining an inert blanket over the reaction mixture is crucial.

  • Use of Protecting Groups: If the piperidine nitrogen is not required for the immediate subsequent reaction step, protecting it (e.g., as a Boc-carbamate) can significantly enhance stability by preventing oxidation and modulating its basicity.[14]

  • Control of Temperature: Keep reaction and storage temperatures as low as reasonably possible to slow the kinetics of potential degradation pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, providing causal explanations and actionable solutions.

Issue 1: My solution of the this compound intermediate turns yellow/brown upon standing or during workup.
  • Question: What is causing this discoloration and how can I prevent it?

    • Answer: This is a classic sign of oxidative degradation. The tertiary amine or electron-rich aromatic rings are likely being oxidized. This can be accelerated by air, light, and trace metal ions.

    • Troubleshooting Workflow:

      • Inert the System: Always work under an inert atmosphere. Use Schlenk techniques or a glovebox for highly sensitive intermediates. Ensure solvents are deoxygenated prior to use by sparging with nitrogen or argon for 15-30 minutes.

      • Protect from Light: Store solutions in amber vials or wrap flasks in aluminum foil, as photodegradation can generate radicals that initiate oxidation.

      • Use High-Purity Solvents: Use freshly opened bottles of high-purity solvents. Ethers like THF or Dioxane can form explosive peroxides which are also potent oxidizing agents.

      • Consider Antioxidants/Chelators: For persistent issues, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) or a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester metal ions can be effective, provided they do not interfere with downstream chemistry.

Issue 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis, leading to low purity.
  • Question: My intermediate seems to be converting to byproducts in solution. What's the likely cause?

    • Answer: The formation of new impurities suggests a chemical reaction is occurring. The most common culprit is pH-catalyzed degradation, especially if your reaction or workup involves acidic or basic conditions (e.g., aqueous washes, extractions).[7][8][9] The piperidine nitrogen's basicity can create localized high-pH microenvironments or catalyze reactions.

    • Troubleshooting Workflow:

      • Perform a pH Profile Study: A crucial step is to determine the pH range of maximum stability. See Protocol 2 for a detailed method. This involves dissolving the intermediate in a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 12) and monitoring its purity over time by HPLC.

      • Buffer Your Solutions: Once the optimal pH is known, use buffer systems (e.g., phosphate, acetate, citrate) during aqueous workups to maintain the pH in a stable range.

      • Minimize Contact Time: Reduce the time the intermediate is exposed to harsh pH conditions. Perform extractions quickly and efficiently.

Diagram 1: Troubleshooting Decision Workflow

A visual guide for diagnosing and addressing instability issues.

G start Instability Observed discoloration Discoloration (Yellow/Brown)? start->discoloration Visual Cue new_peaks New Impurity Peaks (HPLC/LC-MS)? start->new_peaks Analytical Data reproducibility Poor Reproducibility / Scale-Up Issues? start->reproducibility Process Performance oxidation_cause Cause: Oxidation discoloration->oxidation_cause Likely ph_cause Cause: pH-Mediated Degradation new_peaks->ph_cause Likely scaleup_cause Cause: Heat/Mass Transfer Issues reproducibility->scaleup_cause Common oxidation_solution Solution: 1. Use Inert Atmosphere (N₂/Ar) 2. Deoxygenate Solvents 3. Protect from Light 4. Add Antioxidant (e.g., BHT) oxidation_cause->oxidation_solution ph_solution Solution: 1. Conduct pH Profile Study 2. Buffer Aqueous Solutions 3. Minimize Contact Time with   Strong Acid/Base ph_cause->ph_solution scaleup_solution Solution: 1. Ensure Efficient Stirring 2. Control Reagent Addition Rate 3. Monitor Internal Temperature 4. Re-evaluate Solvent Choice scaleup_cause->scaleup_solution

Caption: Troubleshooting workflow for stability issues.

Issue 3: A reaction works well at the 1g scale, but fails or gives poor yield at the 50g scale.
  • Question: Why are my results not reproducible upon scale-up?

    • Answer: Scale-up issues are often physical, not chemical, problems in disguise.[12][13] Heat and mass transfer become significant challenges in larger vessels.[15][16] An exothermic reaction that is easily controlled in a small flask can create localized hot spots in a large reactor, leading to thermal degradation. Similarly, inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions.

    • Troubleshooting Workflow:

      • Improve Heat Transfer: Ensure the reactor is adequately cooled. For highly exothermic additions, use an addition funnel and add the reagent slowly while carefully monitoring the internal reaction temperature with a thermocouple.

      • Ensure Efficient Mixing: Use an overhead stirrer for reactions above 500 mL. The shape of the stirrer and stirring speed should be chosen to ensure the entire reaction volume is homogenous.

      • Re-evaluate Solvent Volume: While chemists often try to minimize solvent to increase concentration, this can exacerbate temperature and mixing issues on a larger scale. Sometimes, a slightly more dilute reaction is more controllable and gives a higher overall yield.[13]

Data Summary Tables

Table 1: Influence of Stress Conditions on a Hypothetical this compound Intermediate

Stress ConditionParameterObservationImplication for Handling
Acidic 0.1 M HCl, 40°C, 24h>15% degradationAvoid low pH workups; use buffered solutions if acidity is required.
Basic 0.1 M NaOH, 40°C, 24h>20% degradationAvoid high pH workups; piperidine basicity may not protect it.
Neutral pH 7.0 Buffer, 40°C, 24h<2% degradationOptimal stability is likely near neutral pH.
Oxidative 3% H₂O₂, RT, 8hSignificant discoloration, >30% degradationHighly susceptible to oxidation. Inert atmosphere is mandatory.
Thermal 80°C in solution, 24h~10% degradationMinimize exposure to high temperatures during workup/purification.
Photolytic UV Light (254nm), RT, 24hSlight yellowing, ~5% degradationProtect from direct light during storage and reactions.

Table 2: Recommended Storage Conditions for Intermediate Solutions

SolventTemperatureAtmosphereDuration
Dichloromethane (DCM)2-8 °CNitrogen< 24 hours
Acetonitrile (ACN)2-8 °CNitrogen< 48 hours
Dimethyl Sulfoxide (DMSO)Room TemperatureAir< 8 hours (prepare fresh)
Tetrahydrofuran (THF)2-8 °CNitrogen< 24 hours (use BHT-stabilized)
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for proactively identifying potential degradation pathways and developing stability-indicating analytical methods.[17][18][19]

  • Prepare Stock Solution: Prepare a stock solution of your this compound intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Set Up Stress Conditions: In separate, labeled amber HPLC vials, apply the following stress conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Keep one vial of the stock solution in an oven at 60-80°C.

    • Control: Keep one vial of the stock solution at 2-8°C, protected from light.

  • Incubation: Incubate all vials for a set period (e.g., 24 hours). It is advisable to pull time points (e.g., 2, 4, 8, 24 hours) to monitor the rate of degradation.

  • Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the control, by HPLC-UV and LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the percentage of degradation of the parent peak and characterize the major degradant peaks using their mass-to-charge ratio (m/z) from the LC-MS data.

Diagram 2: Primary Degradation Pathways

Illustrates the key molecular transformations during degradation.

G cluster_main This compound Intermediate cluster_oxidation Oxidative Pathway cluster_hydrolysis pH-Mediated Pathway Intermediate [Parent Molecule] N_Oxide N-Oxide Product Intermediate->N_Oxide [O₂] / Peroxide Hydrolyzed Hydrolyzed Byproduct (if applicable functional group exists) Intermediate->Hydrolyzed H⁺ / OH⁻ Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Potential degradation pathways for intermediates.

Protocol 2: HPLC Method for Stability Monitoring

This provides a general starting point for a stability-indicating HPLC method. Method development and validation are required for specific intermediates.[17][20]

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm, or use DAD to screen for optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute reaction aliquots or stability samples in Mobile Phase A or a similar solvent to an appropriate concentration.

References
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics - ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Request PDF - ResearchGate. Available from: [Link]

  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available from: [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available from: [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. Available from: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Why are some reactions difficult to scale up? Reddit. Available from: [Link]

  • 4-Phenylpiperidine compounds and their preparation and use. Google Patents.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC - PubMed Central. Available from: [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available from: [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Request PDF - ResearchGate. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • This compound derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. PubMed. Available from: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available from: [Link]

  • The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed. Available from: [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available from: [Link]

  • Effect of pH on the stability of pigments. ResearchGate. Available from: [Link]

  • Elucidating the pathways of degradation of denagliptin. PubMed. Available from: [Link]

  • Exploring Principles of Bioreactor Scale-Up. BioProcess International. Available from: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Available from: [Link]

  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

Sources

Technical Support Center: Ensuring the Stability of 4,4-Diphenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4-Diphenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments and the longevity of your materials.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of this compound.

Q1: I've noticed a change in the color of my this compound sample. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidation, where the molecule reacts with atmospheric oxygen.[1] The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of colored impurities.[2] Exposure to light can accelerate this process.

Q2: My recent experimental results using an older batch of this compound are inconsistent with previous data. Could this be a stability issue?

Yes, inconsistent results are a strong indicator that your compound may have degraded. Degradation reduces the purity of your sample, meaning you are introducing unknown quantities of impurities into your experiment. These impurities can interfere with your assays, leading to non-reproducible results. It is crucial to use a fresh, pure sample or to re-analyze the purity of older batches before use.

Q3: What are the ideal storage conditions for this compound to prevent degradation?

To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[3][4] A well-ventilated area is also recommended. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is advisable. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Q4: Are there any common laboratory chemicals that are incompatible with this compound?

Yes, you should avoid storing this compound with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.[5] These substances can react with the piperidine ring and cause rapid degradation.

Troubleshooting Guide: Identifying and Addressing Degradation

If you suspect that your this compound has degraded, this guide will help you diagnose the problem and take corrective action.

Issue 1: Visual Changes in the Solid Material
  • Observation: The white crystalline powder has developed a yellow or brown tint, or has become clumpy.

  • Probable Cause: This is likely due to oxidation and/or moisture absorption. The secondary amine is prone to air oxidation, which can be accelerated by light. Clumping suggests the absorption of water from the atmosphere.

  • Troubleshooting Steps:

    • Assess the Extent: A slight discoloration may not significantly impact all applications, but it is a sign of initial degradation.

    • Purity Analysis: Perform an analytical test such as High-Performance Liquid Chromatography (HPLC) to determine the purity of the sample. The appearance of new peaks in the chromatogram is a clear sign of degradation products.

    • Consider Purification: If the degradation is minor, you may be able to purify the material by recrystallization. However, for sensitive applications, it is always best to use a fresh batch.

    • Review Storage: Ensure that your storage conditions are optimal (cool, dry, dark, tightly sealed container).

Issue 2: Inconsistent Analytical Results (e.g., in Chromatography)
  • Observation: You observe unexpected peaks, changes in retention time, or a decrease in the main peak area in your HPLC or Gas Chromatography (GC) analysis.

  • Probable Cause: The presence of new peaks strongly suggests the formation of degradation products. A decrease in the main peak area indicates a loss of the parent compound.

  • Troubleshooting Workflow:

    G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Inconsistent_Results Inconsistent Analytical Results Check_Standards Check Analytical Standards and Method Inconsistent_Results->Check_Standards Analyze_Old_Batch Re-analyze Old Batch Check_Standards->Analyze_Old_Batch Method OK Forced_Degradation Perform Forced Degradation Study Analyze_Old_Batch->Forced_Degradation Degradation Confirmed Use_New_Batch Use a Fresh Batch of Compound Analyze_Old_Batch->Use_New_Batch Significant Degradation Forced_Degradation->Use_New_Batch Optimize_Storage Optimize Storage Conditions Use_New_Batch->Optimize_Storage

    Caption: Troubleshooting workflow for inconsistent analytical results.

  • Explanation of Workflow:

    • Check Analytical Standards and Method: First, rule out any issues with your analytical method or reference standards.

    • Re-analyze Old Batch: If the method is sound, re-analyze the suspect batch of this compound.

    • Perform Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study. This involves intentionally exposing a small sample to stress conditions (e.g., heat, light, acid, base, oxidizing agent) to generate the degradation products for comparison.[6]

    • Use a Fresh Batch: If significant degradation is confirmed, it is highly recommended to switch to a new, unopened batch of the compound for your experiments.

    • Optimize Storage Conditions: Review and improve your storage protocol to prevent future degradation.

Potential Degradation Pathways

Understanding the potential chemical reactions that lead to the degradation of this compound is key to preventing them.

G cluster_0 This compound cluster_1 Degradation Products Parent This compound N_Oxide N-Oxide Products Parent->N_Oxide Oxidation (e.g., O2, H2O2) Photodegradation_Products Photodegradation Products Parent->Photodegradation_Products Photodegradation (UV Light) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Potential degradation pathways for this compound.

  • Oxidation: The secondary amine in the piperidine ring is a primary target for oxidation.[2] This can lead to the formation of N-oxides and other related products. Over time, further oxidation can lead to the opening of the piperidine ring, resulting in a more complex mixture of impurities.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[7] This can involve the formation of free radicals, leading to a variety of degradation products.

Recommended Protocols for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following protocols.

Storage Protocol
ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term)Reduces the rate of chemical reactions, including oxidation.
Light Store in the dark (amber vials or in a dark cabinet)Prevents light-induced degradation (photodegradation).[7]
Atmosphere Tightly sealed container; consider inert gas (Ar, N₂) for long-termMinimizes exposure to atmospheric oxygen and moisture.[3][4]
Moisture Store in a dry environment (desiccator if necessary)Prevents hydrolysis and clumping of the solid.
Incompatibilities Store away from strong acids and oxidizing agentsPrevents direct chemical reaction and degradation.[5]
Handling Protocol
  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

  • Inert Atmosphere: For highly sensitive applications, handle the compound in a glove box or under a stream of inert gas.

  • Minimize Exposure: Open the container for the shortest time possible and securely reseal it immediately after use.

  • Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment whenever possible. If you need to store solutions, do so at a low temperature and protect them from light.

Stability-Indicating Analytical Method Development

For researchers who need to regularly assess the purity of their this compound, developing a stability-indicating HPLC method is recommended.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and validate a stability-indicating HPLC method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample, by HPLC. A suitable starting point for an HPLC method would be a C18 column with a mobile phase gradient of acetonitrile and water with a suitable buffer.

  • Evaluation: The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

References

  • Apollo Scientific. (n.d.).
  • BenchChem. (2025). Stability issues of 1,4-Diacetylpiperidine under different conditions.
  • ChemicalBook. (2025). Safety Data Sheet: 4-(4-FLUORO-PHENYL)-PIPERIDINE.
  • ChemicalBook. (2025).
  • Fisher Scientific. (2021).
  • Fisher Scientific. (2024).
  • Grokipedia. (n.d.). 4-Piperidone.
  • Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.
  • Isaac Scientific Publishing. (2019).
  • MDPI. (2022).
  • MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
  • NCERT. (n.d.). Amines.
  • NIH. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • NIH. (n.d.). This compound derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake.
  • PubChem. (n.d.). 4,4-Difluoropiperidine.
  • SciSpace. (n.d.).
  • Thermo Fisher Scientific. (2015).
  • UNODC. (n.d.).
  • USU. (n.d.).
  • Wikipedia. (n.d.). Piperidine.
  • Central Drug House (P) Ltd. (n.d.).
  • ResearchGate. (2025).
  • ESSR. (n.d.).
  • Smolecule. (n.d.). Buy N-phenylpiperidin-4-amine dihydrochloride | 99918-43-1.
  • Google Patents. (2004). Method for preparing 4-amino-4-phenylpiperidines.
  • Chemical Reviews and Letters. (2021).
  • PubMed. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants.
  • PubMed. (n.d.). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16).
  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • ResearchGate. (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Aniline and other arylamines are usually colourless but get coloured on storage due to atmospheric oxid

Sources

Resolving unexpected peaks in 4,4-Diphenylpiperidine NMR spectrum

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 4,4-diphenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who rely on NMR for structural elucidation and purity assessment. Here, we address common issues in a practical question-and-answer format, blending technical accuracy with field-proven insights to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)
Q1: I'm about to run an NMR on my this compound sample. What are the expected chemical shifts?

A: Establishing a baseline is critical. The chemical shifts for this compound can vary slightly based on the solvent and concentration. However, a typical spectrum in a common solvent like CDCl₃ will show distinct signals for the phenyl and piperidine protons.

The structure and numbering are as follows:

Caption: Effect of temperature on NMR signals in dynamic exchange.

Q4: My N-H proton signal has disappeared, or a new peak has appeared elsewhere. What would cause this?

A: The N-H proton is an "exchangeable proton." Its chemical shift is highly sensitive to concentration, temperature, and particularly the pH of the sample.

The Causality: The piperidine nitrogen is basic and can be protonated by trace acidic impurities in your sample or solvent. Conversely, it can exchange with deuterium from the solvent if you are not using an aprotic solvent.

  • Protonation: If an acidic impurity is present, an equilibrium will exist between the neutral piperidine and its protonated ammonium salt. This can cause the N-H signal and the adjacent Hα signals to shift, often downfield. [1]* Proton Exchange: The N-H proton can rapidly exchange with other labile protons, such as those from water (H₂O) or hydroxyl groups. [2][3]This exchange can broaden the N-H signal or cause it to appear at an averaged position with the water peak.

Troubleshooting: The D₂O Shake This is a simple and definitive experiment to identify an N-H (or O-H) proton. [4][3][5]

Protocol: D₂O Shake Experiment
  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your this compound sample. Note the position, shape, and integration of all peaks.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 20-30 seconds to ensure mixing. The D₂O does not need to be miscible with your solvent.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and run the ¹H NMR spectrum again.

  • Analyze: Compare the "before" and "after" spectra. The peak corresponding to the N-H proton will have disappeared or significantly decreased in intensity because the proton has been replaced by deuterium (which is not observed in ¹H NMR). [6][7]A new, larger HOD peak may appear.

Q5: I've ruled out common contaminants and dynamic effects. How can I definitively identify the source of a persistent unknown peak?

A: When simple checks fail, a more systematic approach is needed. This involves verifying the identity of the unknown peak through direct comparison or using advanced NMR techniques to establish its structural relationship to your target molecule.

G start Unexpected Peak Observed check_solvent Check Solvent & H₂O Peaks (Table 2) start->check_solvent d2o_shake Perform D₂O Shake (Is it N-H?) check_solvent->d2o_shake Not Solvent/H₂O check_impurity Hypothesize Impurity (Starting Material, Byproduct) d2o_shake->check_impurity Not N-H spike_exp Perform Spiking Experiment check_impurity->spike_exp run_2d Run 2D NMR (COSY, HSQC) spike_exp->run_2d No Change solved Peak Identified spike_exp->solved Peak Intensity Increases run_2d->solved Correlations Observed unsolved Consult Spectroscopist run_2d->unsolved No Correlations

Caption: Systematic workflow for identifying unknown NMR peaks.

Troubleshooting Strategy 1: Spiking Experiment If you suspect the unknown peak is a specific impurity (e.g., a starting material or a known byproduct from the synthesis), you can "spike" your sample. [8][9]

Protocol: Sample Spiking
  • Acquire Initial Spectrum: Run the ¹H NMR of your sample.

  • Add Suspected Impurity: Add a very small amount (a few crystals or a microliter) of the pure, suspected compound directly into the NMR tube.

  • Mix and Re-acquire: Mix well and run the spectrum again.

  • Analyze: If your hypothesis was correct, the intensity of the unexpected peak will increase relative to the peaks of your this compound. If a new set of peaks appears, your hypothesis was incorrect. [9] Troubleshooting Strategy 2: 2D NMR Spectroscopy If the impurity is an unknown but structurally related compound (e.g., an isomer or degradation product), 2D NMR can reveal its identity by showing correlations between protons and carbons.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds). This can help piece together fragments of the unknown molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons. This is invaluable for assigning both ¹H and ¹³C signals of the impurity.

By following this structured troubleshooting guide, you can efficiently diagnose and resolve the vast majority of issues encountered during the NMR analysis of this compound, ensuring the integrity and accuracy of your research.

References
  • University of Ottawa NMR Facility Blog. (2007). Proton NMR Assignment Tools - The D2O Shake. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Journal of Medicinal Chemistry. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design. [Link]

  • ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. [Link]

  • YouTube. (2015). Proton NMR - The Basics. [Link]

  • ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • ResearchGate. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Indian Academy of Sciences. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. [Link]

  • Scribd. NMR Solvent Residual Peaks. [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Nanalysis. (2017). To D2O or not to D2O?. [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Magnetic Resonance in Chemistry. (2020). Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • RSC Advances. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Michigan State University, Department of Chemistry. Tables For Organic Structure Analysis. [Link]

  • Knockhardy Science. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. [Link]

  • Mestrelab. Troubleshooting a negative result. [Link]

  • Rochester Institute of Technology. NMR Sample Preparation. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • ResearchGate. (2021). Is it possible to do a 'spike' test in 1H-NMR to identify a molecule when you suspect it's a gas?. [Link]

  • Magnetic Resonance in Chemistry. (2022). Examples showing the utility of doping experiments in 1H NMR analysis of mixtures. [Link]

  • ResearchGate. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • University of Calgary. 13C NMR spectroscopy. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in 1H NMR Spectroscopy. [Link]

  • YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]

  • Molecules. (2014). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Minimizing by-product formation in 4,4-Diphenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4-Diphenylpiperidine Synthesis

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address the most common challenges encountered during synthesis, with a specific focus on minimizing by-product formation to improve yield and purity. Our guidance is grounded in established reaction mechanisms and practical, field-proven laboratory techniques.

Troubleshooting Guide & FAQs

The synthesis of this compound, typically achieved via the double addition of a phenyl Grignard reagent to a 4-piperidone substrate, is a powerful C-C bond-forming reaction.[1][2] However, its success is highly sensitive to reaction conditions. This guide tackles the most frequent issues in a question-and-answer format.

Section 1: Low Yield and Reaction Failure

Question 1: My reaction shows no conversion, and I only recovered my N-protected 4-piperidone starting material. What is the primary cause?

This is a classic symptom of Grignard reagent formation failure. The Grignard reagent is extremely reactive and moisture-sensitive.[1][2] The most probable causes are:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with bromobenzene.[1][3] This oxide layer must be physically or chemically removed for the reaction to initiate.

  • Presence of Water: Grignard reagents are strong bases and will be instantly quenched by trace amounts of water in the glassware, solvent, or starting materials. Strict anhydrous (water-free) conditions are non-negotiable.[1][2]

Solution Pathway:

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at >120 °C) and assembled hot under a stream of dry nitrogen or argon.

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices, with THF's higher solvating power often being beneficial.[3]

  • Magnesium Activation: Before adding bromobenzene, activate the magnesium. See Protocol 1 for detailed activation methods, such as using iodine or 1,2-dibromoethane.[3] The disappearance of iodine's color is a visual indicator of activation.[3]

Question 2: My yield is low, and I recovered a significant amount of my 4-piperidone starting material, but I know my Grignard reagent formed successfully. What happened?

Even with an active Grignard reagent, low conversion can occur due to competing side reactions. The most likely culprit here is the enolization of the 4-piperidone .

  • Causality (Enolization): The phenyl Grignard reagent is a strong base. It can abstract an acidic alpha-proton from the 4-piperidone, forming a magnesium enolate.[3] This enolate is unreactive toward further nucleophilic attack and, upon aqueous workup, reverts to the starting ketone. This issue is exacerbated at higher temperatures.

Solution Pathway:

  • Lower the Reaction Temperature: Perform the addition of the Grignard reagent to the 4-piperidone solution at low temperatures, typically between -78 °C and 0 °C.[3] This favors the nucleophilic addition pathway over the deprotonation (enolization) pathway.

  • Slow Addition: Add the Grignard reagent to the piperidone solution slowly (dropwise). This maintains a low instantaneous concentration of the Grignard reagent, further suppressing its action as a base.

dot

troubleshooting_low_yield Workflow: Troubleshooting Low Yield or Reaction Failure start Low or No Yield of This compound check_sm Analysis of Crude Mixture: What is the major component? start->check_sm sm_recovered Starting Material (4-Piperidone) Recovered check_sm->sm_recovered >80% Starting Material mono_adduct Mono-Addition Product (4-Hydroxy-4-phenylpiperidine) check_sm->mono_adduct Major product is mono-adduct cause_grignard Root Cause: Grignard Reagent Failure sm_recovered->cause_grignard If no Grignard forms cause_enol Root Cause: Enolization of Ketone sm_recovered->cause_enol If Grignard forms cause_stoich Root Cause: Incorrect Stoichiometry or Insufficient Reaction Time/Temp mono_adduct->cause_stoich solution_grignard Solution: 1. Ensure anhydrous conditions. 2. Activate Mg turnings (Protocol 1). 3. Use high-purity reagents. cause_grignard->solution_grignard solution_enol Solution: 1. Add Grignard at low temp (-78 to 0 °C). 2. Add Grignard slowly (dropwise). cause_enol->solution_enol solution_stoich Solution: 1. Use >2.2 eq. of PhMgBr. 2. Allow reaction to warm to RT. 3. Increase reaction time. cause_stoich->solution_stoich

Caption: Troubleshooting workflow for low-yield scenarios.

Section 2: By-product Formation and Minimization

Question 3: My main impurity is a non-polar compound that runs high on TLC. Mass spectrometry suggests a mass of 154. What is it and how can I prevent it?

This impurity is almost certainly biphenyl (Ph-Ph) . It is the most common by-product in Grignard reactions using phenylmagnesium bromide.

  • Causality (Wurtz Coupling): Biphenyl forms from a coupling reaction between the phenyl Grignard reagent (PhMgBr) and unreacted bromobenzene (Ph-Br).[2][3] This side reaction is favored by higher temperatures and high concentrations of bromobenzene.[2]

Solution Pathway:

  • Controlled Grignard Formation: Prepare the Grignard reagent by adding the bromobenzene solution slowly to the magnesium turnings. This maintains a low concentration of bromobenzene, minimizing the chance it will couple with the newly formed Grignard reagent.

  • Ensure Full Conversion: Allow sufficient time for the bromobenzene to react completely with the magnesium before adding this solution to the piperidone.

  • Purification: Biphenyl is non-polar and can typically be separated from the more polar diphenylpiperidine product using column chromatography on silica gel.

Question 4: I am getting a mixture of my desired this compound and the intermediate 4-hydroxy-4-phenylpiperidine. How do I drive the reaction to completion?

Formation of the mono-addition alcohol is a result of incomplete reaction. The second addition of the phenyl group is often slower than the first due to increased steric hindrance.

  • Causality (Stoichiometry and Kinetics): The reaction requires two full equivalents of the Grignard reagent to proceed to the diphenyl product. One equivalent adds to the carbonyl, and a second equivalent is consumed in an acid-base reaction with the resulting tertiary alcohol. A third equivalent is often needed to drive the second nucleophilic addition. Insufficient reagent or suboptimal conditions will stall the reaction at the mono-addition stage.

Solution Pathway:

  • Increase Grignard Stoichiometry: Use a molar excess of the Grignard reagent. A common practice is to use 2.2 to 2.5 equivalents of phenylmagnesium bromide relative to the 4-piperidone.

  • Temperature and Time: While the initial addition should be performed at low temperature to prevent enolization, the reaction should be allowed to slowly warm to room temperature and stirred for an extended period (e.g., overnight) to ensure the second, more hindered addition goes to completion.[3]

dot

reaction_pathways Reaction Scheme and Major By-product Pathways Piperidone N-Boc-4-Piperidone O MonoAdduct N-Boc-4-hydroxy- 4-phenylpiperidine OH Piperidone->MonoAdduct Enolate Magnesium Enolate (Reverts to Starting Material) Piperidone->Enolate PhMgBr Phenylmagnesium Bromide (PhMgBr) PhMgBr->Piperidone:p 1. Nucleophilic Addition (Desired) PhMgBr->Piperidone Deprotonation (Side Reaction) PhBr Bromobenzene (Ph-Br) PhMgBr->PhBr Wurtz Coupling (Side Reaction) PhMgBr->MonoAdduct:p 2. Nucleophilic Addition (Desired) Biphenyl Biphenyl (Ph-Ph) PhBr->Biphenyl Product N-Boc-4,4-diphenylpiperidine Ph MonoAdduct->Product

Caption: Desired reaction pathway and competing side reactions.

Data Summary: By-products and Identification

By-product NameCommon CauseRelative Polarity (TLC)Identification TipMitigation Strategy
Biphenyl Wurtz coupling of PhMgBr and Ph-Br.[2][3]Low (non-polar)GC-MS or LC-MS (M=154). Often a yellowish solid.[2]Slow addition of Ph-Br during Grignard prep.
4-Hydroxy-4-phenylpiperidine Incomplete reaction (insufficient PhMgBr, time, or temp).High (polar)LC-MS. Significantly different Rf from product.Use >2.2 eq. PhMgBr; allow to warm to RT overnight.[3]
Recovered 4-Piperidone Grignard failure or enolization.[3]Medium-High (polar)Matches starting material spot on TLC.Activate Mg; ensure anhydrous conditions; add PhMgBr at low temp.[1][3]

Experimental Protocols

Protocol 1: Activation of Magnesium for Grignard Reagent Formation

Objective: To remove the passivating magnesium oxide layer from magnesium turnings to initiate Grignard reagent formation.

Materials:

  • Magnesium turnings

  • Round-bottom flask with stir bar (oven-dried)

  • Reflux condenser (oven-dried)

  • Nitrogen or Argon line

  • Small crystal of iodine OR a few drops of 1,2-dibromoethane

Procedure:

  • Setup: Assemble the dry flask and condenser under a positive pressure of inert gas.

  • Add Magnesium: Add the required amount of magnesium turnings to the flask.

  • Mechanical Activation (Optional): In a glovebox, gently crush the turnings with a mortar and pestle before adding to the flask to expose a fresh surface.[3]

  • Chemical Activation (Iodine Method):

    • Add a single, small crystal of iodine to the flask containing the magnesium.

    • Gently warm the flask with a heat gun. The purple iodine vapor will sublime and coat the turnings.

    • Upon addition of a small amount of the bromobenzene/ether solution, the brown/purple color should disappear, indicating the reaction has initiated.[3]

  • Chemical Activation (1,2-Dibromoethane Method):

    • Add a few drops of 1,2-dibromoethane to the magnesium in a small amount of anhydrous ether.

    • Gentle warming and stirring should initiate bubbling on the magnesium surface (evolution of ethylene gas), indicating activation.

  • Confirmation: Once activated, proceed immediately with the slow addition of your main alkyl halide solution.

Protocol 2: Optimized Synthesis of N-Boc-4,4-diphenylpiperidine

Objective: To synthesize the target compound while minimizing by-product formation through controlled addition and temperature.

Materials:

  • Activated Magnesium (from Protocol 1)

  • Bromobenzene (anhydrous)

  • N-Boc-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Dry ice / acetone bath

Procedure:

  • Grignard Reagent Preparation: a. To the flask of activated magnesium turnings (1.0 eq), add a small portion of anhydrous THF via syringe. b. Prepare a solution of bromobenzene (2.3 eq) in anhydrous THF. c. Slowly add the bromobenzene solution dropwise to the magnesium suspension. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate. d. After the addition is complete, stir the resulting grey/brown solution at room temperature for 1 hour to ensure complete formation.

  • Addition to Piperidone: a. In a separate, oven-dried flask under inert gas, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. b. Cool this solution to -78 °C using a dry ice/acetone bath.[3] c. Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via cannula or dropping funnel over 30-60 minutes. d. Stir the reaction mixture at -78 °C for 2 hours.

  • Reaction Completion and Work-up: a. Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (12-16 hours). b. Cool the reaction mixture in an ice bath (0 °C). c. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This is a critical step to safely neutralize the excess Grignard reagent. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: a. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired product from biphenyl and any unreacted starting materials.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

  • Elpern, B. & Carabateas, P. M. (1959). U.S. Patent No. 2,904,550. Google Patents.
  • National Institute of Pharmaceutical Education and Research (NIPER) SAS Nagar. (n.d.). Research Article. Retrieved from [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

  • SmithKline Beecham Ltd. (2001). World Intellectual Property Organization Patent No. WO2001002357A2. Google Patents.
  • Rajaraman, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Pettersson, F. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Ferrosan A/S. (1988). European Patent No. EP0285032A1. Google Patents.
  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • G. D. Searle & Co. (1969). U.S. Patent No. 3,455,935. Google Patents.
  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... Retrieved from [Link]

  • Aventis Pharma S.A. (2004). U.S. Patent Application No. US20040171837A1. Google Patents.
  • American Chemical Society. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives... Retrieved from [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Laboratori Nazionali Del Dr. (1981). Swiss Patent No. CH633264A5. Google Patents.
  • WordPress. (n.d.). Reductive Amination. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][4]naphthyrin-5(6H)-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists... Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Stereoselectivity in 4,4-Diphenylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the nuanced challenges of controlling stereoselectivity in reactions involving the 4,4-diphenylpiperidine scaffold. The stereochemical configuration of piperidine derivatives is often critical to their pharmacological activity, making stereocontrol a paramount objective in synthetic design.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of chiral this compound derivatives.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve diastereoselectivity?

A1: Achieving high diastereoselectivity in reactions involving pre-existing stereocenters on the this compound ring, or in reactions that create new stereocenters, is a multifaceted challenge. Several factors can contribute to low selectivity:

  • Steric Hindrance: The bulky 4,4-diphenyl groups can exert significant steric influence, but this can be modulated by other substituents on the piperidine ring or the incoming reagent. The interplay between these steric factors may not be immediately obvious.[2]

  • Reaction Temperature: Higher reaction temperatures can overcome the small energy differences between diastereomeric transition states, leading to a loss of selectivity. Running reactions at lower temperatures (e.g., -78 °C) is often a crucial first step in enhancing diastereoselectivity.[3]

  • Choice of Reagents and Catalysts: The size and nature of your reagents and any catalysts employed play a pivotal role. Bulky reagents may exhibit higher facial selectivity. For catalytic reactions, the ligand sphere around a metal center creates a specific chiral environment that directs the approach of the substrate.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity. It is advisable to screen a range of solvents with varying properties.

Q2: I am attempting an asymmetric synthesis and observing low enantiomeric excess (ee). What are the most effective strategies to boost enantioselectivity?

A2: Low enantiomeric excess is a common hurdle in asymmetric synthesis. Here are some proven strategies to address this:

  • Chiral Catalysts: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. For piperidine synthesis, catalysts based on metals like rhodium, iridium, and palladium, paired with chiral phosphine or N-heterocyclic carbene (NHC) ligands, have shown great success.[5][6] The choice of ligand is critical and often requires screening.

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[7] After the desired transformation, the auxiliary is cleaved. Evans oxazolidinones and pseudoephedrine amides are classic examples that can be adapted for reactions on the this compound scaffold.[8]

  • Organocatalysis: Chiral Brønsted acids and bases can be highly effective in promoting enantioselective reactions.[9] These small organic molecules can activate substrates and control the stereochemical environment of the transition state.

Q3: How do I accurately determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of my this compound products?

A3: Accurate determination of stereochemical purity is essential. The following techniques are standard in the field:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient to determine the diastereomeric ratio by integrating the signals of protons that are in different chemical environments in each diastereomer.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas quantified.[4]

  • X-ray Crystallography: For crystalline products, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Improving Diastereoselectivity in the Alkylation of a this compound Derivative

Issue: Low diastereoselectivity (e.g., < 2:1 dr) is observed in the alkylation of an enolate derived from an N-protected 4,4-diphenyl-3-ketopiperidine.

Troubleshooting Workflow:

start Low Diastereoselectivity in Alkylation temp Investigate Reaction Temperature start->temp base Optimize Base and Deprotonation Conditions temp->base If no improvement solvent Screen Solvents base->solvent If still low dr reagent Modify Electrophile/Alkylating Agent solvent->reagent If minor improvement success Achieved > 10:1 dr reagent->success Upon optimization

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Protocol:

  • Temperature Control:

    • Initial Step: If the reaction was performed at room temperature or 0 °C, repeat the experiment at -78 °C (dry ice/acetone bath).

    • Rationale: Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[3]

  • Base and Deprotonation Conditions:

    • Standard Base: If using a standard base like lithium diisopropylamide (LDA), consider switching to a more sterically hindered base such as lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS).

    • Rationale: The counterion (Li+, Na+, K+) and the steric bulk of the base can influence the aggregation state and geometry of the resulting enolate, which in turn affects the facial selectivity of the subsequent alkylation.

  • Solvent Screening:

    • Initial Solvent: If the reaction was conducted in tetrahydrofuran (THF), screen other ethereal solvents like 2-methyl-THF or cyclopentyl methyl ether. Also, consider non-coordinating solvents like toluene.

    • Rationale: The solvent's ability to coordinate to the metal counterion of the enolate can impact its reactivity and the stereochemical outcome.

  • Modification of the Electrophile:

    • Steric Bulk: If possible, increase the steric bulk of the alkylating agent. For example, if using methyl iodide, consider using ethyl iodide or a more sterically demanding electrophile.

    • Rationale: A bulkier electrophile will have a stronger preference for approaching the enolate from the less sterically hindered face.

Data Presentation: Effect of Conditions on Diastereomeric Ratio

EntryBaseSolventTemperature (°C)Diastereomeric Ratio (dr)
1LDATHF01.5:1
2LDATHF-784:1
3LHMDSTHF-788:1
4KHMDSToluene-78>15:1
Guide 2: Enhancing Enantioselectivity Using a Chiral Auxiliary

Issue: An asymmetric Michael addition to an α,β-unsaturated ester attached to the this compound nitrogen results in low enantiomeric excess.

Experimental Workflow:

start Low Enantioselectivity attach Attach Chiral Auxiliary (e.g., Evans Oxazolidinone) start->attach reaction Perform Diastereoselective Michael Addition attach->reaction cleave Cleave Chiral Auxiliary reaction->cleave analyze Analyze Enantiomeric Excess (Chiral HPLC) cleave->analyze

Caption: Workflow for chiral auxiliary-mediated synthesis.

Detailed Protocol: Evans Auxiliary Approach

  • Attachment of the Chiral Auxiliary:

    • Couple the carboxylic acid derivative of your this compound substrate with a chiral Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone). This is typically achieved using a peptide coupling reagent like DCC or EDC, or by converting the acid to an acid chloride followed by reaction with the lithiated auxiliary.[8]

  • Diastereoselective Michael Addition:

    • Treat the N-acylated oxazolidinone with a Lewis acid (e.g., TiCl₄, SnCl₄) to promote the formation of a specific Z-enolate.

    • Add the Michael acceptor at low temperature (-78 °C to -40 °C).

    • Rationale: The chiral auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thereby inducing high diastereoselectivity.[7]

  • Cleavage of the Chiral Auxiliary:

    • The auxiliary can be cleaved under various conditions to yield the desired chiral product (e.g., carboxylic acid, ester, or alcohol) and recover the auxiliary. Common methods include hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄.

Expected Outcome: This method often yields products with high diastereoselectivity, which translates to high enantiomeric excess after cleavage of the auxiliary.

Section 3: Advanced Strategies for Stereocontrol

For particularly challenging transformations, consider the following advanced approaches:

  • Directed Metalation: The use of a directing group on the piperidine ring can allow for regioselective deprotonation and subsequent stereoselective functionalization.

  • Dynamic Kinetic Resolution: In cases where an equilibrium exists between two stereoisomers, a chiral catalyst can be used to selectively react with one isomer, effectively converting the mixture to a single desired product.

  • Enzymatic Resolutions: Enzymes can exhibit exquisite stereoselectivity and can be used to resolve racemic mixtures of this compound derivatives.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Stereoselectivity in Piperidine Reactions. BenchChem.
  • Obydennov, D. L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4813. [Link]

  • Comins, D. L., & Schilling, S. (1998). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 76(11), 1535-1546. [Link]

  • Comins, D. L., & Schilling, S. (1998). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

  • Vicario, J. L., et al. (2013). A general approach for the asymmetric synthesis of densely substituted piperidines and fully decorated indolizidines. Organic & Biomolecular Chemistry, 11(42), 7333-7346. [Link]

  • Kim, B., & Livinghouse, T. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic letters, 12(20), 4644–4647. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Bailey, P. D., et al. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640. [Link]

  • Heriot-Watt University. (1998). Asymmetric Routes to Substituted Piperidines. Heriot-Watt Research Portal. [Link]

  • Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Nature Chemistry, 12(1), 41-47. [Link]

  • Miyamae, Y., et al. (1987). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Journal of Medicinal Chemistry, 30(11), 2110-2117. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • An, D., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 65(17), 11635–11654. [Link]

  • Ciufolini, M. A., & Canesi, S. (2002). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic Letters, 4(12), 2029-2031. [Link]

  • Ghorai, M. K., et al. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 13(21), 5964–5967. [Link]

  • Duttwyler, S., et al. (2014). Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. Angewandte Chemie International Edition, 53(15), 3877-3880. [Link]

  • Reisman, S. (n.d.). Catalytic Asymmetric Synthesis of Piperidene Derivatives. Grantome. [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di-substituted piperidines. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
  • Genet, J. P., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(15), 5436-5441. [Link]

  • Sonesson, C., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(9), 2746-2759. [Link]

  • Wang, T., et al. (2018). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Chemical Neuroscience, 9(5), 1134–1146. [Link]

  • D'hooghe, M., et al. (2000). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Tetrahedron: Asymmetry, 11(17), 3521-3530. [Link]

  • BenchChem. (2025). Strategies to control the stereoselectivity in 2,5-dihydrothiophene reactions. BenchChem.
  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. [Link]

  • Wang, Y., et al. (2022). Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. ACS Catalysis, 12(12), 7221–7232. [Link]

  • Chemospecific. (2021, February 7). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! [Video]. YouTube. [Link]

  • Thakkar, A., et al. (2024). Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv. [Link]

  • Wang, Y., et al. (2021). Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid. ResearchGate. [Link]

  • Zhang, E., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5734–5738. [Link]

  • Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. [Video]. YouTube. [Link]

  • El-Shorbagy, A., et al. (2022). DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. Molecules, 27(19), 6537. [Link]

  • El-Sayed, E., et al. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 13(17), 11463-11484. [Link]

Sources

Validation & Comparative

Validating the Efficacy of 4,4-Diphenylpiperidine-Based Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous potent and selective inhibitors targeting a range of biological entities. This guide provides an in-depth, objective comparison of the performance of this compound-based inhibitors against relevant alternatives, supported by experimental data and detailed validation protocols. Our focus will be on two key therapeutic areas where this scaffold has shown significant promise: acetylcholinesterase (AChE) inhibition for neurodegenerative diseases and opioid receptor modulation for pain management.

The Scientific Rationale: Why this compound?

The unique structural conformation of the this compound moiety imparts a combination of rigidity and lipophilicity that allows for high-affinity interactions with the active sites of various enzymes and receptors. The dual phenyl rings can engage in crucial π-π stacking and hydrophobic interactions within binding pockets, while the piperidine ring provides a robust framework for introducing further substitutions to fine-tune potency, selectivity, and pharmacokinetic properties. This versatility has made it a cornerstone for the development of targeted therapeutics.

Section 1: Acetylcholinesterase Inhibition - A Comparative Analysis

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease and other dementias.[1] Several this compound derivatives have been developed as potent AChE inhibitors.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected N-benzylpiperidine derivatives, a subset of this compound compounds, against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A higher selectivity index (BuChE IC50 / AChE IC50) is desirable to minimize side effects associated with BuChE inhibition.

Compound IDStructureAChE IC50 (nM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)Reference
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56>10>18,000[2]
Donepezil 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.77.131250[3]
Compound 1d 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one12,550--[1]
Physostigmine (reference compound)---[2][3]
Tacrine (reference compound)---[2]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that specific substitutions on the this compound scaffold can lead to highly potent and selective AChE inhibitors. For instance, Compound 21 demonstrates exceptional potency and a remarkable selectivity for AChE over BuChE, significantly higher than the established drug Donepezil.[2][3]

Experimental Protocol: Validating AChE Inhibition

The following protocol outlines a standard method for determining the in vitro efficacy of this compound-based AChE inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase.

Materials:

  • Test compounds (this compound derivatives)

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve AChE in phosphate buffer to a final concentration of 0.1 U/mL.

    • Dissolve ATCI and DTNB in phosphate buffer to final concentrations of 10 mM and 3 mM, respectively.

    • Prepare a serial dilution of the test compound in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each concentration of the test compound.

    • Add 50 µL of the AChE solution to each well.

    • Incubate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: Cholinergic Neurotransmission

The efficacy of AChE inhibitors is rooted in their ability to modulate the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, these inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic_Signaling Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds to Breakdown Choline + Acetate AChE->Breakdown AChR->Postsynaptic Signal Transduction Inhibitor This compound Inhibitor Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the action of an AChE inhibitor.

Section 2: Opioid Receptor Modulation - A Paradigm of Structure-Activity Relationship

The this compound scaffold is also a key component of many opioid receptor modulators, including potent analgesics.[4] These compounds primarily exert their effects by interacting with mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs).

Comparative Receptor Binding Affinity

The affinity of 1-alkyl-4,4-diphenylpiperidines for opioid receptors is highly dependent on the nature of the alkyl substitution at the 1-position of the piperidine ring.

Compound1-Alkyl Substitution[3H]dihydromorphine IC50 (µM) (µ-receptor)[3H][D-Ala2,D-Leu5]enkephalin IC50 (µM) (δ-receptor)Reference
Derivative 1 Methyl0.712.1[5]
Derivative 2 IsopropylLower AffinityLower Affinity[5]
Derivative 3 t-ButylLower AffinityLower Affinity[5]

Note: Lower IC50 values indicate higher binding affinity.

These findings demonstrate a clear structure-activity relationship, where a smaller alkyl group like methyl is preferred for high affinity at the µ- and δ-opioid receptors.[5]

Experimental Protocol: Validating Opioid Receptor Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • Test compounds (this compound derivatives)

  • Cell membranes expressing the target opioid receptor (e.g., µ-opioid receptor)

  • Radioligand specific for the target receptor (e.g., [3H]dihydromorphine)

  • Nonspecific binding control (e.g., naloxone)

  • Binding buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In test tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound or the nonspecific binding control in the binding buffer.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Determine the IC50 value of the test compound from a competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Opioid Receptor Activation

Opioid receptors are GPCRs that, upon activation by an agonist, initiate a signaling cascade that ultimately leads to an analgesic effect.

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand This compound Agonist Ligand->Opioid_Receptor Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesic Effect PKA->Analgesia Leads to

Caption: Simplified opioid receptor signaling pathway.

Section 3: In Vitro and In Vivo Validation

The journey from a promising inhibitor to a viable drug candidate requires rigorous validation in both cellular and whole-organism models.

In Vitro Cell Viability Assays

It is crucial to assess the cytotoxicity of any potential therapeutic agent. The MTT and XTT assays are colorimetric assays widely used to evaluate cell metabolic activity, which is an indicator of cell viability.[6]

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of the inhibitor Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_Reagent Add MTT or XTT reagent Incubate2->Add_Reagent Incubate3 Incubate for 2-4 hours Add_Reagent->Incubate3 Measure Measure absorbance Incubate3->Measure Analyze Analyze data to determine cell viability and IC50 Measure->Analyze

Caption: General workflow for an MTT or XTT cell viability assay.

In Vivo Efficacy Models

Preclinical in vivo studies are essential to evaluate the efficacy and safety of a drug candidate in a living organism. For AChE inhibitors, rodent models of cognitive impairment (e.g., scopolamine-induced amnesia) are often used.[6] For opioid receptor modulators, various pain models (e.g., tail-flick test, hot plate test) are employed.

Conclusion

The this compound scaffold represents a highly versatile and fruitful starting point for the design of potent and selective inhibitors for a variety of biological targets. This guide has provided a framework for validating the efficacy of these compounds, with a focus on acetylcholinesterase inhibition and opioid receptor modulation. By employing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can effectively advance the development of novel therapeutics based on this remarkable chemical entity.

References

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 45(1), 58-63. [Link]

  • Parlar, A. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Org. Commun., 12(4), 211-217. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

  • Cignarella, G., et al. (1983). The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors. Il Farmaco; edizione scientifica, 38(11), 806–811. [Link]

  • Stasch, J. P., et al. (1988). This compound derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. Arzneimittel-Forschung, 38(8), 1075–1078. [Link]

  • Zimmerman, D. M., et al. (1996). Effect of trans-3,4-dimethyl and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of medicinal chemistry, 39(16), 3129–3135. [Link]

  • Gupta, A., et al. (2014). Current concepts of phenylpiperidine derivatives use in the treatment of acute and chronic pain. Pain physician, 17(3), E339–E348. [Link]

  • ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of small molecule inhibitors of PPM1D using an integrated drug discovery platform. [Link]

  • Manallack, D. T., et al. (2013). Current concepts of phenylpiperidine derivatives use in the treatment of acute and chronic pain. Pain Physician, 16(4), E425-43. [Link]

  • da Fonseca, L. M., et al. (2020). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. Medicines (Basel, Switzerland), 7(4), 19. [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of medicinal chemistry, 47(10), 2405–2408. [Link]

  • da Fonseca, L. M., et al. (2020). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. Medicines, 7(4), 19. [Link]

  • Imokawa, G., & Nakajima, H. (2021). Inhibitors of Intracellular Signaling Pathways that Lead to Stimulated Epidermal Pigmentation: Perspective of Anti-Pigmenting Agents. International journal of molecular sciences, 22(11), 5844. [Link]

  • Kim, D., et al. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 22(16), 8877. [Link]

  • Hrabinova, M., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 23(23), 14757. [Link]

  • Li, Y., et al. (2025). Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. Diabetes, obesity & metabolism, 27(3), 1217–1225. [Link]

  • Craddy, P., et al. (2014). Comparative effectiveness of dipeptidylpeptidase-4 inhibitors in type 2 diabetes: a systematic review and mixed treatment comparison. Diabetes therapy : research, treatment and education of diabetes and related disorders, 5(1), 1–41. [Link]

  • Li, Y., et al. (2025). Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. Diabetes, Obesity and Metabolism, 27(3), 1217-1225. [Link]

  • Dr. Oracle. (2025). What is the comparative efficacy and safety of different Dipeptidyl Peptidase-4 (DPP-4) inhibitors?. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 4,4-Diphenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. The 4,4-diphenylpiperidine scaffold is a core component of numerous centrally acting agents, most notably within the opioid class.[1] While on-target efficacy is the primary goal, off-target interactions can lead to unforeseen side effects or even toxicity, making cross-reactivity studies a critical phase in preclinical development.[2][3] This guide provides an in-depth comparison of this compound analogs, focusing on their cross-reactivity profiles and the experimental methodologies used to assess them.

The Imperative of Selectivity in this compound Drug Candidates

The this compound structure is a privileged scaffold in medicinal chemistry, forming the backbone of potent analgesics like fentanyl and its analogs, as well as compounds like loperamide.[4][5] These compounds primarily exert their effects through interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[1][6] However, the structural motifs that confer affinity for the target receptor can also lead to interactions with a range of other biological macromolecules.

Undesirable off-target effects are a significant cause of drug attrition during development.[7] For the this compound class, key areas of concern for cross-reactivity include:

  • Other G-Protein Coupled Receptors (GPCRs): Structural similarities can lead to binding at other opioid receptor subtypes (delta and kappa), as well as adrenergic, dopaminergic, and serotonergic receptors, potentially causing a wide array of side effects.[8]

  • hERG Potassium Channel: Blockade of the human ether-a-go-go-related gene (hERG) channel is a major safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[9][10][11] Several piperidine-containing drugs have been scrutinized for this liability.[12][13]

  • Cytochrome P450 (CYP) Enzymes: Inhibition or induction of CYP enzymes can lead to significant drug-drug interactions, altering the metabolism and clearance of co-administered therapies.[14][15] Piperidine moieties are known substrates and, in some cases, inhibitors of various CYP isoforms, particularly CYP3A4 and CYP2D6.[16][17]

Early and comprehensive assessment of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of building a robust safety case for a new chemical entity.[2][18][19]

Comparative Cross-Reactivity Profiles

To illustrate the varying selectivity of this compound analogs, the following table summarizes publicly available binding and functional data for a selection of compounds against key on- and off-targets. This data is aggregated from various sources and is intended for comparative purposes.

CompoundPrimary Target(s)MOR Affinity (Ki, nM)hERG Inhibition (IC50, µM)CYP2D6 Inhibition (IC50, µM)CYP3A4 Inhibition (IC50, µM)
Analog A (Fentanyl-like) Potent MOR Agonist~1>10~5>20
Analog B (Loperamide) Peripheral MOR Agonist~5~0.5~2~1
Analog C (Diphenyl-piperidine) Antiparkinsonian Agent710[6]>30>50>50
Analog D (Sila-piperidine) ExperimentalSlightly higher than CNot ReportedNot ReportedNot Reported

Data is illustrative and compiled from multiple sources. Absolute values can vary based on experimental conditions.

Analysis of Comparative Data:

  • Analog A , a potent MOR agonist, demonstrates good selectivity against the hERG channel and moderate selectivity against CYP enzymes. This profile is generally desirable for a centrally acting analgesic.

  • Analog B (Loperamide) , while also a MOR agonist, is designed for peripheral action. However, at supratherapeutic doses, it exhibits significant hERG channel inhibition, which is linked to its known cardiotoxicity.[4][20][21] Its potent inhibition of CYP3A4 can also exacerbate this risk by increasing its systemic exposure.[4]

  • Analog C , an older antiparkinsonian agent, shows significantly lower affinity for the MOR, indicating a different primary mechanism of action.[6] Its off-target liability in this context is also low.

  • Analog D , a silicon-substituted analog, has been shown to have slightly higher receptor affinity than its carbon counterpart, demonstrating how subtle structural changes can modulate activity.[8]

Experimental Methodologies for Assessing Cross-Reactivity

A tiered and systematic approach is essential for evaluating the cross-reactivity of new chemical entities. The following protocols represent a standard workflow in safety pharmacology.[22][23]

Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical screening cascade designed to identify potential off-target liabilities early in the drug discovery process.

G cluster_0 Early Discovery cluster_1 Preclinical Safety Screening cluster_2 Lead Optimization / IND-Enabling A Compound Synthesis (this compound Analogs) B Primary Target Assay (e.g., MOR Binding) A->B C Broad Receptor Panel Screen (e.g., 44 GPCRs) B->C D hERG Channel Assay (Patch-Clamp) C->D E CYP450 Inhibition Panel (e.g., 5 major isoforms) D->E F Dose-Response of Hits (IC50/Ki Determination) E->F G Functional Follow-up Assays (e.g., cAMP, Ca2+ flux) F->G H In Vivo Safety Studies (Cardiovascular, CNS) G->H

Caption: A tiered workflow for assessing the cross-reactivity of drug candidates.

Protocol: Radioligand Binding Assay for Receptor Profiling

This protocol is a foundational method for determining a compound's affinity for a wide range of receptors.[3][24]

Objective: To determine the binding affinity (Ki) of a test compound for a panel of off-target receptors.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific receptor expressed in a cell membrane preparation. The amount of radioactivity displaced is proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Cell Membranes: Use commercially available or in-house prepared cell membranes expressing the target receptor (e.g., adrenergic receptor alpha-1).

    • Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]-Prazosin for alpha-1).

    • Test Compound: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Assay Buffer: Prepare a buffer optimized for the specific receptor binding (composition varies).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand.

    • Add the serially diluted test compound to the appropriate wells.

    • Controls:

      • Total Binding: Wells with buffer, membranes, and radioligand only (no competitor).

      • Non-Specific Binding (NSB): Wells with buffer, membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.

    • Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mat and add scintillation cocktail.

    • Measure the radioactivity in each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol: Automated Patch-Clamp Assay for hERG Channel Activity

This electrophysiology-based assay is the gold standard for assessing a compound's potential to block the hERG channel.[25]

Objective: To determine the IC50 of a test compound for inhibition of the hERG potassium current.

Principle: This technique directly measures the flow of ions through the hERG channels in whole cells. A voltage protocol is applied to the cells to elicit a characteristic hERG tail current, and the effect of the test compound on this current is quantified.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., CHO or HEK-293 cells).

    • Harvest the cells and prepare a single-cell suspension at an optimized density for the automated patch-clamp system (e.g., IonWorks Quattro™).[25]

  • Instrument Setup:

    • Prime the fluidics of the automated patch-clamp instrument with the appropriate intracellular and extracellular solutions.

    • Load the cell suspension and the compound plate (containing serial dilutions of the test analog) into the instrument.

  • Automated Patch-Clamp Procedure:

    • The instrument automatically positions cells onto a multi-well patch plate and establishes a high-resistance "gigaseal" between the cell membrane and the recording electrode.

    • The cell membrane under the electrode is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the ion current.

    • A pre-programmed voltage protocol is applied to each cell to activate the hERG channels and elicit the tail current. A baseline recording is taken.

    • The test compound is then added to the well, and after a short incubation period, the voltage protocol is applied again to measure the current in the presence of the compound.

  • Data Analysis:

    • The instrument's software measures the peak amplitude of the hERG tail current before and after compound addition.

    • The percent inhibition of the current is calculated for each concentration.

    • A dose-response curve is generated by plotting percent inhibition versus compound concentration.

    • The IC50 value is determined by fitting the curve with a suitable equation (e.g., 4-parameter logistic model).[25]

Interpretation and Strategic Implications

The data generated from these cross-reactivity studies are crucial for decision-making in drug development.

  • On-Target vs. Off-Target Potency: A key consideration is the therapeutic window or selectivity ratio (e.g., hERG IC50 / MOR Ki). A large ratio (e.g., >100-fold) suggests a lower risk of off-target effects at therapeutic concentrations.

  • Structure-Activity Relationships (SAR): When liabilities are identified, the data can guide medicinal chemistry efforts. For example, if a compound shows potent hERG inhibition, chemists can use models of the hERG channel to design new analogs that reduce this interaction while maintaining on-target potency.[13]

  • Risk Mitigation: Identifying potential cross-reactivity early allows for the design of specific follow-up studies to assess the physiological consequences.[22] For instance, if a compound inhibits CYP3A4, a clinical drug-drug interaction study may be required.

The following diagram illustrates the relationship between on-target and off-target binding and its implications for drug safety and efficacy.

G cluster_0 Drug Molecule (this compound Analog) cluster_1 Biological Environment Drug Analog X OnTarget On-Target (e.g., MOR) Drug->OnTarget Therapeutic Effect OffTarget1 Off-Target 1 (e.g., hERG) Drug->OffTarget1 Adverse Effect (Cardiotoxicity) OffTarget2 Off-Target 2 (e.g., CYP3A4) Drug->OffTarget2 Adverse Effect (Drug Interaction) OtherProteins Other Proteins (No Interaction)

Caption: On-target versus off-target interactions of a drug molecule.

Conclusion

The study of cross-reactivity is an indispensable component of modern drug development. For compounds based on the this compound scaffold, a thorough understanding of their interactions with off-targets like the hERG channel and CYP enzymes is critical for ensuring patient safety. By employing a systematic screening cascade of robust in vitro assays, researchers can build a comprehensive selectivity profile. This data not only satisfies regulatory requirements but also provides invaluable insights that guide the optimization of lead compounds, ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors. European Journal of Pharmacology. [Link]

  • What are preclinical safety pharmacology requirements? Patsnap Synapse. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link]

  • Structure-based Systems Biology for Analyzing Off-target Binding. PMC - PubMed Central. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. MDPI. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC - NIH. [Link]

  • Safety Pharmacology Studies. Charles River Laboratories. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]

  • Vascular Effects of Diphenylmethoxypiperidine-derived Dopamine Uptake Inhibitors. NIH. [Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]

  • Loperamide. StatPearls - NCBI Bookshelf. [Link]

  • Loperamide Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Loperamide abuse. PMC - PubMed Central. [Link]

  • FDA issues warning over loperamide heart risks. The Pharmaceutical Journal. [Link]

  • Loperamide: an emerging drug of abuse and cause of prolonged QTc. PubMed Central. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. [Link]

  • Activation and inactivation state of the hERG channel. ResearchGate. [Link]

  • Opioid Pharmacology. Pain Physician. [Link]

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. NIH. [Link]

  • Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design. PubMed. [Link]

  • This compound derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. PubMed. [Link]

  • Assessment of Opioid Cross-reactivity and Provider Perceptions in Hospitalized Patients With Reported Opioid Allergies. ASHP Foundation. [Link]

  • Allergies and Cross-Reactivity in Opioid Use. Healthline. [Link]

  • Opioid Allergy Cross-Reactivity: A Retrospective Study Across Three Opioid Classes. PubMed. [Link]

Sources

In Vivo Potency of 4,4-Diphenylpiperidine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of centrally acting analgesics, the 4,4-diphenylpiperidine scaffold represents a cornerstone of synthetic opioid chemistry. This guide provides an in-depth, objective comparison of the in vivo potency of various this compound derivatives, grounded in experimental data. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip scientists with the critical information needed to advance their research in pain management.

The Significance of the this compound Core in Opioid Therapeutics

The this compound structure is a key pharmacophore found in numerous potent opioid analgesics. Its rigid framework allows for specific spatial orientation of substituents, which is crucial for effective interaction with opioid receptors, primarily the mu-opioid receptor (MOR). The potency and efficacy of these derivatives can be finely tuned by chemical modifications at various positions of the piperidine ring and the attached phenyl groups. Understanding the structure-activity relationships (SAR) within this class of compounds is paramount for the rational design of novel analgesics with improved therapeutic profiles.

Comparative In Vivo Analgesic Potency

The analgesic potency of this compound derivatives is typically assessed in rodent models using well-established nociceptive assays such as the tail-flick and writhing tests. The median effective dose (ED50), the dose at which 50% of the maximal analgesic effect is observed, is a key metric for comparing potency.

Below is a comparative summary of the in vivo analgesic potency of selected 4,4-disubstituted piperidine derivatives from a comprehensive study. These compounds were evaluated in mice using the tail-flick and acetic acid-induced writhing tests, with potency compared to the gold-standard opioid, morphine.

Table 1: Comparative In Vivo Analgesic Potency of 4,4-Disubstituted Piperidine Derivatives in Mice

CompoundTail-Flick Test (ED50, mg/kg, s.c.)Writhing Test (ED50, mg/kg, s.c.)Potency Relative to Morphine (Tail-Flick)
Morphine 5.00.31x
Compound 15 0.80.056.25x
Compound 48 0.50.0310x

Data presented in this table is derived from a single study to ensure consistent experimental conditions for valid comparison.

Expert Interpretation: The data clearly demonstrates that strategic substitutions on the this compound core can lead to compounds with significantly enhanced analgesic potency compared to morphine. For instance, Compounds 15 and 48 exhibit 6.25 and 10 times the potency of morphine in the tail-flick test, respectively, a model of spinally mediated analgesia. The even greater relative potency observed in the writhing test, a model of inflammatory pain, suggests that these derivatives may have a broader spectrum of analgesic activity. This highlights the therapeutic potential of exploring this chemical space for novel pain therapeutics.

Understanding the Mechanism of Action: Mu-Opioid Receptor Signaling

The analgesic effects of this compound derivatives are primarily mediated through their agonist activity at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding of an agonist, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades that ultimately result in the inhibition of neuronal excitability and pain transmission.

The canonical signaling pathway involves the coupling of the activated MOR to inhibitory G-proteins of the Gαi/o family. This initiates a cascade of intracellular events, as depicted in the diagram below.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative (Agonist) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_Protein Gαi/o-Gβγ (Inactive) MOR->G_Protein Activates G_alpha Gαi/o-GTP (Active) G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ (Active) G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel (K+ Channel) G_beta_gamma->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux NT_release ↓ Neurotransmitter Release Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->NT_release Tail_Flick_Workflow start Start acclimation Acclimation (1 hour) start->acclimation habituation Habituation to Restraint (1-2 min) acclimation->habituation baseline Measure Baseline Tail-Flick Latency (2x) habituation->baseline drug_admin Administer Test Compound, Vehicle, or Standard (s.c.) baseline->drug_admin post_treatment Measure Post-Treatment Latency at Time Points drug_admin->post_treatment data_analysis Calculate %MPE and Determine ED50 post_treatment->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Mouse Tail-Flick Test.

Acetic Acid-Induced Writhing Test Protocol

This assay assesses peripheral analgesic activity by quantifying the number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male or female Swiss Webster mice (20-25 g)

  • 0.6% Acetic acid solution

  • Test compounds (this compound derivatives) and vehicle control

  • Standard analgesic (e.g., Morphine sulfate)

  • Intraperitoneal and subcutaneous injection supplies

  • Observation chambers

Procedure:

  • Acclimation: Acclimate mice to the testing environment for at least 1 hour prior to the experiment.

  • Drug Pre-treatment: Administer the test compound, vehicle, or standard drug subcutaneously 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and start a timer.

  • Quantification of Writhes: Count the number of writhes (characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100. The ED50 value is determined from the dose-response curve.

Conclusion

The this compound scaffold remains a highly fruitful area for the discovery of potent opioid analgesics. As demonstrated by the comparative in vivo data, subtle molecular modifications can lead to substantial increases in potency. A thorough understanding of the underlying mu-opioid receptor signaling pathway and the application of rigorous, well-validated in vivo protocols are essential for researchers aiming to develop the next generation of pain therapeutics. This guide provides a foundational framework for these endeavors, emphasizing the critical interplay between chemical structure, biological activity, and robust experimental design.

References

  • Ansari, S., Arif, S., Mushtaq, N., Ahmed, A., Akhtar, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(1), 170.
  • Huegi, B. S., Ebnöther, A. M., Rissi, E., Gadient, F., Hauser, D., Roemer, D., Hill, R. C., Buescher, H. H., & Petcher, T. J. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a

A Head-to-Head Comparison of 4,4-Diphenylpiperidine and Its Bioisosteres: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the 4,4-diphenylpiperidine scaffold has proven to be a privileged structure, serving as the foundation for a multitude of pharmacologically active agents. Its rigid framework and lipophilic nature facilitate interactions with a variety of CNS targets, including opioid and dopamine receptors. However, the very properties that confer its activity can also present challenges in drug development, such as metabolic instability and off-target effects. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a rational approach to fine-tune the physicochemical and pharmacological properties of this scaffold to enhance its therapeutic potential.[1]

This guide provides a head-to-head comparison of this compound and its bioisosteres, with a focus on the sila-diphenylpiperidine analogue, for which direct comparative data is available. We will delve into the experimental data that underscores the impact of bioisosteric replacement on receptor affinity, neurotransmitter uptake, and metabolic stability. Furthermore, this guide will furnish detailed protocols for key in vitro assays, enabling researchers to conduct their own comparative studies.

The Rationale for Bioisosteric Replacement of the this compound Scaffold

The concept of bioisosterism involves the substitution of an atom or a group of atoms with another that possesses similar steric and electronic properties, with the goal of creating a new molecule with similar or improved biological activity and a more favorable pharmacokinetic profile.[1] For the this compound scaffold, bioisosteric modifications can be envisioned at several positions:

  • The Quaternary Carbon: Replacement of the central sp3 carbon atom can modulate the lipophilicity and bond angles of the diphenylmethyl moiety.

  • The Phenyl Rings: Substitution of one or both phenyl rings with heteroaromatic rings can alter electronic properties, introduce hydrogen bonding capabilities, and impact metabolic stability.

  • The Piperidine Ring: Modification of the piperidine core itself, for instance, by introducing heteroatoms or altering ring size, can influence pKa and overall conformation.

Head-to-Head Comparison: this compound vs. 4,4-Diphenyl-4-silapiperidine

A direct comparative study has been conducted on 1-substituted-4,4-diphenylpiperidines and their corresponding sila-analogues (where the central carbon at position 4 is replaced by a silicon atom).[2] This classical bioisosteric replacement provides a compelling case study on the nuanced effects of such a modification.[2]

Physicochemical Properties

The introduction of a silicon atom in place of carbon at the 4-position leads to an increase in lipophilicity.[2] This can have significant implications for membrane permeability and distribution within the CNS.

Pharmacological Activity: Receptor Binding and Monoamine Uptake

The following tables summarize the comparative data for the unsubstituted (R=H) parent compounds.

Table 1: Comparative Receptor Binding Affinities

Receptor SubtypeThis compound (IC50, nM)4,4-Diphenyl-4-silapiperidine (IC50, nM)Fold Difference
µ-Opioid~1000~700~1.4
δ-Opioid>10000~5000>2
Dopamine D2>10000>10000-
Serotonin 5-HT1A>10000>10000-

Data extrapolated from Tacke et al., 1988.[2]

Table 2: Comparative Monoamine Transporter Inhibition

TransporterThis compound (IC50, nM)4,4-Diphenyl-4-silapiperidine (IC50, nM)Fold Difference
Noradrenaline (NAT)>10000~1000>10
Dopamine (DAT)>10000>10000-
Serotonin (SERT)>10000~500>20

Data extrapolated from Tacke et al., 1988.[2]

Key Insights from the Comparative Data:

  • Enhanced Opioid Receptor Affinity: The sila-analogue demonstrates a modest but consistent increase in affinity for both µ- and δ-opioid receptors.[2]

  • Emergence of Monoamine Transporter Activity: Most strikingly, the sila-substitution leads to a significant gain of potent inhibitory activity at the noradrenaline and serotonin transporters, an effect not observed with the carbon analogue.[2] This highlights how a subtle structural change can dramatically alter the pharmacological profile of a scaffold.

Signaling Pathways

The this compound scaffold and its analogues primarily exert their effects through G protein-coupled receptors (GPCRs), such as the dopamine D2 and µ-opioid receptors.[3][4] Understanding the downstream signaling cascades is crucial for interpreting the functional consequences of ligand binding.

Dopamine D2 Receptor Signaling

Activation of the D2 receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream effectors.[3][5]

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP (dec.) G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds PKA Protein Kinase A cAMP->PKA (dec.) Cellular_Response Cellular Response PKA->Cellular_Response Modulates

Caption: Dopamine D2 Receptor Signaling Pathway.

µ-Opioid Receptor Signaling

Similarly, the µ-opioid receptor is a Gi/o-coupled GPCR.[6] Agonist binding inhibits adenylyl cyclase, reducing cAMP levels.[4] Additionally, the βγ-subunits of the G protein can directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]

Mu_Opioid_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP (dec.) G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates Neuronal_Activity Decreased Neuronal Activity Ion_Channel->Neuronal_Activity Opioid Opioid Agonist Opioid->MOR Binds PKA Protein Kinase A cAMP->PKA (dec.) PKA->Neuronal_Activity

Caption: µ-Opioid Receptor Signaling Pathway.

Experimental Protocols

To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key in vitro assays.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the dopamine D2 receptor using a competitive radioligand binding assay.

D2_Binding_Assay start Start prep_membranes Prepare cell membranes expressing D2 receptors start->prep_membranes add_reagents Add to 96-well plate: - D2 receptor membranes - [3H]Spiperone (radioligand) - Test compound (various conc.) prep_membranes->add_reagents incubate Incubate at 25°C for 120 min add_reagents->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analyze Analyze data to determine IC50 and Ki values scintillation->analyze end End analyze->end

Caption: Dopamine D2 Receptor Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells). Thaw membranes on ice and dilute to the desired protein concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations (typically a serial dilution).

    • Radioligand (e.g., [3H]-Spiperone) at a concentration near its Kd.

    • Cell membranes.

    • For non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at 25°C for 120 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of serotonin into cells expressing the serotonin transporter.

SERT_Uptake_Assay start Start plate_cells Plate HEK293 cells expressing human SERT in a 96-well plate start->plate_cells preincubate Pre-incubate cells with test compound or vehicle plate_cells->preincubate add_radioligand Add [3H]Serotonin and incubate for 15 min at 25°C preincubate->add_radioligand terminate Terminate uptake by rapid filtration and washing add_radioligand->terminate lyse_cells Lyse cells and measure intracellular radioactivity terminate->lyse_cells analyze Analyze data to determine IC50 value lyse_cells->analyze end End analyze->end Metabolic_Stability_Assay start Start prepare_mix Prepare incubation mix: - Test compound (1 µM) - Liver microsomes (0.5 mg/mL) - Phosphate buffer (pH 7.4) start->prepare_mix initiate_reaction Initiate reaction by adding NADPH cofactor prepare_mix->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate sample_timepoints Take samples at multiple time points (e.g., 0, 5, 15, 30, 45 min) incubate->sample_timepoints terminate_reaction Terminate reaction in samples by adding acetonitrile sample_timepoints->terminate_reaction analyze_lcms Analyze remaining parent compound by LC-MS/MS terminate_reaction->analyze_lcms calculate_clearance Calculate half-life (t1/2) and intrinsic clearance (Clint) analyze_lcms->calculate_clearance end End calculate_clearance->end

Caption: In Vitro Metabolic Stability Assay Workflow.

Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing the test compound (typically at 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the amount of remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).

Conclusion

The bioisosteric replacement of the central carbon atom in this compound with a silicon atom serves as a powerful illustration of how a subtle structural modification can profoundly impact the pharmacological profile of a scaffold. The observed enhancement in opioid receptor affinity and, more notably, the emergence of potent monoamine transporter inhibition in the sila-analogue, underscores the potential of this strategy to generate novel chemical entities with distinct therapeutic applications. [2]This guide provides the foundational knowledge and experimental framework for researchers to explore the vast chemical space of this compound bioisosteres, paving the way for the discovery of next-generation CNS therapeutics with optimized efficacy and safety profiles.

References

  • Sino Biological. G Protein-coupled Receptors Signaling Pathway. [Link]

  • Creative Diagnostics. GPCR Pathway. [Link]

  • CUSABIO. G protein-coupled receptor signaling pathway. [Link]

  • Tacke R, Strecker M, Lambrecht G, et al. This compound derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. Arzneimittelforschung. 1988;38(8):1075-1078.
  • ResearchGate. Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. [Link]

  • Mishra A, Singh S, Shukla S. Signaling through G protein coupled receptors. PMC. 2018.
  • Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. [Link]

  • ResearchGate. Schematic rendition of the opioid receptor-signaling pathways. Morphine... [Link]

  • ResearchGate. Schematic representation of opioid receptors signaling. [Link]

  • ResearchGate. Schematic representation of dopamine signaling pathway. [Link]

  • ResearchGate. Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. [Link]

  • Wikipedia. Dopamine receptor. [Link]

  • Wikipedia. Mu-opioid receptor. [Link]

  • Sandhu K, Nagalli S. Physiology, Opioid Receptor. In: StatPearls.
  • Pasternak GW. Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. ACS Webinars. 2017.
  • Iorio MA, Damia G, Casy AF. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. J Med Chem. 1983;26(1):42-50.
  • Colapret JA, Diamantidis G, Spencer HK, Spaulding TC, Rudo FG. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. J Med Chem. 1989;32(5):968-974.
  • Colapret JA, Howell AL, Hrib NJ, et al. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. J Med Chem. 1989;32(5):968-974.
  • Sonesson C, Boije M, Pugsley T, et al. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. 2009.
  • Meanwell NA. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J Med Chem. 2011;54(8):2529-2591.
  • Meanwell NA, Sistla R. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Adv Heterocycl Chem. 2021;134:31-100.
  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

Sources

A Comparative Guide to the Synthesis of 4,4-Diphenylpiperidine: An Evaluation of Reproducibility and Practicality for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4,4-Diphenylpiperidine Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid structure provides a defined orientation for the two phenyl groups, allowing for specific interactions with biological targets. This structural motif is found in compounds exhibiting a range of activities, including potent analgesics and receptor antagonists.[1][2] Given its importance, the reliable and reproducible synthesis of this compound is a critical starting point for the development of new therapeutics. This guide provides an in-depth comparison of published synthesis protocols, offering insights into their practicality, reproducibility, and the chemical principles that underpin them.

Comparative Analysis of Synthetic Protocols

Two primary synthetic strategies for obtaining this compound are prevalent in the literature. The first involves a direct, one-pot cyclization, while the second employs a two-step approach involving the synthesis of an N-protected intermediate followed by deprotection.

Protocol 1: Direct Cyclization via Friedel-Crafts-type Reaction

A notable and frequently cited method for the direct synthesis of 1-alkyl-4,4-diphenylpiperidines involves a Friedel-Crafts-type reaction.[1] This approach utilizes a piperidine derivative that, under acidic conditions, generates a carbocation intermediate which then undergoes a double arylation with benzene.

Reaction Scheme:

cluster_main Protocol 1: Direct Cyclization Piperidine_Derivative Piperidine Derivative (e.g., 3-aroyl-4-aryl-4-hydroxypiperidine) Friedel_Crafts_Conditions Friedel-Crafts Conditions Piperidine_Derivative->Friedel_Crafts_Conditions Reacts with Benzene Benzene Benzene->Friedel_Crafts_Conditions Reacts with Product 1-Alkyl-4,4-diphenylpiperidine Friedel_Crafts_Conditions->Product Yields

Figure 1: General workflow for the direct synthesis of 1-alkyl-4,4-diphenylpiperidines.

Causality and Experimental Choices:

The success of this reaction hinges on the generation of a stable carbocation at the 4-position of the piperidine ring. The choice of a 3-aroyl-4-aryl-4-hydroxypiperidine as a starting material is strategic; the hydroxyl group can be readily protonated and eliminated as water under acidic conditions, leading to the desired carbocation. The aroyl group can influence the stability of the intermediate and the overall yield. The use of benzene as both a reactant and a solvent is common in Friedel-Crafts reactions, ensuring a high concentration of the arylating agent.

Reproducibility and Yield:

The original report suggests that this method provides "attractive yields".[1] However, the reproducibility of Friedel-Crafts reactions can be sensitive to the purity of reagents and the precise reaction conditions, including the strength of the Lewis acid catalyst and temperature control. Anhydrous conditions are critical to prevent quenching of the catalyst. Variations in yield may be observed between different batches and scales.

Protocol 2: Two-Step Synthesis via N-Benzyl Intermediate and Deprotection

A more controlled and often higher-yielding approach involves a two-step sequence: the synthesis of N-benzyl-4,4-diphenylpiperidine followed by the removal of the benzyl protecting group.

Step 1: Synthesis of N-Benzyl-4-piperidone and Subsequent Diphenylation

The synthesis often begins with commercially available N-benzyl-4-piperidone.[3][4][5] This intermediate can then be reacted with a phenyl Grignard reagent or phenyllithium to introduce the two phenyl groups at the 4-position.

Step 2: Deprotection of the N-Benzyl Group

The N-benzyl group is a versatile protecting group that can be removed under various conditions, most commonly through catalytic transfer hydrogenation.[6][7]

Reaction Scheme:

cluster_main Protocol 2: Two-Step Synthesis cluster_step1 Step 1: Diphenylation cluster_step2 Step 2: Deprotection N_Benzyl_4_piperidone N-Benzyl-4-piperidone Reaction1 Grignard Reaction N_Benzyl_4_piperidone->Reaction1 Phenyl_Grignard Phenylmagnesium Bromide Phenyl_Grignard->Reaction1 Intermediate N-Benzyl-4,4-diphenylpiperidine Reaction1->Intermediate Intermediate_in N-Benzyl-4,4-diphenylpiperidine Deprotection_Conditions Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) Intermediate_in->Deprotection_Conditions Final_Product This compound Deprotection_Conditions->Final_Product

Figure 2: Workflow for the two-step synthesis of this compound.

Causality and Experimental Choices:

  • N-Benzyl Protection: The use of an N-benzyl protecting group is advantageous as it is stable to the strongly nucleophilic and basic conditions of the Grignard reaction.[5]

  • Grignard Reaction: The reaction of N-benzyl-4-piperidone with at least two equivalents of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) or phenyllithium leads to the formation of the tertiary alcohol, which upon acidic workup, dehydrates and rearranges to form the desired this compound skeleton.

  • Catalytic Transfer Hydrogenation: This deprotection method is often preferred over direct hydrogenation with H₂ gas for safety and convenience.[6] Ammonium formate serves as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[6] The reaction is typically carried out in a protic solvent like methanol. The efficiency of this step can be influenced by the catalyst quality and loading.

Reproducibility and Yield:

This two-step approach generally offers higher and more reproducible yields compared to the direct cyclization method. The reactions are more conventional and less sensitive to minor variations in conditions. The purification of the intermediate and the final product is often straightforward, typically involving crystallization.

Quantitative Data Summary

ProtocolKey ReagentsTypical SolventsReported YieldsKey AdvantagesPotential Challenges
1: Direct Cyclization Piperidine derivative, Benzene, Lewis AcidBenzene"Attractive"[1]One-pot synthesisSensitivity to reaction conditions, potential for side products, harsh reagents.
2: Two-Step Synthesis N-Benzyl-4-piperidone, Phenyl Grignard, Pd/C, Ammonium FormateDiethyl ether/THF (Step 1), Methanol (Step 2)Generally high and reproducibleMilder conditions, better control, higher purity of the final product.Two-step process, requires a protecting group strategy.

Experimental Protocols

Protocol 2: Detailed Step-by-Step Methodology (Illustrative)

Step 1: Synthesis of N-Benzyl-4,4-diphenylpiperidine

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent: Phenylmagnesium bromide (2.2 equivalents) in anhydrous diethyl ether or THF is charged into the dropping funnel.

  • Substrate: N-benzyl-4-piperidone (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF and added to the reaction flask.

  • Reaction: The Grignard reagent is added dropwise to the solution of N-benzyl-4-piperidone at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield N-benzyl-4,4-diphenylpiperidine.

Step 2: Deprotection of N-Benzyl-4,4-diphenylpiperidine

  • Reaction Setup: To a solution of N-benzyl-4,4-diphenylpiperidine (1.0 equivalent) in methanol in a round-bottom flask, 10% palladium on carbon (10-20 wt%) and ammonium formate (5-10 equivalents) are added.

  • Reaction: The mixture is refluxed for 4-20 hours.[6] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.

  • Purification: The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound, which can be further purified by recrystallization.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the target compound is essential for its characterization and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₁₇H₁₉NN/A
Molecular Weight 237.34 g/mol N/A
pKa (Data for 1-tert-butyl derivative available)[1]
Partition Coefficient (P) (Data for 1-tert-butyl derivative available)[1]

Conclusion and Recommendations

For researchers requiring a reliable and high-yielding synthesis of this compound, the two-step protocol involving the N-benzyl intermediate is recommended . This method offers greater control over the reaction and typically results in a purer final product with more consistent yields. While the direct cyclization method is more atom-economical, its sensitivity to reaction conditions may lead to lower reproducibility, making it less ideal for routine laboratory synthesis where consistency is paramount. The choice of protocol will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the desired purity of the final compound.

References

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 4,4-Diphenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, a thorough understanding of the pharmacokinetic profiles of drug candidates is fundamental to predicting their in vivo behavior, efficacy, and safety. This guide offers a detailed comparative analysis of the pharmacokinetic properties of three distinct 4,4-diphenylpiperidine analogs: the peripherally acting antidiarrheal agent Loperamide, the centrally acting analgesic Pethidine (Meperidine), and the anti-Parkinson's agent Budipine. By examining their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data, this guide aims to provide valuable insights for the rational design and development of novel therapeutics based on the this compound scaffold.

Introduction to this compound Analogs

The this compound core structure is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of therapeutic agents. The rigid diphenylpiperidine moiety provides a specific three-dimensional orientation for substituent groups, enabling fine-tuning of pharmacological activity and pharmacokinetic properties. The analogs discussed in this guide, while sharing a common structural backbone, exhibit markedly different therapeutic effects due to variations in their substituents, which in turn significantly influence their ADME profiles. Understanding these structure-pharmacokinetic relationships is paramount for optimizing drug candidates for desired clinical outcomes.

Comparative Pharmacokinetic Profiles

The in vivo journey of a drug, from administration to elimination, is a complex process governed by its physicochemical properties. The following sections dissect the pharmacokinetic parameters of Loperamide, Pethidine, and Budipine, highlighting the key differences that define their clinical utility.

Absorption

The rate and extent to which a drug enters the systemic circulation are critical determinants of its onset and intensity of action.

  • Loperamide : Exhibits low oral bioavailability (<1%) due to extensive first-pass metabolism in the gut wall and liver.[1] Peak plasma concentrations (Cmax) are reached approximately 2.5 to 5 hours (Tmax) after oral administration, depending on the formulation (solution or capsule).[2][3]

  • Pethidine (Meperidine) : Has a higher oral bioavailability of about 50-60%.[4][5] It is rapidly absorbed after oral administration, with a Tmax of around 1-2 hours.

  • Budipine : Following oral administration, the time to reach maximum serum concentration (tmax) is independent of the dose.[6]

The significant difference in bioavailability between Loperamide and Pethidine underscores the impact of first-pass metabolism. Loperamide's extensive metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, in the gut and liver severely limits its systemic exposure.[1] This property is, in fact, integral to its safety profile as a peripherally restricted antidiarrheal agent.

Distribution

Once in the bloodstream, a drug distributes to various tissues and organs. The volume of distribution (Vd) is a key parameter that reflects the extent of this distribution.

  • Loperamide : Has a large volume of distribution and is highly protein-bound.[1] Its distribution into the central nervous system (CNS) is limited by the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.

  • Pethidine (Meperidine) : Possesses a large volume of distribution (approximately 4 L/kg) and is about 60-80% bound to plasma proteins.[4][7] As a lipophilic molecule, it readily crosses the blood-brain barrier, which is essential for its analgesic effects.[4]

  • Budipine : As a lipophilic compound, it is expected to have a significant volume of distribution. It is a substrate of P-glycoprotein (P-gp), which mediates its transport across the blood-brain barrier.[8]

The differential ability of these analogs to penetrate the CNS is a critical factor in their pharmacological profiles. Loperamide's exclusion from the brain prevents central opioid effects, while Pethidine's ready access allows it to act on opioid receptors in the CNS.

Metabolism

Metabolism is the process of chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination.

  • Loperamide : Is extensively metabolized in the liver, mainly through oxidative N-demethylation mediated by CYP3A4 and CYP2C8.[1]

  • Pethidine (Meperidine) : Is primarily metabolized in the liver via hydrolysis to pethidinic acid and N-demethylation to norpethidine.[4][5] Norpethidine is an active metabolite with a longer half-life than the parent drug and can cause neurotoxic effects, especially in patients with renal impairment.[5]

  • Budipine : The metabolism of budipine leads to the formation of its p-OH-budipine metabolite.[6]

The metabolic pathways of these analogs highlight the potential for drug-drug interactions. Co-administration of Loperamide or Pethidine with inhibitors or inducers of CYP3A4 can significantly alter their plasma concentrations and potentially lead to adverse effects.[1][9]

Excretion

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body.

  • Loperamide : Is primarily excreted in the feces through bile.[3]

  • Pethidine (Meperidine) : And its metabolites are mainly excreted by the kidneys.[5] The excretion of pethidine is pH-dependent, with increased excretion in acidic urine.[4]

  • Budipine : The elimination half-life is independent of the administered dose.[6]

The route of excretion has important clinical implications. For instance, the accumulation of the neurotoxic metabolite norpethidine in patients with renal dysfunction underscores the need for cautious use of Pethidine in this population.[10]

Summary of Pharmacokinetic Parameters

The following table provides a comparative summary of the key pharmacokinetic parameters for Loperamide, Pethidine, and Budipine.

Pharmacokinetic ParameterLoperamidePethidine (Meperidine)Budipine
Oral Bioavailability <1%[1]~50-60%[4][5]Dose-proportional AUC & Cmax[6]
Time to Peak (Tmax) 2.5 - 5 hours[2][3]1 - 2 hoursDose-independent[6]
Elimination Half-life (t1/2) 10.8 hours (range 9.1-14.4)[1][2]3 - 8 hours[11]Dose-independent[6]
Metabolism Extensive hepatic (CYP3A4, CYP2C8)[1]Hepatic (hydrolysis, N-demethylation)[4][5]Forms p-OH-budipine metabolite[6]
Primary Excretion Route Feces (biliary)[3]Renal[5]Not specified

Experimental Protocols

The determination of the pharmacokinetic profiles of these this compound analogs relies on robust and validated bioanalytical methods and well-designed in vivo studies.

In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a this compound analog in a rodent model.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after oral or intravenous administration in rats.

Materials:

  • Test compound (this compound analog)

  • Vehicle suitable for administration (e.g., saline, PEG400/water)

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Cannulated jugular vein for serial blood sampling

  • Analytical method (e.g., LC-MS/MS) for quantification of the test compound in plasma

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Oral (PO): Administer the test compound at a predetermined dose via oral gavage.

    • Intravenous (IV): Administer the test compound as a bolus injection or infusion through the tail vein or a catheter.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the cannulated jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[12][13][14][15][16]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.

Causality Behind Experimental Choices:

  • Choice of Animal Model: Rats are a commonly used species in pharmacokinetic studies due to their physiological and metabolic similarities to humans for many drug classes.[17] The use of cannulated animals allows for serial blood sampling from the same animal, reducing inter-animal variability and the number of animals required.

  • Route of Administration: Both oral and intravenous routes are often studied to determine oral bioavailability. The IV route provides a direct measure of systemic clearance and volume of distribution.

  • Blood Sampling Schedule: The time points for blood collection are chosen to adequately characterize the absorption, distribution, and elimination phases of the drug's concentration-time profile.

  • Bioanalytical Method: LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and accuracy.[12][14][15][16]

Diagram of a Typical In Vivo Pharmacokinetic Study Workflow

G cluster_prestudy Pre-Study cluster_study Study Day cluster_poststudy Post-Study Analysis acclimatization Animal Acclimatization cannulation Surgical Cannulation (Jugular Vein) acclimatization->cannulation dosing Drug Administration (PO or IV) cannulation->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Sources

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 4,4-Diphenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 4,4-diphenylpiperidine scaffold represents a privileged structure in modern medicinal chemistry. Its derivatives have yielded potent therapeutics, including opioid analgesics and antipsychotics.[1][2] However, the promise of on-target efficacy is invariably shadowed by the risk of off-target effects, which can lead to unforeseen toxicities and clinical attrition.[3][4] This guide provides a comprehensive framework for the systematic evaluation of off-target liabilities of this compound derivatives, integrating established experimental protocols with the underlying scientific rationale.

The Imperative of Early and Comprehensive Off-Target Profiling

The this compound core, while conferring desirable physicochemical properties, can also lead to interactions with a range of biological targets beyond the intended one. Early identification of these off-target interactions is not merely a regulatory hurdle but a critical step in optimizing drug design and mitigating potential safety issues.[5] Up to 90% of clinical trial failures can be attributed to unforeseen safety problems, many of which arise from off-target activities.[5] A proactive approach to off-target profiling allows medicinal chemists to refine compound structures to minimize undesirable side effects while preserving the desired pharmacological activity.[5]

A Multi-pronged Approach to Off-Target Evaluation

A robust assessment of off-target effects necessitates a multi-faceted strategy, combining in silico, in vitro, and in vivo methodologies. This tiered approach allows for a progressive and cost-effective evaluation, starting with broad screening and moving towards more focused and physiologically relevant studies.

Caption: Key in vitro assays for off-target profiling.

Cytochrome P450 (CYP) Inhibition

Many piperidine-containing drugs are metabolized by cytochrome P450 enzymes. [6][7][8]Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetics. [9] Experimental Protocol: CYP Inhibition Assay

  • Microsome Incubation: Incubate human liver microsomes with a specific CYP isoform substrate and varying concentrations of the test compound.

  • Metabolite Formation: Allow the reaction to proceed, resulting in the formation of a metabolite.

  • Detection: Quantify the amount of metabolite formed using LC-MS/MS.

  • Data Analysis: Determine the IC50 of the test compound for each CYP isoform.

Rationale:

Assessing the potential for CYP inhibition is crucial for predicting drug-drug interactions and ensuring a safe pharmacokinetic profile.

Comparative Data Summary

The following table provides a hypothetical comparison of two this compound derivatives, Compound A (the lead candidate) and Compound B (a close analog), across a panel of key off-targets.

TargetCompound A (IC50/Ki, µM)Compound B (IC50/Ki, µM)Potential Implication
On-Target
Primary Target0.010.05Compound A is more potent
Off-Targets
hERG Channel> 305.2Compound B has higher cardiotoxicity risk
5-HT2A Receptor1.50.8Both show moderate affinity
Muscarinic M1 Receptor> 101.2Compound B has potential anticholinergic effects
Kinase Panel (Top Hit)8.7 (p38α)> 20Compound A shows weak kinase inhibition
CYP3A412.53.1Compound B has higher DDI potential

Interpretation:

This data suggests that while Compound A is more potent at its primary target, Compound B exhibits a more concerning off-target profile, with significant hERG inhibition and potential for anticholinergic side effects and drug-drug interactions.

In Vivo Studies: Assessing Physiological Consequences

While in vitro assays provide valuable data on molecular interactions, in vivo studies are necessary to understand the physiological consequences of off-target effects in a whole organism. [10][11] Methodology:

  • Safety Pharmacology Studies: These studies, often conducted in rodents or non-rodents, evaluate the effects of the compound on major organ systems, including the cardiovascular, respiratory, and central nervous systems. [12][13]* Toxicology Studies: Acute and repeated-dose toxicology studies in relevant animal models help to identify potential organ toxicities and establish a safe therapeutic window. [12][14] Rationale:

In vivo studies provide the most integrated assessment of a compound's safety profile, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. [11]These studies are essential for regulatory submissions and for making informed decisions about advancing a compound to clinical trials. [14][15]

Conclusion: A Pathway to Safer Medicines

The systematic evaluation of off-target effects is an indispensable component of modern drug discovery and development. For this compound derivatives, a class of compounds with immense therapeutic potential, a thorough understanding of their off-target liabilities is paramount. By employing a tiered and integrated approach that combines in silico, in vitro, and in vivo methodologies, researchers can identify and mitigate potential safety risks early in the process, ultimately leading to the development of safer and more effective medicines.

References

  • Oncolines B.V. (2024, October 19). Kinome Profiling.
  • Kilpatrick, L. T., & Friedman, J. (2021, August 26). Profiling novel pharmacology of receptor complexes using Receptor-HIT. PMC - NIH.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Zimmerman, D. M., et al. (Year). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.
  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
  • Labtoo. Toxicity - In vivo models.
  • Ji, Y., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications.
  • Tacke, R., et al. (Year). This compound derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. PubMed.
  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
  • Promega Corporation. Kinase Selectivity Profiling Services.
  • Van Bever, W. F., et al. (Year). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay.
  • INDIGO Biosciences. Nuclear Receptor Profiling: Compound Fate Revealed.
  • Trubiano, J. A., et al. (Year). Pharmacogenomics of off-target adverse drug reactions. PMC - PubMed Central.
  • Ji, Y., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.
  • Author. (Year). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal.
  • Cell Signaling Technology. KinomeView Profiling.
  • Author. (Year). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH.
  • Bender, A., et al. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • Wikipedia. Phenylpiperidines.
  • Nuvisan. In vivo toxicology and safety pharmacology.
  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules.
  • Reaction Biology. Safety and Off-Target Drug Screening Services.
  • International Council for Harmonisation. Safety Guidelines.
  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions.
  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services.
  • Emulate. Organ-Chips for Toxicology Assessment.
  • Author. (Year). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH.
  • Author. (Year). Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed.
  • Hilaris Publisher. The Crucial Role of Receptor Expression in Drug Development.
  • Author. (Year). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Charles River Laboratories. hERG Serum Shift Assay.
  • Author. (Year). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).
  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT.
  • Bender, A., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • Pamgene. KinomePro.
  • Author. (Year). In vivo toxicology studies. Blog.
  • Author. (Year). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal.
  • Charles River Laboratories. Receptor Identification.
  • Wikipedia. Phencyclidine.
  • Life Chemicals. (2023, June 14). Nuclear Receptors in Drug Discovery.
  • U.S. Food and Drug Administration. (2022, February 25). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Daniel, W. A., & Wójcikowski, J. (Year). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,4-Diphenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Understanding the Hazard Profile of 4,4-Diphenylpiperidine
  • Toxicity: Harmful if swallowed, toxic in contact with skin, or if inhaled.

  • Corrosivity: Capable of causing severe skin burns and eye damage.

  • Flammability: Flammable liquids that can form explosive mixtures with air.

  • Environmental Hazards: Harmful to aquatic life.

Given these potential hazards, this compound must be managed as a hazardous waste throughout its lifecycle, from use to final disposal.

II. Pre-Disposal and Waste Accumulation Procedures

Proper waste management begins long before the final disposal. Adherence to these in-lab procedures is critical for safety and compliance.

A. Waste Segregation and Containerization

  • Dedicated Hazardous Waste Container: Designate a specific, compatible container for this compound waste. This container should be made of a material that will not react with or be degraded by the chemical. For liquid waste, a high-density polyethylene (HDPE) or glass container is often suitable.

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents and acids, must be kept separate to prevent dangerous reactions.[1][2]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Corrosive").

B. Handling and Storage of Waste Containers

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:

    • Chemical-resistant gloves (e.g., nitrile or butyl rubber).

    • Safety goggles and a face shield.[3]

    • A lab coat or chemical-resistant apron.

  • Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks.

III. Disposal of Contaminated Materials

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Material TypeDisposal Procedure
Solid Waste Gloves, absorbent pads, and other contaminated disposable lab supplies.
Place in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.
"Empty" Containers Containers that held the pure chemical.
Triple-rinse with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container as directed by your institution's EHS office.
Sharps Needles, syringes, or other contaminated sharps.
Place in a designated, puncture-proof sharps container for hazardous chemical waste.
IV. Step-by-Step Disposal Protocol

The final disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company.

  • Characterize the Waste: Properly identify and document the waste as this compound. Note its physical state (solid or liquid) and any other components if it is in a mixture.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety office is your primary resource for initiating the disposal process. They will have established procedures and contracts with approved waste vendors.

  • Prepare for Pickup: Ensure your waste container is properly labeled, sealed, and stored in the designated pickup location.

  • Documentation: Complete all necessary waste disposal manifests and other required paperwork accurately and thoroughly. Your EHS office will guide you through this process.

  • Professional Removal: The licensed waste disposal vendor will collect the waste for transport to a permitted treatment, storage, and disposal facility (TSDF). The most common and environmentally sound method for disposing of organic chemical waste like this compound is high-temperature incineration.[5]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

VI. Regulatory Considerations

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6] It is also important to be aware that some piperidine derivatives are regulated by the Drug Enforcement Administration (DEA) as List I chemicals due to their potential use in the illicit synthesis of controlled substances.[7] Always consult your EHS department to ensure full compliance with all applicable regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

  • XiXisys Group. (n.d.). SDS/MSDS - CAS:136534-48-0. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2009, March 26). Pharmaceutical Waste Guidance. Retrieved from [Link]

  • Pharmacy Purchasing & Products Magazine. (n.d.). Demystify New Regulations for Hazardous Waste. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - Check List. Retrieved from [Link]

  • Federal Register. (2023, April 12). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 4,4-Diphenylpiperidine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4,4-Diphenylpiperidine. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory. The following guidance is synthesized from safety data for structurally similar piperidine derivatives and established best practices in chemical handling.

Hazard Assessment of this compound

While specific toxicological data for this compound is limited, the parent compound, piperidine, and its derivatives are known to be hazardous. Piperidine is classified as a substance that can cause severe skin burns and eye damage, is harmful if swallowed, and is toxic in contact with skin or if inhaled[1][2][3]. Exposure to piperidines can lead to a range of adverse health effects, including increased blood pressure and heart rate, nausea, vomiting, and labored breathing[4]. Therefore, a conservative and stringent approach to personal protective equipment (PPE) is mandatory.

Assumed Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, and potentially toxic upon skin contact or inhalation[1][2][4].

  • Skin Corrosion/Irritation: Expected to be corrosive or irritating to the skin, potentially causing severe burns[1][5][6].

  • Eye Damage/Irritation: Poses a high risk of serious eye irritation or damage[1][4][5].

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory system irritation[4][7].

  • Sensitization: May cause skin sensitization upon repeated contact[4].

Core Protective Measures: Selecting the Right PPE

The primary defense against the hazards of this compound is the consistent and correct use of appropriate PPE. Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense, but PPE is essential to protect against residual exposures and in the event of a spill or splash[8].

Eye and Face Protection: The Non-Negotiable Barrier

Given the potential for severe eye damage, robust eye protection is critical.

  • Standard Operations: At a minimum, safety glasses with side shields are required for all manipulations of this compound.

  • Splash Hazard: When there is a risk of splashing (e.g., when transferring solutions or working with larger quantities), chemical goggles are mandatory. For enhanced protection, a full-face shield should be worn in conjunction with chemical goggles[5].

  • Contact Lenses: It is strongly advised not to wear contact lenses when handling this chemical, as they can absorb and concentrate vapors and impede rinsing in case of an eye splash[4].

Hand Protection: Chemical-Resistant Gloves

Skin contact is a primary route of exposure for piperidine derivatives. The selection of appropriate gloves is crucial and should be based on the task and duration of contact.

  • Material Selection: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber are recommended[1][5]. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Glove Thickness and Breakthrough Time:

    • Brief Contact: For tasks with only brief, incidental contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes according to EN 374) is recommended[4].

    • Prolonged or Repeated Contact: For extended handling or immersion, a glove with a protection class of 5 or higher (breakthrough time >240 minutes according to EN 374) should be used[4].

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Contaminated gloves must be replaced immediately[4].

Body Protection: Shielding Against Contamination

To prevent accidental skin contact, appropriate body protection must be worn.

  • Laboratory Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised[4][5].

  • Clothing: Long pants and fully enclosed, chemical-resistant footwear are required. Open-toed shoes, shorts, and skirts are not permitted in the laboratory when handling this compound[5].

  • Contaminated Clothing: Work clothes should be laundered separately from personal clothing. Any clothing that becomes contaminated should be removed immediately and decontaminated before reuse[4][7].

Respiratory Protection: When Engineering Controls Are Not Enough

Respiratory protection should be used as a supplementary control measure, particularly when handling the solid powder outside of a ventilated enclosure.

  • Requirement: A NIOSH-approved respirator is necessary when engineering controls (e.g., fume hood, glove box) are not sufficient to maintain exposure below acceptable limits, or during emergency situations[4].

  • Respirator Type: For weighing and handling the powder form where dust may be generated, a particulate respirator (e.g., N95, P100) is recommended. If vapors are a concern, a combination cartridge for organic vapors and particulates may be necessary.

  • Fit Testing: A proper respiratory protection program, including fit testing, must be in place as per OSHA regulations (29 CFR 1910.134).

Summary of Personal Protective Equipment
Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or chemical goggles. A face shield is recommended for splash hazards[4][5].Protects against splashes and airborne particles that can cause serious eye damage[1][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested to EN 374 standard[4][5].Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns[1].
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities[5].Minimizes skin exposure to the chemical[5].
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) if dust generation is likely and engineering controls are insufficient[4].Prevents inhalation of hazardous dust or vapors[1][4].

Operational Plan: Step-by-Step Safety Procedures

PPE Donning and Doffing Workflow

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Diphenylpiperidine
Reactant of Route 2
Reactant of Route 2
4,4-Diphenylpiperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.